5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromo-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSALPICBLYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NN=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384973-12-9 | |
| Record name | 5-amino-3-bromo-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile properties and structure.
An In-Depth Technical Guide to 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: Properties, Structure, and Synthetic Utility
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of reactive functional groups—an amino group, a bromine atom, and a carbonitrile moiety on a stable pyrazole core—makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, structural characteristics, state-of-the-art synthetic methodologies, and its significant applications, particularly in the realm of drug discovery and development. For researchers and scientists, this molecule represents a gateway to novel compound libraries, enabling rapid analogue synthesis and the exploration of new chemical space in the pursuit of therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective application in experimental design. This section details the structural and physicochemical characteristics of this compound.
Core Structure and Nomenclature
The molecule is systematically identified by its structural features, which are universally recognized through standardized nomenclature and registry numbers.
-
IUPAC Name: this compound
-
Molecular Weight: 187.00 g/mol [2]
The core structure consists of a five-membered pyrazole ring, which imparts significant aromatic stability and defines the spatial relationship of its substituents.
Caption: 2D structure of this compound.
Physicochemical Data
Quantitative data for the parent compound is not extensively published; however, data from suppliers and related analogues provide a reliable profile.
| Property | Value / Description | Source(s) |
| Appearance | Expected to be a solid, ranging from light yellow to off-white or brown powder. | [4] (analogue) |
| Purity (Commercial) | Typically available at ≥95% or ≥97%. | [1][2] |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | General Knowledge |
| Melting Point | Data for close analogues suggest melting points can vary widely with substitution, e.g., 117-122 °C for the 3-methyl-4-bromo analogue and 218-220 °C for the 3-amino-5-(4-chlorophenyl) analogue. | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. |
Spectroscopic Profile
The distinct functional groups of this compound give rise to a characteristic spectroscopic signature, which is essential for reaction monitoring and quality control.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by stretches from the nitrile and amino groups. A sharp, strong absorption band is expected around 2220-2230 cm⁻¹ , characteristic of the C≡N stretch.[6][7] The N-H stretches of the primary amine (NH₂) and the pyrazole ring (NH) will appear as multiple bands in the region of 3100-3400 cm⁻¹ .[5][6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, the protons of the C5-amino group (NH₂) would likely appear as a broad singlet. The N1-H proton of the pyrazole ring would also present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The spectrum would show four distinct carbon signals for the pyrazole core and the nitrile group. The carbon of the nitrile group (C≡N) is typically found downfield, around 114-120 ppm . The carbons attached to the bromine (C3) and the amino group (C5) would be significantly influenced by these heteroatoms.
-
-
Mass Spectrometry (MS): The presence of bromine is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately 1:1 intensity ratio.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and selectivity. Its role as a versatile intermediate justifies the development of efficient and scalable synthetic routes.
Recommended Synthetic Protocol
A highly efficient and novel synthesis has been developed that avoids many of the limitations of previous methods.[8][9][10] This route features a selective Sandmeyer reaction on a diaminopyrazole precursor, which is accessible in two steps from potassium tricyanomethanide.[8][10]
Experimental Protocol: Synthesis via Sandmeyer Reaction
-
Step 1: Synthesis of Diaminopyrazole Intermediate (e.g., 3,5-diamino-1H-pyrazole-4-carbonitrile). While the exact precursor for the title compound is synthesized from malononitrile derivatives, a general principle involves the cyclization of a suitable dinitrile or related precursor with hydrazine.[10] The synthesis of the N-1-tert-butyl diaminopyrazole intermediate has been reported to proceed in low yield, making alternative routes more practical.[10]
-
Step 2: Selective Sandmeyer Reaction. This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.
-
Diazotization: The diaminopyrazole intermediate is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt at the more reactive 3-amino position. The selectivity is a key advantage of this method.[8][10]
-
Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding this compound.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography, to yield the final compound.[8]
-
Causality Behind Experimental Choices:
-
Low Temperature: Diazotization is performed at low temperatures because diazonium salts are thermally unstable and can decompose violently at higher temperatures.
-
Copper(I) Bromide Catalyst: The Cu(I) catalyst is essential for the Sandmeyer reaction, as it facilitates the single-electron transfer mechanism required to displace the dinitrogen gas and install the bromide.
Caption: High-level workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Development
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Overview of Reactivity
-
C3-Bromine: This position is primed for metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium catalysts, making it the ideal site for introducing aryl, heteroaryl, or alkyl groups. This is the most widely exploited feature of this intermediate.[8][10]
-
C5-Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It also electronically activates the pyrazole ring.
-
C4-Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[8] This transformation is crucial for accessing different classes of derivatives.
Case Study: Suzuki-Miyaura Cross-Coupling
A primary application of this building block is in Suzuki-Miyaura reactions to synthesize 3-aryl pyrazoles, a scaffold found in numerous biologically active compounds.
Experimental Protocol: Synthesis of a 3-Aryl-5-aminopyrazole Derivative
-
Reaction Setup: To a microwave vial, add this compound (1 equiv.), the desired arylboronic acid or ester (1.0–1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or DME/water.
-
Reaction Execution: Seal the vial and heat the mixture under microwave irradiation at 100–150 °C for 15–60 minutes.[8][10] Reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by flash chromatography to yield the 3-aryl-5-aminopyrazole-4-carbonitrile derivative.
Trustworthiness and Self-Validation: This protocol is self-validating through standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on TLC indicate reaction progression. The final structure is confirmed by NMR and MS, where the loss of the bromine isotopic pattern and the appearance of new aromatic proton signals in the ¹H NMR are definitive.
Caption: Reaction pathway for Suzuki-Miyaura cross-coupling.
Significance in Medicinal Chemistry
The pyrazole core is a well-established "privileged scaffold" in drug discovery, known for its favorable pharmacological properties.[6][11] Aminopyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antitumor, and sedative effects.[6][12] this compound serves as a key starting material for compounds like:
-
Kinase Inhibitors: The ability to easily diversify the C3 position allows for the rapid synthesis of libraries to target the ATP-binding site of various kinases.
-
Precursors to Fused Heterocycles: The amino and nitrile groups can be used to construct fused ring systems like pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[5][13]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its derivatives.
-
Hazard Classification: This chemical is considered hazardous. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[14][16]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15]
-
Conclusion
This compound is a high-value, strategic intermediate whose utility in organic synthesis and medicinal chemistry cannot be overstated. Its well-defined reactivity allows for predictable and selective transformations, making it an ideal platform for the construction of diverse and complex molecules. The robust synthetic routes to this compound, coupled with its proven applicability in powerful cross-coupling reactions, solidify its role as an essential tool for drug development professionals aiming to accelerate the discovery of next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:1384973-12-9 - Abovchem [abovchem.com]
- 3. This compound | 1384973-12-9 [chemicalbook.com]
- 4. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS No. 1390635-69-4) and its Role as a Versatile Intermediate in Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document will delve into the known characteristics of this compound, infer its likely reactivity and synthetic utility based on closely related structures, and explore the broader context of aminopyrazole carbonitriles in contemporary drug discovery.
Compound Identification and Physicochemical Properties
5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The presence of an amino group, a bromo substituent, and a nitrile function, in addition to the N-isopropyl group, makes it a highly functionalized and versatile synthetic intermediate.
Table 1: Physicochemical Properties of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile
| Property | Value | Source |
| CAS Number | 1390635-69-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₉BrN₄ | --INVALID-LINK-- |
| Molecular Weight | 229.08 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
| Boiling Point | 381.0 ± 42.0 °C at 760 mmHg | --INVALID-LINK-- |
| Storage | 4°C, protect from light | --INVALID-LINK-- |
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor allow for diverse binding modes within protein active sites. Consequently, pyrazole derivatives have been successfully developed for a multitude of therapeutic applications.
Caption: The diverse biological activities of the pyrazole scaffold.
Synthetic Pathways and Key Intermediates
A general and widely adopted method for the synthesis of 5-aminopyrazole-4-carbonitriles involves the condensation of a hydrazine derivative with a dicarbonyl compound or its equivalent. For the target molecule, isopropylhydrazine would be a key starting material.
A patent for a structurally similar compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, describes a novel and efficient route starting from potassium tricyanomethanide.[1] This suggests that the synthesis of the target compound could also be achieved through a similar pathway, which is notable for its efficiency and good yield.[1]
General Synthetic Workflow:
Caption: A plausible synthetic workflow for the target compound.
Anticipated Reactivity and Role as a Synthetic Intermediate
The chemical architecture of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile endows it with multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules.
-
The Amino Group (C5): The primary amino group is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This functionality is often used to introduce side chains or link the pyrazole core to other molecular fragments.
-
The Bromo Atom (C3): The bromine atom is a good leaving group and can be displaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne substituents at this position, enabling extensive structure-activity relationship (SAR) studies.
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The Nitrile Group (C4): The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This provides further opportunities for diversification of the molecular scaffold.
Illustrative Reaction Pathways:
References
Spectroscopic Characterization of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS No. 1384973-12-9). Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected spectroscopic signatures of this important heterocyclic compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is not readily accessible, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound is a highly functionalized pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents—an amino group at position 5, a bromine atom at position 3, and a carbonitrile group at position 4—each impart distinct and predictable features to the compound's spectra.
The structural features to be confirmed by spectroscopic analysis are:
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The pyrazole ring system.
-
The presence and positions of the amino (-NH₂), bromo (-Br), and cyano (-C≡N) functional groups.
-
The tautomeric nature of the pyrazole ring, specifically the proton on one of the nitrogen atoms (1H-pyrazole).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the protons of the amino group and the N-H of the pyrazole ring.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 5.0 - 7.0 | Broad singlet | 2H | The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this signal is often well-defined. |
| -NH (pyrazole) | 12.0 - 14.0 | Broad singlet | 1H | The N-H proton of the pyrazole ring is typically deshielded and appears far downfield. Its broadness is also due to exchange. |
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial. DMSO-d₆ is often preferred for pyrazole-containing compounds as it can better solubilize polar compounds and its ability to form hydrogen bonds can help in observing exchangeable protons like those of the -NH₂ and -NH groups, which might be broadened or absent in non-polar solvents like CDCl₃.[1][2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to the substitution pattern, four distinct signals are expected for the pyrazole ring carbons and the carbon of the nitrile group.
| Predicted Signal | Chemical Shift (δ, ppm) | Notes |
| C4-CN | 115 - 120 | The nitrile carbon is typically found in this region. |
| C4 | 80 - 90 | This carbon is significantly shielded by the adjacent amino group and the nitrile substituent. |
| C3 -Br | 130 - 145 | The carbon bearing the bromine atom is expected to be in this region, influenced by the electronegativity of bromine. |
| C5 -NH₂ | 150 - 160 | The carbon attached to the amino group is generally deshielded. |
Self-Validating System: The combination of ¹H and ¹³C NMR data provides a self-validating system. The absence of any C-H signals in the aromatic region of the ¹H NMR spectrum is corroborated by the presence of four quaternary carbons in the ¹³C NMR spectrum (C3, C4, C5, and the nitrile carbon).
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of pyrazole derivatives is as follows:[1][2]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-15 ppm.
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (0-200 ppm) is necessary.
-
A longer relaxation delay (2-5 seconds) and a greater number of scans are required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -NH₂ | N-H stretch | 3450 - 3300 | Medium (two bands) |
| -NH (pyrazole) | N-H stretch | 3300 - 3100 | Medium, broad |
| -C≡N (nitrile) | C≡N stretch | 2260 - 2220 | Medium to strong, sharp |
| C=N, C=C (pyrazole ring) | Ring stretching | 1650 - 1550 | Medium to strong |
| -NH₂ | N-H bend | 1650 - 1580 | Medium to strong |
| C-Br | C-Br stretch | 650 - 550 | Medium to strong |
Authoritative Grounding: The presence of a sharp, medium-to-strong absorption band in the 2260-2220 cm⁻¹ region is a highly characteristic indicator of a nitrile group (-C≡N).[3][4][5] The N-H stretching vibrations of the primary amine and the pyrazole N-H will appear in the region above 3100 cm⁻¹, often as a complex set of bands.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₄H₃BrN₄) is approximately 187.00 g/mol for the ⁷⁹Br isotope and 189.00 g/mol for the ⁸¹Br isotope. Therefore, a characteristic isotopic pattern for a single bromine atom (roughly 1:1 ratio for M⁺ and M+2) is expected for the molecular ion peak.
-
Key Fragmentation Pathways: The fragmentation of pyrazoles is well-documented.[6][7] Common fragmentation pathways include:
-
Loss of HCN: A common fragmentation for pyrazole rings, leading to a fragment ion at [M-27]⁺.
-
Loss of N₂: Another characteristic fragmentation, resulting in a fragment at [M-28]⁺.
-
Loss of Br•: Cleavage of the C-Br bond would give a fragment at [M-79/81]⁺.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and often provides detailed fragmentation patterns. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).
Visualization of Workflows
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in MS.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and robust experimental protocols based on established principles and data from analogous compounds. By understanding the expected spectral features and the causality behind the analytical choices, researchers can confidently approach the synthesis and characterization of this and other related pyrazole derivatives, ensuring the structural integrity of their compounds for further applications in medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
Reactivity of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: A Guide to Its Synthetic Utility Beyond Direct Ring Substitution
An In-Depth Technical Guide
Executive Summary
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a highly functionalized and versatile building block designed for the efficient construction of complex molecular architectures. While the principles of electrophilic aromatic substitution are fundamental to heterocyclic chemistry, the specific substitution pattern of this pyrazole derivative presents a unique case. The canonical C4 position for electrophilic attack is occupied by a strongly deactivating carbonitrile group, and the ring is further deactivated by an inductive-withdrawing bromo group at C3. Consequently, direct electrophilic substitution on the carbon framework of the pyrazole ring is electronically and sterically disfavored.
This technical guide provides a senior scientist's perspective on the reactivity of this important intermediate. Instead of focusing on improbable direct ring substitutions, we will dissect the molecule's electronic landscape to explain its inherent reactivity profile. We will then explore its primary and most powerful application in palladium-catalyzed cross-coupling reactions at the C3 position, providing field-proven protocols. Furthermore, this guide will cover potential electrophilic attacks on the molecule's heteroatoms, specifically at the N1 and C5-amino positions, offering alternative pathways for diversification. This document serves as a practical manual for researchers, scientists, and drug development professionals aiming to leverage the full synthetic potential of this compound.
Chapter 1: The Electronic Landscape of the Substituted Pyrazole Core
The reactivity of an aromatic system is governed by the electronic nature of its constituent atoms and the directing effects of its substituents. In the case of this compound, a nuanced understanding of these effects is critical to predicting its chemical behavior.
The Intrinsic Reactivity of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich system, though less so than pyrrole.[1] In an unsubstituted 1H-pyrazole, the position most susceptible to electrophilic attack is the C4 carbon. This is because the resonance intermediates formed by attack at C4 are more stable, avoiding the placement of a positive charge on the electronegative, pyridine-like nitrogen atom.[2][3]
Analysis of Substituent Effects
The reactivity of the specific substrate, this compound, is a result of the interplay between three distinct functional groups.
-
5-Amino (-NH₂): This is a powerful activating group. Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density into the ring. This effect strongly activates the ortho (C4) and para (N1-position, conceptually) positions.
-
3-Bromo (-Br): Halogens are a classic example of opposing effects. The bromine atom is highly electronegative, withdrawing electron density through induction (-I), which deactivates the ring. However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho (C4) and para (C5) positions.[4][5] Overall, it is a deactivating but ortho-, para-directing group.
-
4-Carbonitrile (-CN): The cyano group is a potent deactivating group. It withdraws electron density strongly through both induction (-I) and resonance (-R).[4]
Consolidated Effect: The C4 position, which is electronically favored for attack by both the amino and bromo groups, is already blocked by the carbonitrile. Furthermore, the powerful deactivating effects of the -CN and -Br groups combine to significantly lower the nucleophilicity of the entire pyrazole ring, making a further electrophilic attack on any ring carbon exceptionally difficult under standard conditions.
The following diagram illustrates the dominant electronic forces at play.
Caption: Electronic effects of substituents on the pyrazole ring.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (R) | Overall Impact on SEAr | Directing Influence |
| -NH₂ | C5 | Weak | +R (Strong) | Activating | Ortho, Para (to C4) |
| -Br | C3 | Strong | +R (Weak) | Deactivating | Ortho, Para (to C4, C5) |
| -CN | C4 | Strong | -R (Strong) | Strongly Deactivating | Meta (to C3, C5) |
Chapter 2: The Primary Synthetic Application: C3 Cross-Coupling
The most significant and well-documented utility of this compound is its role as a substrate in palladium-catalyzed cross-coupling reactions. The C3-bromo substituent serves as an excellent synthetic handle for the introduction of aryl, heteroaryl, and alkyl groups, most commonly via the Suzuki-Miyaura reaction.[6][7]
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The choice of this reaction is strategic: it is tolerant of a wide variety of functional groups (like the amino and cyano groups present on our substrate), proceeds under relatively mild conditions, and the boronic acid reagents are generally stable and have low toxicity.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for the coupling of aryl boronates with a tert-butyl protected variant of the title compound.[6][7] The principles are directly applicable.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid or pinacol boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Microwave vial or round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture with stirring. For microwave-assisted reactions, a typical condition is 120-150 °C for 15-30 minutes. For conventional heating, refluxing for 2-12 hours may be required. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-5-aminopyrazole derivative.
Trustworthiness Note: The success of this reaction is highly dependent on the quality of the catalyst and the exclusion of oxygen. Using degassed solvents and maintaining an inert atmosphere are critical for obtaining high yields and preventing catalyst degradation.
| Entry | Aryl Boronic Acid Partner | Catalyst | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 87% | [6][7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 81% | [6][7] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75% | [6][7] |
| (Yields are representative and based on analogous N-substituted substrates) |
Chapter 3: Alternative Reactive Sites: N-H and Amino Group Functionalization
While the pyrazole carbon framework is unreactive towards electrophiles, the nitrogen atoms offer alternative sites for derivatization.
N1-Alkylation and Arylation
The N1-proton of the pyrazole ring is acidic and can be removed by a suitable base to generate a nucleophilic pyrazole anion.[8] This anion readily reacts with electrophiles like alkyl halides or aryl halides (in SNAr reactions) to yield N1-substituted products.
General Protocol (N1-Alkylation):
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for deprotonation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify via column chromatography.
Reactions on the 5-Amino Group
The exocyclic 5-amino group is a primary nucleophile and can undergo reactions typical of anilines, albeit with reactivity moderated by the adjacent heterocyclic ring. These reactions include:
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups, although this can be a challenging transformation on an electron-rich heterocyclic system.[9]
Conclusion
This compound is a sophisticated synthetic intermediate whose value is realized through a precise understanding of its electronic properties. The inherent reactivity of the pyrazole core is intentionally suppressed by its substitution pattern, rendering direct electrophilic attack on the ring carbons synthetically unfeasible. Instead, its design brilliantly exposes three orthogonal points for chemical modification: the C3-bromo position for robust C-C bond formation via cross-coupling, the N1-H for the introduction of diversity elements, and the C5-amino group for further functionalization. This guide provides the strategic framework and practical protocols necessary for researchers to effectively utilize this powerful building block in the design and synthesis of novel compounds for drug discovery and development.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
Tautomerism in 5-Amino-1H-pyrazole derivatives.
An In-Depth Technical Guide to Tautomerism in 5-Amino-1H-pyrazole Derivatives
Abstract
The 5-amino-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3] However, the inherent structural dynamism of this heterocycle, specifically its prototropic tautomerism, presents a significant challenge and a critical consideration for drug design, synthesis, and biological activity.[4] The location of a mobile proton can drastically alter the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric phenomena in 5-amino-1H-pyrazole derivatives, synthesizing foundational principles with advanced experimental and computational insights for researchers, scientists, and drug development professionals.
The Fundamentals of Tautomerism in Aminopyrazoles
Tautomerism in substituted pyrazoles is a well-established phenomenon that significantly influences their chemical reactivity and biological function.[3][4] For 5-amino-1H-pyrazole derivatives, two primary forms of prototropic tautomerism are of critical importance: annular tautomerism and, to a lesser extent, amino-imino tautomerism.
-
Annular Tautomerism: This is the most prevalent form and involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in an equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms. While often collectively referred to as 5-aminopyrazoles in literature, understanding which tautomer predominates under specific conditions is crucial.[4][5]
-
Amino-Imino Tautomerism: This involves a proton shift between the exocyclic amino group and a ring nitrogen, leading to an imino form (e.g., 5-imino-4,5-dihydro-1H-pyrazole). While theoretically possible, studies consistently show that the amino forms are significantly more stable and are the predominant species observed experimentally.[4]
The interplay between these forms dictates the molecule's physicochemical properties and its utility as a synthon. For instance, the nucleophilicity of the exocyclic amino group can differ significantly between tautomers, impacting synthetic strategies for creating more complex fused heterocyclic systems.[5][6]
Caption: Primary annular tautomeric equilibrium in 5-amino-1H-pyrazoles.
Governing Factors of Tautomeric Equilibrium
The delicate balance between the 3-amino and 5-amino tautomers is not static; it is dictated by a subtle interplay of electronic effects, solvent environment, and intermolecular forces, particularly in the solid state.[7]
The Decisive Role of Substituents
The electronic character of other substituents on the pyrazole ring is a primary determinant of tautomeric preference. The core principle is that the mobile N-H proton will favor the position adjacent to the more electron-rich ring nitrogen.[7]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups at the C4 position donate electron density into the ring. This increases the electron density and basicity of the adjacent N2 nitrogen, making the N1 position more favorable for the proton. Consequently, EDGs strongly favor the 3-amino tautomer .[5][7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), nitro (-NO₂), or thiocyanato (-SCN) at the C4 position pull electron density from the ring. This reduces the basicity of the N2 nitrogen, making it a more favorable location for the proton to reside. Therefore, EWGs shift the equilibrium decisively towards the 5-amino tautomer .[5][7]
This predictable electronic influence is a powerful tool for medicinal chemists to rationally design and "lock" a desired tautomeric form.
Caption: Influence of substituents on tautomeric preference in aminopyrazoles.
Solvent Effects: Modulating Polarity
The polarity of the solvent can significantly influence the tautomeric equilibrium.[8] The more polar tautomer is generally stabilized to a greater extent by polar solvents. Ab initio calculations and experimental data show that the 5-amino tautomer is typically more polar than the 3-amino form.[5]
Consequently, transitioning from a nonpolar solvent to a polar one like dimethyl sulfoxide (DMSO) can increase the relative stability and population of the 5-amino tautomer.[5] In some cases where one tautomer is heavily favored in the gas phase or nonpolar solvents, a polar solvent can shift the equilibrium enough to allow for the detection of both species, as observed for methyl 5-amino-1H-pyrazole-3-carboxylate in DMSO.[9][10]
The Solid State: A World of Crystal Packing
In the solid state, the observed tautomer is often a single species, locked in place by the strong intermolecular forces of the crystal lattice, primarily hydrogen bonding.[11] X-ray crystallography provides unambiguous evidence of the dominant form in the solid phase.[9][12]
Interestingly, the tautomer present in the solid state does not always correlate directly with what is observed in solution. For example, 3(5)-amino-5(3)-arylpyrazoles with electron-donating or weakly withdrawing groups on the aryl ring crystallize as the 3-amino tautomer. However, a strongly electron-withdrawing nitro group can force the adoption of the 5-amino tautomer in the crystal.[11] In a rare case, the 4-bromo derivative was found to contain both tautomers in a 1:1 ratio within the crystal structure.[11]
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for a complete understanding of the tautomeric landscape.
Caption: Integrated workflow for the characterization of aminopyrazole tautomers.
NMR Spectroscopy: Probing the Solution State
Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomerism in solution.[13] By analyzing chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, one can determine the position of the tautomeric equilibrium.
A key experimental choice is the solvent. In many cases, a solvent like DMSO-d₆ is used because its high polarity can help stabilize distinct tautomers and its hydrogen-bond accepting nature can slow down the rate of proton exchange.[5] When proton exchange is slow on the NMR timescale, separate signals for each tautomer can be observed, allowing for direct quantification of their relative populations.[5][11]
| Derivative | Substituent (at C4) | Solvent | Predominant Tautomer | Ratio (3-amino:5-amino) | Reference |
| 3(5)-amino-4-cyanopyrazole | -CN (EWG) | DMSO-d₆ | 5-Amino | Minor:Major | [5] |
| 3(5)-amino-4-thiocyanatopyrazole | -SCN (EWG) | DMSO-d₆ | 5-Amino | Minor:Major | [5] |
| 3(5)-amino-4-methoxypyrazole | -OCH₃ (EDG) | DMSO-d₆ | 3-Amino | Major:Minor | [5] |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | -COOCH₃ (EWG at C3) | DMSO-d₆ | Equilibrium | Observed | [9] |
Table 1: Tautomeric preferences of 4-substituted 3(5)-aminopyrazoles in DMSO-d₆ solution as determined by NMR spectroscopy.
X-Ray Crystallography: The Solid-State Verdict
Single-crystal X-ray diffraction provides definitive structural information for the solid state. It unambiguously identifies which tautomer is present and reveals the intricate network of hydrogen bonds and intermolecular interactions that stabilize the crystal lattice.[9][11] This technique is invaluable as it provides a static, high-resolution snapshot of the molecule, which serves as a crucial reference point for interpreting more dynamic solution-state data.
Computational Chemistry: Predictive Power
Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are indispensable for predicting the relative stabilities of tautomers.[5][14] These calculations can determine the Gibbs free energy difference between tautomers in the gas phase and can simulate solvent effects using models like the Polarizable Continuum Model (PCM).[5] Computational results consistently corroborate experimental findings, predicting that EDGs favor the 3-amino tautomer while EWGs favor the 5-amino form.[7][14]
Standard Operating Protocols
Protocol 1: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 5-amino-1H-pyrazole derivative and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for its ability to slow proton exchange.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the sample is thermally equilibrated inside the probe, typically at 298 K.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Identify distinct sets of signals corresponding to the 3-amino and 5-amino tautomers. Pay close attention to the pyrazole ring protons and the N-H protons, which will have characteristic chemical shifts for each form.
-
Integrate the area of well-resolved, non-overlapping signals for each tautomer. For example, integrate the signal for the C4-H proton of the 3-amino tautomer and the corresponding signal for the 5-amino tautomer.
-
Calculate the molar ratio of the tautomers from the ratio of their integrated signal areas. The equilibrium constant (KT) is the ratio of [5-amino tautomer] / [3-amino tautomer].
-
Protocol 2: Unambiguous Structure Determination by Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step. Common methods include slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium stream to minimize thermal motion and improve data quality.
-
Collect a full sphere of diffraction data using Mo or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies.
-
Locate the hydrogen atoms from the difference Fourier map. The position of the proton on either N1 or N2 of the pyrazole ring will definitively identify the tautomer present in the crystal.
-
-
Validation: Validate the final structure using standard crystallographic checks to ensure the model is accurate and reliable.
Implications for Drug Discovery and Development
The tautomeric state of a 5-amino-1H-pyrazole derivative is not an academic curiosity; it is a critical determinant of its biological activity. The arrangement of hydrogen bond donors and acceptors is fundamentally different between the 3-amino and 5-amino tautomers. This directly impacts how the molecule fits into a protein's binding site.
For example, in the design of kinase inhibitors, the 5-aminopyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain. A shift in the tautomeric form can change a hydrogen bond donor to an acceptor or alter its position, potentially abolishing binding affinity. Therefore, controlling the tautomeric form through strategic substitution is a key aspect of structure-based drug design for this class of compounds.[1][2]
Conclusion
The tautomerism of 5-amino-1H-pyrazole derivatives is a multifaceted phenomenon governed by a predictable yet sensitive balance of electronic, solvent, and solid-state effects. For scientists in drug discovery, a thorough understanding and characterization of this equilibrium are essential. By leveraging a combined approach of high-resolution spectroscopy, X-ray crystallography, and computational modeling, researchers can predict, control, and ultimately exploit the tautomeric behavior of these vital heterocyclic scaffolds to design more effective and specific therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a crucial building block in medicinal chemistry and drug discovery. Its versatile structure, featuring amino, bromo, and cyano functionalities on a pyrazole core, allows for diverse chemical modifications, making it an invaluable intermediate in the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive overview of the primary and alternative starting materials for its synthesis, detailing the underlying chemical principles and providing practical, field-proven insights for its preparation.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of this compound typically revolves around the construction of the pyrazole ring, followed by the introduction of the bromine atom. A retrosynthetic analysis reveals two main approaches for the pyrazole core formation:
-
Condensation of a Hydrazine with a Three-Carbon Synthon: This is the most common and direct route. It involves the reaction of a hydrazine derivative with a C3 synthon already bearing the necessary cyano and amino (or a precursor) groups.
-
Cyclization of Precursors with Pre-installed Nitrogen Atoms: This approach involves starting with a molecule that already contains adjacent nitrogen atoms and cyclizing it to form the pyrazole ring.
The bromination step is typically an electrophilic substitution on the pre-formed aminopyrazole carbonitrile ring.
Primary Starting Materials and Synthetic Pathways
The most prevalent and efficient synthesis of this compound begins with readily available and cost-effective starting materials. The primary route involves a multi-step sequence starting from malononitrile and hydrazine, followed by bromination.
Route 1: From Malononitrile and Hydrazine
This is a widely adopted method that proceeds through the formation of 5-amino-1H-pyrazole-4-carbonitrile.
Starting Materials:
-
Malononitrile: A highly reactive organic compound that serves as the three-carbon backbone of the pyrazole ring.
-
Hydrazine (or Hydrazine Hydrate): Provides the two adjacent nitrogen atoms required for the pyrazole core.
-
A suitable brominating agent: Such as N-bromosuccinimide (NBS) or bromine.
Workflow Diagram:
Caption: Primary synthesis route from malononitrile.
Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
A common precursor, 5-amino-1H-pyrazole-4-carbonitrile, can be synthesized from the reaction of hydrazine with malononitrile derivatives.[1] One approach involves the condensation of hydrazine hydrate with ethoxymethylenemalononitrile.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxymethylenemalononitrile in a suitable solvent like ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction is often observed.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up and Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried to yield 5-amino-1H-pyrazole-4-carbonitrile.
Experimental Protocol: Bromination of 5-Amino-1H-pyrazole-4-carbonitrile
The bromination of the pyrazole ring is a key step. The 4-position of the pyrazole ring is susceptible to electrophilic substitution.[4]
-
Reaction Setup: Dissolve 5-amino-1H-pyrazole-4-carbonitrile in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask.[5]
-
Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise.[5] The use of NBS is often preferred over elemental bromine for better selectivity and milder reaction conditions.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol is a common solvent for the pyrazole formation as it is polar enough to dissolve the reactants and is relatively inert. For the bromination step, DMF or acetic acid are used as they can dissolve the aminopyrazole substrate and the brominating agent, facilitating the reaction.
-
Choice of Brominating Agent: NBS is a solid, making it easier to handle than liquid bromine. It provides a source of electrophilic bromine ("Br+") under mild conditions, which helps to avoid over-bromination or other side reactions.[5]
Alternative Starting Materials and Synthetic Strategies
While the malononitrile-based route is prevalent, other starting materials and strategies offer alternative pathways to the target molecule, which can be advantageous in specific contexts, such as the desire for different substitution patterns or the availability of starting materials.
Route 2: From Diaminomaleonitrile (DAMN)
Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile building block for the synthesis of various nitrogen-containing heterocycles, including pyrazoles.[6][7][8][9]
Starting Materials:
-
Diaminomaleonitrile (DAMN): Provides the C-C-N-N core of the pyrazole ring with pre-installed amino and cyano groups.
-
A suitable cyclizing agent.
-
A brominating agent.
Workflow Diagram:
Caption: Alternative synthesis route from DAMN.
Conceptual Protocol:
-
Cyclization of DAMN: DAMN can be cyclized with appropriate reagents to form a diaminopyrazole derivative.
-
Diazotization and Sandmeyer-type Reaction: One of the amino groups on the diaminopyrazole can be selectively diazotized and subsequently replaced with a bromine atom via a Sandmeyer-type reaction. A novel synthesis of a related compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, utilizes a selective Sandmeyer reaction on a diaminopyrazole intermediate.[10][11]
Advantages of this Route:
-
Atom Economy: This route can be highly atom-economical as DAMN already contains a significant portion of the final molecule's framework.
-
Versatility: The diaminopyrazole intermediate can potentially be functionalized in various ways before or after the bromination step.
Route 3: Multicomponent Reactions
One-pot, multicomponent reactions (MCRs) have gained significant attention for their efficiency and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives.[12][13][14][15]
Typical Starting Materials for MCRs:
-
An Aldehyde: Provides the C3 carbon of the pyrazole ring.
-
Malononitrile: Serves as the source of the C4 and C5 carbons and the cyano group.
-
A Hydrazine Derivative: Provides the two nitrogen atoms.
General MCR Protocol:
-
Reaction Setup: A mixture of the aldehyde, malononitrile, and hydrazine derivative is combined in a suitable solvent, often in the presence of a catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to drive the reaction to completion.
-
Isolation: The product often precipitates from the reaction mixture and can be isolated by simple filtration.
Advantages of MCRs:
-
Efficiency: MCRs are highly efficient as they combine several steps into a single operation, saving time, energy, and resources.
-
Diversity: By varying the aldehyde and hydrazine components, a library of substituted pyrazoles can be readily synthesized.
Summary of Starting Materials and Key Considerations
| Starting Material | Synthetic Route | Key Advantages | Considerations |
| Malononitrile | Primary Route (via 5-amino-1H-pyrazole-4-carbonitrile) | Readily available, well-established procedures. | Multi-step process. |
| Diaminomaleonitrile (DAMN) | Alternative Route | High atom economy, versatile intermediate. | May require more specialized reaction conditions for selective functionalization. |
| Aldehydes, Malononitrile, Hydrazine | Multicomponent Reactions | High efficiency, operational simplicity, rapid access to diverse analogs. | Catalyst may be required, optimization of reaction conditions can be necessary. |
Conclusion
The synthesis of this compound can be approached through several strategic pathways, with the choice of starting materials being a critical determinant of the overall efficiency and practicality of the synthesis. The traditional route starting from malononitrile and hydrazine remains a robust and widely used method. However, alternative approaches utilizing diaminomaleonitrile or multicomponent reactions offer compelling advantages in terms of atom economy, efficiency, and the potential for rapid library synthesis. A thorough understanding of these starting materials and their associated synthetic methodologies is essential for researchers and scientists working in the field of drug discovery and development, enabling them to make informed decisions to best suit their specific research goals.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. books.rsc.org [books.rsc.org]
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- 7. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis | Bentham Science [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 13. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Introduction: The Serendipitous Discovery of a Cornerstone Heterocycle
An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The story of substituted pyrazoles is a testament to the foundational power of synthetic organic chemistry and its profound impact on medicine. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, forming the core of numerous blockbuster drugs.[1][2] Its journey from a laboratory curiosity to a cornerstone of modern pharmacopoeia began in 1883 with the pioneering work of German chemist Ludwig Knorr.[3][4] This guide provides a technical deep-dive into the history of substituted pyrazoles, from their initial synthesis to their evolution into highly targeted and transformative therapeutics. We will explore the causality behind key experimental choices, detail foundational protocols, and examine the structure-activity relationships that have guided the development of landmark pharmaceuticals.
Part 1: The Genesis of Pyrazole Chemistry: The Knorr Synthesis
The field of pyrazole chemistry was born from Ludwig Knorr's investigation into the reaction between 1,3-dicarbonyl compounds and hydrazine derivatives.[5][6] In 1883, Knorr reported that the condensation of ethyl acetoacetate with phenylhydrazine did not yield the expected hydrazone, but rather a cyclized product he named 1-phenyl-3-methyl-5-pyrazolone.[3][7] This reaction, now universally known as the Knorr Pyrazole Synthesis, proved to be a remarkably versatile and robust method for creating a wide array of substituted pyrazoles.[8]
The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl substrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[9][10] The simplicity and efficiency of this method opened the door for extensive exploration of pyrazole chemistry.
Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
This protocol is based on the original 1883 publication by Ludwig Knorr, which marked the first reported synthesis of a pyrazole derivative.[3]
Materials & Equipment:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel
-
Water bath
-
Separatory funnel
-
Crystallization dish
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[3]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, forming an oily product and water.[3]
-
Separation: The water formed during the condensation was separated from the oily product.[3]
-
Cyclization: The oily condensation product was heated on a water bath. This heating step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[3]
-
Purification: The crude product was purified by crystallization to yield pure 1-phenyl-3-methyl-5-pyrazolone.
The First Pyrazole Drug: Antipyrine
Shortly after his initial discovery, Knorr leveraged his synthetic method to create Antipyrine (phenazone), the first pyrazole-based pharmaceutical.[11][12] Synthesized by the methylation of 1-phenyl-3-methyl-pyrazolone, Antipyrine was introduced as a potent analgesic and antipyretic, becoming one of the first mass-produced synthetic drugs and solidifying the therapeutic potential of the pyrazole scaffold.[11][13]
Part 2: The Modern Era - Rational Drug Design with Pyrazole Scaffolds
The 20th and 21st centuries saw an explosion in the application of pyrazole chemistry, driven by a deeper understanding of disease biology and the principles of rational drug design. The pyrazole ring's unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal scaffold for interacting with biological targets.[14] This has led to the development of pyrazole-containing drugs across a vast range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antidiabetic agents.[5][15][16] More than 30 drugs containing a pyrazole core have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone.[14]
Case Study 1: Celecoxib (Celebrex®) - A Revolution in Anti-Inflammatory Therapy
The development of Celecoxib is a landmark example of mechanism-based drug design.
Discovery and Rationale: In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, transformed the understanding of inflammation.[17] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced at sites of inflammation and is the primary mediator of pain and swelling.[18][19] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to potent anti-inflammatory effects but also a high risk of gastrointestinal ulcers.[17] This created a clear therapeutic goal: develop a selective COX-2 inhibitor to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.[17] A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib to meet this need.[18][20] It was approved by the FDA on December 31, 1998.[20][21]
Mechanism of Action: Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[20][22] It blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing pain and inflammation.[22][23][24] The key to its selectivity lies in its structure. The diaryl-substituted pyrazole core is adorned with a polar sulfonamide side chain.[20][24] This side chain binds to a hydrophilic side pocket present in the active site of COX-2, an interaction that is not possible with the COX-1 isoform due to a key amino acid difference (valine in COX-2 vs. the bulkier isoleucine in COX-1).[20] This structural difference makes Celecoxib approximately 10-20 times more selective for COX-2 over COX-1.[20]
Synthesis of Celecoxib: A common and fundamental approach for synthesizing Celecoxib utilizes the principles of the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[21]
Experimental Protocol: Synthesis of Celecoxib
-
Step 1: Claisen Condensation. An acetophenone derivative, 4-methylacetophenone, undergoes a Claisen condensation with an activated trifluoroacetic acid source, such as N-(trifluoroacetyl)imidazole, in the presence of a strong base like sodium bis(trimethylsilyl)amide. This reaction forms the key 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.[21]
-
Step 2: Cyclocondensation (Knorr Synthesis). The resulting 1,3-dione is then reacted with (4-sulfamoylphenyl)hydrazine. This is a classic Knorr-type cyclocondensation reaction where the hydrazine condenses with the dione, cyclizes, and dehydrates to form the 1,5-diarylpyrazole core of Celecoxib.[21]
| Parameter | Value | Reference |
| Drug Name | Celecoxib (Celebrex®) | [20] |
| Target | Cyclooxygenase-2 (COX-2) | [22][24] |
| Mechanism | Selective, reversible inhibition | [20] |
| Selectivity | ~10-20x for COX-2 over COX-1 | [20] |
| FDA Approval Date | December 31, 1998 | [20][21] |
| Initial Indications | Osteoarthritis, Rheumatoid Arthritis | [25] |
Case Study 2: Sildenafil (Viagra®) - A New Paradigm for Erectile Dysfunction
The development of Sildenafil represents a triumph of targeted therapy based on understanding signaling pathways.
Discovery and Rationale: Originally investigated by Pfizer scientists for the treatment of hypertension and angina, Sildenafil was found to have a remarkable and unexpected side effect: inducing penile erections. This led to a pivot in its development. Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[26][27]
Mechanism of Action: Sexual stimulation leads to the release of nitric oxide (NO), which activates the enzyme guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, induces smooth muscle relaxation, allowing increased blood flow and causing an erection. PDE5 is the enzyme responsible for degrading cGMP. By selectively inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[26][28] The pyrazolopyrimidinone core of Sildenafil is crucial for its potent inhibitory activity.[29][30]
Synthesis of Sildenafil: The initial reported synthesis involved multiple steps, starting with the creation of a pyrazole ring from a diketoester and hydrazine, followed by N-methylation, nitration, amide formation, reduction, and finally cyclization to form the pyrazolopyrimidinone core.[27] Subsequent steps involve chlorosulfonylation and coupling with an amine to complete the molecule.[27] Commercial syntheses have since been optimized for efficiency and green chemistry principles.[26]
Case Study 3: Rimonabant - A Cautionary Tale in Drug Development
The story of Rimonabant highlights the complexities of targeting widespread signaling systems and serves as a critical lesson in drug development.
Discovery and Rationale: Developed by Sanofi-Aventis, Rimonabant was designed as a selective cannabinoid-1 (CB1) receptor antagonist.[31][32] The endocannabinoid system is a key regulator of appetite and energy balance.[33][34] The rationale was that by blocking the CB1 receptor, which is activated by endocannabinoids to stimulate appetite (the same receptor responsible for the "munchies" from cannabis), Rimonabant would decrease food intake and promote weight loss.[34][35]
Mechanism and Withdrawal: Rimonabant is an inverse agonist of the CB1 receptor, meaning it binds to the receptor and reduces its basal activity.[31][34] It was approved in Europe in 2006 for the treatment of obesity.[31] However, CB1 receptors are widely distributed in the central nervous system and are crucial for regulating mood and emotion. Blocking these receptors globally led to serious psychiatric side effects, including severe depression, anxiety, and an increased risk of suicide.[31][35] Due to these safety concerns, the European Medicines Agency recommended its suspension, and the drug was withdrawn from the market worldwide in 2008.[31] It was never approved in the United States.[31]
Conclusion: The Enduring Legacy of the Pyrazole Scaffold
From Ludwig Knorr's foundational discovery in 1883 to the multi-billion dollar, life-changing therapeutics of the 21st century, the substituted pyrazole has proven to be one of the most versatile and impactful scaffolds in the history of medicinal chemistry. The journey from Antipyrine to Celecoxib and Sildenafil illustrates a clear evolution from serendipitous discovery to highly rational, mechanism-based drug design. The cautionary tale of Rimonabant underscores the critical importance of understanding the systemic effects of targeting ubiquitous biological receptors. Today, the pyrazole nucleus continues to be a focal point of research, with new derivatives constantly being explored for novel therapeutic applications, ensuring its legacy as a privileged structure in the ongoing quest for better medicines.[15][36][37][38]
References
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
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- 13. Synthesis of Antipyrine drug and its derivatives.pptx [slideshare.net]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 16. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 20. Celecoxib - Wikipedia [en.wikipedia.org]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. news-medical.net [news-medical.net]
- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 28. Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Rimonabant - Wikipedia [en.wikipedia.org]
- 32. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. profiles.foxchase.org [profiles.foxchase.org]
- 34. What is the mechanism of Rimonabant? [synapse.patsnap.com]
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- 36. ijrrjournal.com [ijrrjournal.com]
- 37. tandfonline.com [tandfonline.com]
- 38. discovery.researcher.life [discovery.researcher.life]
The Cornerstone of Pyrazole Synthesis: A Technical Guide to Key Intermediates
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a recurring motif of immense significance. Its prevalence in blockbuster pharmaceuticals and advanced materials underscores the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth exploration of the core intermediates that form the foundation of modern pyrazole synthesis, moving beyond a mere recitation of protocols to dissect the mechanistic underpinnings and strategic considerations that guide the construction of this vital heterocycle.
Part 1: The Classic [3+2] Cyclocondensation Approach: 1,3-Dicarbonyls and Hydrazines
The most traditional and widely employed route to the pyrazole nucleus is the cyclocondensation reaction between a three-carbon dielectrophilic component and a two-nitrogen nucleophilic component. This strategy, famously pioneered by Knorr, remains a robust and straightforward method for accessing a vast array of polysubstituted pyrazoles.[1][2]
The 1,3-Dicarbonyl Compound: The Versatile Three-Carbon Synthon
The quintessential key intermediate in this approach is the 1,3-dicarbonyl compound. Its versatility lies in the two electrophilic carbonyl carbons separated by a methylene group, perfectly poised for reaction with a dinucleophile like hydrazine.
Key Intermediates:
-
β-Diketones: Symmetrical or unsymmetrical ketones with two carbonyl groups in a 1,3-relationship.
-
β-Ketoesters: Compounds containing both a ketone and an ester group separated by a methylene group.
-
β-Ketoamides: Similar to β-ketoesters, but with an amide functional group instead of an ester.
The choice of the 1,3-dicarbonyl substrate directly dictates the substitution pattern on the final pyrazole ring. For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to a mixture of regioisomers.[2] Understanding the relative reactivity of the two carbonyl groups is therefore paramount for achieving regioselectivity. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophilic attack than the ester or amide carbonyl.[3]
Causality in Experimental Choices: The reaction is typically catalyzed by acid, which serves to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.[4] The choice of solvent can also influence the reaction outcome. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as N,N-dimethylacetamide have been shown to improve regioselectivity in certain cases.[2]
Hydrazine and its Derivatives: The Essential Dinucleophile
The second crucial component is hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, methylhydrazine). This molecule provides the two adjacent nitrogen atoms that will form the core of the pyrazole ring. The nature of the substituent on the hydrazine (R-NH-NH₂) determines the substituent at the N1 position of the resulting pyrazole.
Mechanistic Pathway of the Knorr Pyrazole Synthesis
The reaction proceeds through a series of well-defined steps involving key intermediates. The mechanism underscores the importance of controlling reaction conditions to favor the desired product.
Caption: Knorr Pyrazole Synthesis Workflow.
The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate after dehydration.[5] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes another dehydration step to yield the aromatic pyrazole ring.[4]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (a Knorr Synthesis Variation)
This protocol describes the reaction of a β-ketoester with a substituted hydrazine, a classic variation of the Knorr synthesis.[5][6]
-
Reagent Preparation: In a fume hood, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a round-bottomed flask. The reaction is mildly exothermic.
-
Reaction Setup: Equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture for 60 minutes at a temperature of 135–145 °C. A viscous syrup will form.
-
Isolation of Crude Product: Transfer the warm syrup to a beaker and cool it in an ice-water bath.
-
Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a crude powdered solid is obtained.
-
Purification: To purify the product, dissolve the crude solid in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Part 2: Building from Unsaturated Systems: The Role of α,β-Unsaturated Carbonyls
An alternative and powerful strategy for pyrazole synthesis involves the use of α,β-unsaturated carbonyl compounds as the three-carbon building block. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[2]
Key Intermediates: α,β-Unsaturated Aldehydes and Ketones
Chalcones (1,3-diaryl-2-propen-1-ones) are prominent examples of α,β-unsaturated ketones used in this synthetic approach.[7] The electrophilic β-carbon and the carbonyl carbon are susceptible to sequential nucleophilic attack by the two nitrogen atoms of hydrazine.
Other important α,β-unsaturated systems include:
Mechanistic Pathway: From α,β-Unsaturated Ketone to Pyrazole
The reaction of an α,β-unsaturated ketone with hydrazine typically involves a Michael addition followed by intramolecular cyclization and subsequent oxidation.
Caption: Pyrazole Synthesis from α,β-Unsaturated Ketones.
The initial step is the Michael addition of a hydrazine nitrogen to the β-carbon of the unsaturated system.[8] The resulting enolate then tautomerizes, and the second nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to a cyclic pyrazoline intermediate after dehydration.[2][9] The final step is the oxidation of the pyrazoline to the thermodynamically more stable aromatic pyrazole. This oxidation can sometimes occur in situ, for example, in the presence of air, or may require the addition of a specific oxidizing agent.[8]
Experimental Protocol: Synthesis of a Trisubstituted Pyrazole from a Chalcone
This protocol outlines a general procedure for the synthesis of a pyrazole from a chalcone and phenylhydrazine.[6]
-
Reaction Mixture: In a suitable solvent such as ethanol, dissolve the chalcone (1 equivalent) and phenylhydrazine (1.1 equivalents).
-
Catalyst: Add a catalytic amount of a suitable acid (e.g., acetic acid) or base.
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to obtain the pure pyrazole.
Part 3: Modern Approaches and Specialized Intermediates
While the classical methods remain highly relevant, modern organic synthesis has introduced a variety of other key intermediates and strategies for accessing the pyrazole core, often with improved efficiency, regioselectivity, and substrate scope.
Diazo Compounds and 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful method for constructing five-membered heterocycles. In pyrazole synthesis, diazo compounds or their precursors, such as N-tosylhydrazones, serve as the 1,3-dipole, reacting with alkynes or alkenes.[10][11] This approach offers excellent control over regioselectivity.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a single product, have emerged as a highly efficient and atom-economical strategy for pyrazole synthesis.[12][13] These reactions often involve the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds or α,β-unsaturated systems, which then react with hydrazine to form the pyrazole ring.[8]
Data Summary: Comparison of Key Synthetic Routes
| Synthetic Route | Key Intermediates | Typical Conditions | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Acid or base catalysis, often with heating.[14] | Readily available starting materials, straightforward procedure.[2] | Potential for regioisomeric mixtures with unsymmetrical substrates.[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehydes/Ketones, Hydrazines | Two-step process: pyrazoline formation followed by oxidation.[2] | Wide availability of starting materials (e.g., chalcones).[7] | Requires an additional oxidation step, which can add complexity. |
| 1,3-Dipolar Cycloaddition | Diazo Compounds (or precursors like Tosylhydrazones), Alkynes/Alkenes | Often proceeds under mild, base-mediated conditions.[10] | High regioselectivity, mild reaction conditions.[6] | Handling of potentially explosive diazo compounds can be a concern.[11] |
Conclusion
The synthesis of pyrazoles is a mature field of organic chemistry, yet it continues to evolve with the discovery of new reagents, catalysts, and reaction pathways. A thorough understanding of the key intermediates—primarily 1,3-dicarbonyl compounds, hydrazines, and α,β-unsaturated carbonyl systems—is fundamental for any researcher aiming to construct this important heterocyclic scaffold. By appreciating the mechanistic nuances and the rationale behind various experimental protocols, scientists can strategically design and execute the synthesis of novel pyrazole derivatives for a wide range of applications in medicine and materials science.
References
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of C4H3BrN4 Isomers
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Role of Brominated Nitrogen Heterocycles in Modern Medicinal Chemistry
Nitrogen-containing heterocycles are unequivocally the most significant structural motifs in pharmaceutical science, forming the core scaffold of over 59% of all FDA-approved small-molecule drugs.[1][2][3] Their prevalence stems from their ability to engage in a multitude of non-covalent interactions with biological targets and their capacity to serve as versatile templates for chemical modification.[4] Within this vast chemical space, the strategic introduction of a bromine atom onto the heterocyclic core represents a pivotal tactic in drug design.
Bromine is far more than a simple "heavy atom." It serves two primary functions:
-
Modulation of Physicochemical Properties: As a lipophilic and polarizable substituent, bromine can enhance membrane permeability and improve binding affinity to target proteins by participating in halogen bonding and other electrostatic interactions.[5]
-
A Versatile Synthetic Handle: The carbon-bromine bond is an exceptionally useful reactive site for post-synthetic modification, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the rapid generation of molecular diversity from a common brominated intermediate, accelerating the structure-activity relationship (SAR) studies that are the lifeblood of drug discovery.
This guide provides an in-depth exploration of the primary synthetic pathways to key structural isomers of the molecular formula C4H3BrN4. We will move beyond mere procedural lists to dissect the underlying chemical logic, providing the causal reasoning behind experimental choices. Our focus will be on the most pharmacologically relevant scaffolds—pyrimidines and triazoles—offering field-proven protocols and insights to empower your research endeavors.
Part 1: Synthesis of Brominated Diaminopyrimidine Scaffolds
The 2,4-diaminopyrimidine core is a privileged scaffold found in numerous therapeutic agents. The isomer 5-Bromo-2,4-diaminopyrimidine is a critical building block for kinase inhibitors and other targeted therapies.[7] Its synthesis can be approached via two principal strategies: direct electrophilic bromination of the pre-formed heterocycle or construction of the pyrimidine ring from an already brominated precursor.
Pathway 1.1: Direct Electrophilic Bromination of 2,4-Diaminopyrimidine
This is the most direct and atom-economical approach. The inherent reactivity of the pyrimidine ring, activated by two powerful electron-donating amino groups, dictates the course of the reaction.
Causality and Mechanistic Insight: The -NH2 groups are strong ortho-, para-directing activators. In the 2,4-diaminopyrimidine system, the C5 position is electronically enriched and sterically accessible, making it the prime target for electrophilic attack. The choice of brominating agent is critical for controlling selectivity and yield. While molecular bromine (Br₂) is potent, it can lead to over-bromination and the formation of corrosive HBr. N-Bromosuccinimide (NBS) is a milder, solid-phase source of electrophilic bromine (Br+), offering superior handling characteristics and often higher selectivity, minimizing side-product formation.[6][8] Acetonitrile is an excellent solvent choice as it effectively solubilizes the starting material and the NBS reagent without interfering with the reaction.[9]
Experimental Protocol: Synthesis of 5-Bromo-2,4-diaminopyrimidine via NBS
-
Setup: To a solution of 2,4-diaminopyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material), cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add deionized water to the residue and stir for 30 minutes to precipitate the product and dissolve the succinimide byproduct.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the desired product as a white to off-white solid.
Data Summary: Direct Bromination
| Starting Material | Brominating Agent | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Diaminopyrimidine | NBS | Acetonitrile | 0 °C to RT, 4-6h | >90% | [9] |
| 2-Aminopyrimidine | NBS | Chloroform | RT, overnight | ~90% | [10] |
| 2-Aminopyrimidine Cmpd. | Bromine (Br₂) | Halogenated Solvent | 40 °C, 60h | ~90% |[11] |
Workflow for Direct Electrophilic Bromination
References
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]
- 11. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: A Key Intermediate for Pharmaceutical Research
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: In the landscape of modern drug discovery and development, the strategic design and synthesis of novel heterocyclic compounds are paramount. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. This technical guide focuses on 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile, a key heterocyclic building block whose strategic functionalization allows for the rapid generation of compound libraries for screening and lead optimization. This document provides an in-depth overview of its chemical identity, a detailed synthesis protocol, and its applications as a versatile intermediate in the synthesis of bioactive molecules.
Compound Identification and Chemical Properties
This compound is a substituted pyrazole characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a carbonitrile group at the 4-position of the pyrazole ring. These functional groups provide multiple reaction sites for further chemical modifications, making it a valuable precursor in medicinal chemistry.
IUPAC Name and Structure
The nomenclature and structural representation of this compound are fundamental to its identity in chemical literature and databases.
-
IUPAC Name: this compound
The chemical structure is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1384973-12-9 | [1][2][3] |
| Molecular Formula | C₄H₃BrN₄ | [1][2] |
| Molecular Weight | 186.9974 g/mol | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Purity | Typically available at ≥97% | [1] |
Synthesis Protocol: A Representative Methodology
The synthesis of this compound can be achieved through a multi-step process. While various synthetic routes exist for substituted pyrazoles, a common and effective strategy involves the cyclization of a suitable precursor followed by functional group manipulation. The following protocol is a representative synthesis based on established chemical principles for related pyrazole compounds.
Overall Synthetic Scheme
The synthesis can be envisioned as a two-step process starting from malononitrile and a bromine source, followed by cyclization with hydrazine.
Caption: A generalized synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-1,1,2-tricyanoethane (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve malononitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-1,1,2-tricyanoethane from the previous step in a protic solvent like ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The strategic placement of the amino, bromo, and cyano functionalities makes this compound a highly valuable scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
Role as a Versatile Synthetic Intermediate
The bromine atom at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, enabling the exploration of the structure-activity relationship (SAR) in drug discovery programs.[4][5] A notable application is in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are of interest in medicinal chemistry.[4][6]
The amino group at the C-5 position can be further functionalized, for instance, through acylation or by serving as a key pharmacophoric feature for hydrogen bonding with biological targets. The cyano group at the C-4 position can be hydrolyzed to a carboxamide or a carboxylic acid, providing another point for diversification or interaction with target proteins.[5]
Exemplary Synthetic Application: Suzuki-Miyaura Coupling
The following diagram illustrates the utility of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to generate a diverse library of 3-aryl pyrazoles.
Caption: Suzuki-Miyaura coupling of this compound.
This reaction's efficiency and tolerance of a wide range of functional groups make it a cornerstone in combinatorial chemistry and the rapid synthesis of analogs for biological screening.[4][5]
Conclusion
This compound is a strategically important building block for researchers and scientists in the field of drug development. Its versatile functional handles allow for the efficient construction of diverse molecular architectures, particularly through robust and high-yield reactions like the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its properties, a representative synthesis, and its pivotal role in the generation of novel chemical entities for the discovery of new therapeutics. The self-validating nature of the described synthetic protocols, grounded in established chemical principles, ensures their reliability and reproducibility in a research setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:1384973-12-9 - Abovchem [abovchem.com]
- 3. This compound | 1384973-12-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Suzuki Coupling with 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: A Comprehensive Guide to Synthesis and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The specific molecule, 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile, serves as a versatile and highly valuable building block. Its three distinct functional groups—an amine, a nitrile, and a bromine atom—offer orthogonal handles for chemical modification. The bromine atom at the 3-position is an ideal site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
This reaction enables the introduction of diverse aryl, heteroaryl, or vinyl substituents, paving the way for the rapid generation of complex molecular libraries essential for drug discovery and the development of novel materials.[1] However, the presence of multiple nitrogen atoms and the amino group in the pyrazole substrate can present unique challenges, such as catalyst inhibition or competing side reactions.[3][4]
This application note provides a detailed, field-proven protocol for the successful Suzuki coupling of this compound. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides a guide for optimizing reaction conditions and troubleshooting common issues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][5] The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (our pyrazole substrate) to a coordinatively unsaturated Pd(0) complex. This step forms a new square planar Pd(II) intermediate, breaking the carbon-bromine bond.[1][5] The reactivity order for halides in this step is generally I > Br > Cl.[2] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this rate-limiting step, especially for less reactive bromides.[7][8]
-
Transmetalation : In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex.[1] This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species. The exact mechanism of transfer is complex and can be influenced by the choice of base and solvent.[6][9]
-
Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) intermediate. The two organic fragments (the pyrazole and the group from the boronic acid) couple to form the desired product with a new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization may be required for different boronic acid coupling partners.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Precatalyst: XPhos Pd G2 (1-3 mol%) or Pd(OAc)₂ (2 mol%) with XPhos ligand (4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents), finely ground
-
Solvent: Anhydrous 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio) or EtOH/H₂O[10]
-
Inert Gas: Argon or Nitrogen
-
Work-up Reagents: Ethyl acetate, Water, Brine
-
Purification: Silica gel for column chromatography
Equipment
-
Microwave synthesis vial or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath (for conventional heating) or a dedicated microwave reactor
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup : To a microwave vial or oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[10][11]
-
Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq).[10][12] If using a catalyst system generated in situ, add the palladium source and ligand. The presence of the free amino group on the pyrazole can interact with the palladium center; robust, bulky phosphine ligands like XPhos are often essential to achieve good results.[3][4][12]
-
Solvent Addition and Degassing : Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[11] Seal the vessel and thoroughly degas the mixture. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[7] Degassing can be achieved by bubbling argon through the solution for 15-20 minutes or via three cycles of vacuum-backfill with an inert gas.[6][11]
-
Reaction Heating :
-
Conventional Heating : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[3][11]
-
Microwave Irradiation : Heat the sealed vial in a microwave reactor to 120-150 °C for 20-40 minutes.[10][13] Microwave heating can significantly accelerate the reaction and often leads to higher yields and cleaner conversions.[13]
-
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
Optimization of Reaction Conditions
The success of the Suzuki coupling of aminopyrazoles can be highly dependent on the specific combination of catalyst, base, and solvent. The following table summarizes conditions that have been found to be effective for similar heteroaryl bromide substrates.[3][10][12]
| Parameter | Condition A | Condition B | Condition C | Rationale & Comments |
| Catalyst System | XPhos Pd G2 (2 mol%) | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | Pd(dppf)Cl₂ (3 mol%) | XPhos-based catalysts are highly effective for coupling heteroaryl halides, especially those with potentially coordinating groups like amines.[3][10][12] Pd(dppf)Cl₂ is a classic, robust catalyst. |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2-3 eq) | Cs₂CO₃ (2 eq) | The choice of base is critical. K₃PO₄ is often effective for challenging couplings.[3][5] K₂CO₃ is a common and cost-effective choice.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | EtOH / H₂O (4:1) | Toluene / H₂O | Dioxane is a standard solvent. The use of greener solvents like ethanol is increasingly reported.[10][13] Water is often necessary to facilitate the transmetalation step.[14] |
| Temperature | 100 °C (Conventional) | 120 °C (Microwave) | 80-90 °C (Conventional) | Microwave irradiation can dramatically reduce reaction times and improve yields for sluggish couplings.[10][13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Poor solubility of reagents.3. Inappropriate choice of base or solvent. | 1. Ensure thorough degassing of the reaction mixture.[7]2. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O) to improve solubility.[15][16]3. Screen different bases; K₃PO₄ is often more effective than K₂CO₃ for difficult substrates.[3] |
| Dehalogenation of Starting Material | 1. The pyrazole bromide is reduced back to the protonated form.2. This side reaction is more common with iodo- and bromopyrazoles, especially at higher temperatures.[17][18] | 1. Lower the reaction temperature.2. Use a more active catalyst system (e.g., a second-generation Buchwald precatalyst) to promote the desired coupling over the side reaction.[10][19]3. Ensure the boronic acid is of high quality, as impurities can sometimes promote this pathway. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Degradation of the aryl halide starting material. | 1. Improve the degassing procedure.[7]2. Use a slight excess of the aryl halide relative to the boronic acid. |
| Difficulty in Purification | 1. Co-elution of product with boronic acid byproducts.2. Product instability on silica gel. | 1. Perform an aqueous base wash (e.g., dilute NaOH) during work-up to remove unreacted boronic acid.2. Consider reverse-phase chromatography or trituration/recrystallization as alternative purification methods. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Synthon: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and the diverse range of biological activities it can impart to a molecule.[1] Its derivatives have led to the commercialization of numerous high-performing herbicides, insecticides, and fungicides. Within this valuable class of compounds, 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile has emerged as a particularly strategic and versatile intermediate. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo substituent, and a cyano group—offers a rich platform for a multitude of chemical transformations, enabling the construction of complex and potent agrochemical active ingredients.
This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into detailed synthetic protocols, elucidate the mechanistic rationale behind key transformations, and present quantitative data to support the described methodologies. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering both practical guidance and a deeper understanding of the chemical principles at play.
Core Applications in Agrochemical Synthesis: A Gateway to Diverse Bioactivity
This compound serves as a pivotal building block for a variety of agrochemical classes, primarily through the strategic manipulation of its amino and bromo functionalities. The primary applications lie in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are renowned for their fungicidal properties, and in the construction of substituted pyrazoles that form the core of certain insecticides and herbicides.
Synthesis of Pyrazolo[1,5-a]pyrimidine Fungicides
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[2][3] This fused ring system is found in a number of commercial and developmental fungicides. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic 5-amino group and the endocyclic N1 nitrogen of the pyrazole react with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.
The choice of reaction conditions is critical for achieving high yields and regioselectivity. Acidic catalysis (e.g., with acetic acid or a catalytic amount of a stronger acid like H₂SO₄) is often employed to activate the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack. The reaction temperature is typically elevated to drive the dehydration and ring closure steps to completion. The bromine atom at the 3-position of the starting pyrazole can be retained in the final product, offering a handle for further derivatization, or it can be strategically replaced in subsequent steps to modulate the biological activity and physicochemical properties of the final compound.
This protocol describes the synthesis of a model 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative from this compound and ethyl acetoacetate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of pyrazole).
-
Reagent Addition: To the stirred solution, add ethyl acetoacetate (1.1 eq).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation: Representative Reaction Parameters for Pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Pyrazole | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ethyl acetoacetate | None | Acetic Acid | Reflux | 4-6 | 85-92 |
| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | Acetylacetone | H₂SO₄ (cat.) | Acetic Acid | RT | 5-8 | 87-95[3] |
| 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile | Diethyl malonate | NaOEt | Ethanol | Reflux | 6-8 | 75-85 |
Visualization: Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Visualization: Mechanism of Pyrazolo[1,5-a]pyrimidine Formation
Caption: Mechanism of pyrazolo[1,5-a]pyrimidine formation.
Synthesis of Herbicidal Pyrazole Amides
The amino group of this compound can be readily acylated to form pyrazole amides. This class of compounds has shown promise as herbicides, with some derivatives acting as inhibitors of enzymes crucial for plant growth, such as transketolase.[4] The synthesis typically involves the reaction of the aminopyrazole with an acid chloride or anhydride.
The acylation reaction is generally straightforward. The use of a base, such as pyridine or triethylamine, is common to neutralize the HCl generated when using an acid chloride, which drives the reaction to completion. The choice of solvent is often a non-protic solvent like dichloromethane or tetrahydrofuran to avoid side reactions with the acylating agent. The nature of the acyl group introduced is a key determinant of the herbicidal activity and spectrum of the final product.
This protocol outlines the general procedure for the acylation of this compound with a generic acid chloride.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq), to the solution and stir.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the desired acid chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Diazotization and Sandmeyer-type Reactions for Further Diversification
The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents at the 5-position of the pyrazole ring through Sandmeyer-type reactions.[5] This allows for the synthesis of pyrazoles with functionalities that are not easily accessible through other means. For example, the diazonium salt can be reacted with copper(I) halides to introduce chloro, bromo, or cyano groups, or with other reagents to introduce azido, fluoro, or hydroxyl groups.
Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. A strong acid, such as hydrochloric or sulfuric acid, is required to generate nitrous acid in situ from sodium nitrite. The subsequent Sandmeyer reaction requires a copper(I) salt as a catalyst. The choice of the copper salt determines the substituent that is introduced.
This protocol provides a general outline for the diazotization of this compound and subsequent reaction with sodium azide to introduce an azido group.
Step-by-Step Methodology:
-
Diazotization: Suspend this compound (1.0 eq) in a mixture of a strong acid (e.g., concentrated HCl) and water at 0 °C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Reaction Progression: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature.
-
Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualization: Diversification via Diazotization
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles: A Detailed Guide for Medicinal Chemists
Introduction: The Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This fused N-heterocyclic system is a key structural motif in numerous therapeutic agents, exhibiting anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2][3][4] Its prevalence in approved drugs and clinical candidates, such as the anticancer agents Larotrectinib and Repotrectinib, underscores its status as a "privileged scaffold" in modern drug discovery.[5] The synthetic versatility of 5-aminopyrazoles as readily available precursors makes them an ideal starting point for the construction of this valuable heterocyclic system. This guide provides an in-depth exploration of the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, offering detailed protocols and mechanistic insights for researchers in drug development.
Core Synthetic Strategy: Cyclo-condensation with 1,3-Biselectrophiles
The primary and most widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclo-condensation of a 5-aminopyrazole with a 1,3-biselectrophilic compound.[5][6] 5-aminopyrazoles possess three nucleophilic centers: the exocyclic 5-amino group, the endocyclic N1 nitrogen, and the C4 carbon. The typical reactivity order favors the exocyclic amino group as the most nucleophilic site, followed by the N1 nitrogen.[7] This inherent reactivity dictates the course of the cyclo-condensation reaction.
The general mechanism commences with the nucleophilic attack of the more reactive exocyclic 5-amino group of the pyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization, where the endocyclic N1 nitrogen attacks the second electrophilic center, leading to the formation of the six-membered pyrimidine ring fused to the pyrazole core. The final step is typically a dehydration event, which results in the aromatized pyrazolo[1,5-a]pyrimidine system.
Figure 1: Generalized reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Synthesis via Condensation with β-Dicarbonyl Compounds
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, is a robust and frequently employed method for the synthesis of pyrazolo[1,5-a]pyrimidines.[3] This reaction typically proceeds under acidic conditions, which facilitate the dehydration step and drive the reaction towards the formation of the fused ring system.
Causality Behind Experimental Choices:
-
Acid Catalyst: The use of an acid catalyst, such as acetic acid or a catalytic amount of a stronger acid like sulfuric acid, is crucial.[8] The acid protonates the carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 5-amino group of the pyrazole. Furthermore, the acidic medium promotes the dehydration of the cyclized intermediate, which is often the rate-determining step.
-
Solvent: Acetic acid is a commonly used solvent as it also serves as the catalyst.[8] However, other high-boiling point solvents like ethanol can also be used, especially when a stronger acid catalyst is employed.
-
Temperature: The reaction is typically carried out at elevated temperatures (reflux) to overcome the activation energy barrier for both the initial condensation and the subsequent cyclization and dehydration steps.
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine from 3-methyl-1H-pyrazol-5-amine and acetylacetone.
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-1H-pyrazol-5-amine (10 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirred solution, add acetylacetone (12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
-
Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation: Typical Reaction Conditions and Yields
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Acetylacetone | Acetic Acid | - | Reflux | 4 | 92 | [8] |
| 5-Amino-3-(phenylamino)pyrazole | Ethyl Acetoacetate | Acetic Acid | H₂SO₄ (cat.) | Reflux | 4.5 | 91 | [8] |
| 5-Amino-3-aryl-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | Acetic Acid | H₂SO₄ (cat.) | Reflux | 4 | 95 | [3] |
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[3][6] This method offers several advantages over conventional heating, including significantly reduced reaction times, often improved yields, and cleaner reaction profiles.[6]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate. This is particularly beneficial for the multi-step cyclo-condensation reaction.
-
Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.[3]
-
Regioselectivity: Microwave irradiation has been shown to influence the regioselectivity of the reaction, in some cases favoring the formation of a specific isomer.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
This protocol outlines a general procedure for the microwave-assisted synthesis of 7-aryl-substituted pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-enaminones.
Materials:
-
Substituted 5-amino-1H-pyrazole
-
(E)-3-(Dimethylamino)-1-arylprop-2-en-1-one (β-enaminone)
-
Microwave reactor
-
Ethanol
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, combine the substituted 5-amino-1H-pyrazole (1 mmol) and the β-enaminone (1.1 mmol, 1.1 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific set of reactants.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add a small amount of ethanol to the residue and sonicate to break up the solid.
-
Isolation and Purification: Collect the product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Figure 2: Workflow for microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
Regioselectivity in Synthesis
When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of two possible regioisomers of the pyrazolo[1,5-a]pyrimidine product is possible. The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound, as well as the reaction conditions.
Generally, the initial nucleophilic attack of the exocyclic 5-amino group occurs at the more electrophilic carbonyl carbon of the unsymmetrical 1,3-dicarbonyl compound. For example, in the reaction with ethyl acetoacetate, the attack preferentially occurs at the more reactive ketone carbonyl rather than the less electrophilic ester carbonyl. This leads to the formation of a specific regioisomer.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of these synthetic protocols, a self-validating system should be implemented. This involves:
-
Starting Material Purity: The purity of the starting 5-aminopyrazole and the 1,3-bielectrophile should be confirmed by appropriate analytical techniques (e.g., NMR, melting point) before use.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS to determine the optimal reaction time and to identify the formation of any side products.
-
Thorough Characterization: The final product must be unambiguously characterized using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical measurements (melting point). This comprehensive characterization confirms the structure and purity of the synthesized pyrazolo[1,5-a]pyrimidine.
-
Comparison with Literature Data: Whenever possible, the obtained analytical data should be compared with reported data for the same compound in the scientific literature to further validate the results.
Conclusion and Future Perspectives
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established and versatile strategy for accessing this important class of heterocyclic compounds. The choice of the 1,3-bielectrophilic coupling partner and the reaction conditions allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of novel catalysts, green solvents, and flow chemistry techniques, to further expand the chemical space of accessible pyrazolo[1,5-a]pyrimidine derivatives for biological screening.
References
- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of Pyrazole Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of Pyrazoles and the Advent of Microwave Chemistry
Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone of medicinal chemistry and drug development.[1] Their derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The pyrazole scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[1]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[4][5] This guide provides an in-depth exploration of microwave-assisted pyrazole synthesis, detailing the underlying principles, offering robust protocols, and presenting a comparative analysis against conventional methods.
The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis
Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave irradiation directly heats the reactants and solvent.[6] This rapid and uniform heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as many organic solvents and reactants, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates molecular friction, which generates heat rapidly and efficiently throughout the bulk of the material.[4][7][8]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. The resulting collisions between these moving ions generate heat.[4][7][8]
This direct energy transfer leads to a rapid increase in temperature, often reaching the desired reaction temperature in seconds to minutes, a stark contrast to the hours often required with conventional heating.[6] This accelerated heating can significantly enhance reaction rates and, in some cases, lead to different product selectivities compared to traditional methods.[9] While the existence of "non-thermal microwave effects" remains a topic of debate, the dramatic rate enhancements are predominantly attributed to these efficient thermal effects.[10][11][12]
Comparative Performance: Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave-assisted synthesis of pyrazole derivatives are not merely theoretical. A wealth of experimental data demonstrates significant improvements in reaction times and yields compared to conventional heating methods.
| Product | Method | Temperature (°C) | Time | Power (W) | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 minutes | 50 | 91 - 98 | [6][10] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | N/A | 72 - 90 | [6][10] |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Microwave-Assisted | 80 | 2 minutes | 150 | 62 - 92 | [6][10] |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Conventional Heating | 80 | 1 hour | N/A | 48 - 85 | [6][10] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9 - 10 minutes | Not Specified | 79 - 92 | [5] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7 - 9 hours | N/A | Not Specified | [5] |
| Pyrazole Chalcones | Microwave-Assisted | Not Specified | 3 - 10 minutes | Not Specified | 85 - 90 | [13] |
| Pyrazole Chalcones | Conventional Heating | 45 - 80 | 24 hours | N/A | 70 - 72 | [13] |
Visualizing the Workflow: From Reagents to Purified Pyrazoles
The general workflow for microwave-assisted pyrazole synthesis is a streamlined process designed for efficiency and high throughput.
Caption: A generalized workflow for the microwave-assisted synthesis of pyrazole derivatives.
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for the synthesis of pyrazole derivatives from common starting materials.
Protocol 1: Synthesis of Pyrazoles from Chalcones
This protocol details the acid-catalyzed cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. The rapid heating provided by the microwave efficiently drives the reaction to completion.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic, ~2 drops)
-
Microwave reactor vials (appropriate size)
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the chalcone (1.0 mmol), the selected hydrazine derivative (1.2 mmol), and a magnetic stir bar.
-
Add 5 mL of ethanol to the vial, followed by a catalytic amount of glacial acetic acid (approximately 2 drops).
-
Securely seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature for a designated time (e.g., 300 W, 100°C for 1-5 minutes).[14] The optimal conditions may vary depending on the specific substrates used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of Pyrazolones from 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
This protocol outlines the classic Knorr pyrazole synthesis, adapted for microwave irradiation, involving the condensation of a β-ketoester with a hydrazine derivative.[15]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)
-
Ethanol or Acetic Acid (as solvent, 3-5 mL)
-
Microwave reactor vials (appropriate size)
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and a magnetic stir bar.
-
Add 3-5 mL of the chosen solvent (ethanol is a common choice for its high dielectric constant).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 120°C for 5-10 minutes). The power will be automatically adjusted by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
Protocol 3: Multi-Component Synthesis of Pyranopyrazoles
Microwave irradiation is particularly effective for multi-component reactions, where three or more reactants are combined in a single step to form a complex product.[16][17] This protocol is for the synthesis of pyranopyrazole derivatives.[17]
Materials:
-
Pyrazolone (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (5 mL)
-
Piperidine (catalytic, ~2 drops)
-
Microwave reactor vials (appropriate size)
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the pyrazolone (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a magnetic stir bar.
-
Add 5 mL of ethanol and a catalytic amount of piperidine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 2-8 minutes.[17] Optimal power and temperature settings should be determined empirically for the specific substrates.
-
Upon completion, cool the reaction vial to room temperature.
-
The product will typically precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure pyranopyrazole derivative.
Reaction Mechanism Under Microwave Irradiation
The formation of pyrazoles from 1,3-dicarbonyls and hydrazines, or from chalcones and hydrazines, proceeds through a cyclocondensation mechanism. The key steps involve nucleophilic attack of the hydrazine on a carbonyl group, followed by intramolecular cyclization and dehydration.
Caption: General mechanisms for pyrazole synthesis from 1,3-dicarbonyls and chalcones.
Microwave irradiation accelerates these steps by rapidly and uniformly increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions. This overcomes the activation energy barriers for each step more efficiently than conventional heating.
Safety: A Cornerstone of Microwave Chemistry
While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.[8]
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[8] Laboratory-grade microwave reactors are equipped with essential safety features, including pressure and temperature sensors, and are built to withstand the conditions of chemical reactions.[8]
-
Pressure Management: Be aware that heating solvents in a sealed vessel above their boiling point will generate significant pressure.[18] Always use certified pressure-rated vials and do not exceed the recommended fill volume. Modern reactors will automatically adjust power to stay within safe pressure limits.
-
Solvent Choice: Use solvents that are appropriate for microwave heating. Highly polar solvents heat very efficiently. Be cautious with non-polar solvents, as they may not heat effectively unless a polar co-solvent or a susceptor is used.
-
Reaction Scale: Start with small-scale reactions to determine the reaction kinetics and potential for rapid pressure increases before scaling up.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Proper Training: Ensure you are fully trained on the operation of your specific microwave reactor model.[8]
Conclusion: A New Era in Pyrazole Synthesis
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of pyrazole derivatives. The dramatic reduction in reaction times, coupled with increased yields and a greener footprint, makes it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the fundamental principles of microwave heating and adhering to established protocols and safety guidelines, the scientific community can continue to leverage this technology to accelerate the discovery and development of novel pyrazole-based therapeutics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. Microwave Heating - Mechanism and Theory [cem.com]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. encyclopedia.pub [encyclopedia.pub]
One-Pot Synthesis of Substituted Pyrazoles: Leveraging 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile for Efficient Library Generation
An Application Note and Protocol for Researchers
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note details a robust and efficient one-pot methodology for the synthesis of highly functionalized pyrazolo[1,5-a]pyrimidine derivatives starting from the versatile building block, 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. This protocol leverages a catalyzed condensation-cyclization cascade with various 1,3-dicarbonyl compounds, offering a streamlined path to novel heterocyclic entities for drug discovery and development programs. We provide a detailed experimental procedure, mechanistic insights, troubleshooting guidance, and a representative scope of the synthesis.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are integral to the design of modern therapeutics.[3][4] Their unique structural and electronic properties allow them to act as effective bioisosteres for other functional groups and to engage in specific hydrogen bonding interactions with biological targets. Consequently, pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6] The pyrazole core is famously present in blockbuster drugs such as Celecoxib (an anti-inflammatory) and Viagra (for erectile dysfunction).[2]
The functionalization of the pyrazole ring is key to modulating its pharmacological profile. 5-Aminopyrazoles, in particular, are highly valued intermediates in medicinal chemistry.[5][7] The presence of both an exocyclic amino group and endocyclic ring nitrogens provides multiple points for diversification, enabling the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves potent inhibitors of various protein kinases.[8][9]
This guide focuses on this compound as a strategic starting material. The vicinal amino, bromo, and cyano groups offer a rich platform for subsequent chemical transformations, making it an ideal precursor for generating diverse molecular libraries in a high-throughput fashion.
The One-Pot Strategy: Rationale and Advantages
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over conventional multi-step procedures. This approach enhances efficiency by:
-
Reducing Reaction Time: Eliminates the need for intermediate isolation and purification steps.
-
Increasing Yield: Minimizes material loss that occurs during workup and transfer.
-
Improving Sustainability: Decreases the consumption of solvents and reagents, leading to less chemical waste.
Our chosen strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, a classic and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core.[10][11] The reaction proceeds via a tandem condensation and intramolecular cyclization sequence, often facilitated by an acid catalyst.[12][13]
Caption: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-bromo-3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
3.1. Materials and Equipment
-
This compound (FW: 201.01 g/mol )
-
Acetylacetone (1,3-pentanedione) (FW: 100.12 g/mol )
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Ethanol (for washing)
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.97 mmol).
-
Reagent Addition: Add glacial acetic acid (15 mL) to the flask. Stir the mixture to achieve a suspension. To this suspension, add acetylacetone (0.56 mL, 5.47 mmol, 1.1 equivalents).
-
Causality Note: Using a slight excess of the 1,3-dicarbonyl compound ensures the complete consumption of the limiting aminopyrazole starting material, simplifying purification.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.
-
Expertise Note: Acetic acid serves as both the solvent and the acid catalyst. It protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the aminopyrazole.[10]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the aminopyrazole spot.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 10 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final 2-bromo-3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine as a solid.
Mechanism and Scientific Rationale
The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 5-aminopyrazole and a 1,3-dicarbonyl compound is a well-established cascade reaction.[11] The regioselectivity of the reaction is governed by the differential nucleophilicity of the nitrogen atoms in the aminopyrazole.
The key steps are:
-
Initial Condensation: The more nucleophilic exocyclic amino group (-NH2) of the pyrazole attacks one of the acid-activated carbonyl groups of the 1,3-dicarbonyl compound.[14]
-
Dehydration: The resulting hemiaminal intermediate rapidly loses a molecule of water to form a stable enaminone intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (at the N1 position) then acts as an intramolecular nucleophile, attacking the second carbonyl group.
-
Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Simplified reaction mechanism pathway.
Scope and Versatility: Representative Examples
The described protocol is versatile and can be applied to a range of 1,3-dicarbonyl compounds to generate a library of substituted pyrazolo[1,5-a]pyrimidines.
| Entry | 1,3-Dicarbonyl Compound | Resulting R5, R7 Substituents | Expected Product Structure | Typical Yield |
| 1 | Acetylacetone | -CH₃, -CH₃ | 2-bromo-3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine | 85-95% |
| 2 | Ethyl Acetoacetate | -CH₃, -OH | 2-bromo-3-cyano-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | 70-80% |
| 3 | Dibenzoylmethane | -Ph, -Ph | 2-bromo-3-cyano-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 80-90% |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione | -CF₃, -CH₃ | 2-bromo-3-cyano-5-trifluoromethyl-7-methylpyrazolo[1,5-a]pyrimidine | 75-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient heating or reaction time. 2. Deactivated starting material. 3. Water present in acetic acid. | 1. Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed. 2. Check the purity of the aminopyrazole. 3. Use glacial acetic acid with low water content. |
| Product Fails to Precipitate | 1. Product is soluble in the reaction mixture. 2. Insufficient product formation. | 1. Carefully add cold water dropwise to the cooled reaction mixture to induce precipitation. 2. Concentrate the reaction mixture under reduced pressure before adding an anti-solvent like water or ethanol. |
| Product is Impure After Filtration | 1. Incomplete reaction. 2. Co-precipitation of starting materials. 3. Side-product formation. | 1. Increase reaction time or temperature. 2. Ensure thorough washing of the filter cake with a suitable cold solvent (e.g., ethanol). 3. Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water or DMF/Water). |
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Nitrile Group in 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Introduction
The 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Scaffold: A Privileged Building Block
The 5-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural resemblance to purine bases allows for the design of potent inhibitors for a variety of enzymes, particularly kinases. The presence of a bromine atom at the 3-position and a nitrile group at the 4-position on the this compound molecule offers orthogonal handles for selective chemical modifications. This allows for the systematic exploration of the chemical space around the core, a crucial process in lead optimization. The amino group at the 5-position is a key nucleophilic center, often involved in the formation of fused heterocyclic systems.
The Nitrile Group: A Versatile Handle for Chemical Diversification
The nitrile group is a highly versatile functional group that can be transformed into a wide array of other functionalities. Its linear geometry and electronic properties make it susceptible to nucleophilic attack, reduction, and cycloaddition reactions. This versatility makes this compound an exceptionally valuable starting material for generating diverse libraries of compounds for biological screening. This guide provides detailed protocols and scientific rationale for four key transformations of the nitrile group: hydrolysis to amides and carboxylic acids, reduction to a primary amine, annulation to a fused pyrimidine ring, and cycloaddition to a tetrazole.
Part 2: Derivatization Strategies and Protocols
Hydrolysis to Amides and Carboxylic Acids: Accessing Key Polar Functionalities
The conversion of the nitrile group to a carboxamide or a carboxylic acid introduces key polar functionalities capable of forming hydrogen bonds, which are critical for molecular recognition at biological targets. The outcome of the hydrolysis is highly dependent on the pH and reaction conditions.
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions.[2][3]
In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. Milder conditions can allow for the isolation of the amide intermediate, while more forcing conditions (e.g., higher temperatures, prolonged reaction times) will drive the hydrolysis to completion to yield the carboxylate salt, which is then protonated upon acidic workup to give the carboxylic acid.[4][5]
Diagram of Hydrolysis Pathways
Caption: Hydrolysis pathways of the pyrazole nitrile.
This protocol utilizes alkaline hydrogen peroxide for a mild and controlled hydrolysis to the carboxamide.
Materials:
-
This compound
-
Ethanol
-
6 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Cool the suspension in an ice bath with stirring.
-
Slowly add 6 M NaOH solution (2.0 eq) to the cooled suspension.
-
To this mixture, add 30% H₂O₂ solution (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH ~7 with dilute HCl.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-Amino-3-bromo-1H-pyrazole-4-carboxamide.
This protocol employs strong acidic conditions to drive the hydrolysis directly to the carboxylic acid.
Materials:
-
This compound
-
70% Sulfuric acid (H₂SO₄) solution
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add 70% aqueous H₂SO₄ (15 mL per gram of starting material).
-
Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum to afford 5-Amino-3-bromo-1H-pyrazole-4-carboxylic Acid.
Reduction: Synthesis of 5-Amino-4-(aminomethyl)-3-bromo-1H-pyrazole
Reduction of the nitrile group provides a primary amine, a valuable functional group for introducing further diversity, for example, through acylation or reductive amination.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[6] The reaction proceeds via the formation of a metal-complexed imine intermediate, which is further reduced. Catalytic hydrogenation is an alternative, though it may require screening of catalysts and conditions to avoid de-bromination or reduction of the pyrazole ring. For this guide, we focus on the robust LiAlH₄ method.
Diagram of Nitrile Reduction
Caption: Reduction of the pyrazole nitrile to a primary amine.
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF (20 mL per gram of LiAlH₄) in the flask and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (15 mL per gram) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C.
-
Quenching (Fieser workup): Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the solid through a pad of Celite and wash thoroughly with THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-Amino-4-(aminomethyl)-3-bromo-1H-pyrazole. Further purification may be achieved by column chromatography.
Annulation to Fused Systems: Construction of Pyrazolo[3,4-d]pyrimidines
The reaction of 5-aminopyrazole-4-carbonitriles with one-carbon electrophiles is a classical and highly efficient method for constructing the pyrazolo[3,4-d]pyrimidine core, which is isomeric to the biologically important purine system.[3][7]
The reaction of the 5-amino group with a one-carbon unit, such as formic acid, followed by intramolecular cyclization involving the nitrile group, leads to the formation of the fused pyrimidine ring. This transformation provides access to a class of compounds with a wide range of biological activities, including kinase inhibition.[4]
Diagram of Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Annulation to form the pyrazolo[3,4-d]pyrimidine system.
Materials:
-
This compound
-
98% Formic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of 98% formic acid (e.g., 20-30 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried to give 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
[3+2] Cycloaddition to Tetrazoles: A Bioisosteric Approach
The tetrazole ring is a well-recognized bioisostere of the carboxylic acid functional group. It possesses a similar pKa and steric profile but can offer improved metabolic stability and cell permeability.
The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide salt is a formal [3+2] cycloaddition reaction.[8] The mechanism is thought to involve activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion. The resulting intermediate then undergoes cyclization.[9] Various catalysts, such as zinc salts or silica sulfuric acid, can be employed to promote this transformation under milder conditions.[10][11]
Diagram of Tetrazole Synthesis
Caption: [3+2] Cycloaddition for the synthesis of a pyrazolyl-tetrazole.
Safety Warning: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed upon acidification, is volatile and explosive. This reaction should be performed in a well-ventilated fume hood, and acidic conditions should be avoided until the final workup.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.2 eq).
-
Add DMF (10 mL per gram of starting material) and stir the suspension.
-
Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and acidify to pH 2-3 with dilute HCl to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethyl acetate.
-
Dry the product under vacuum to yield 5-(5-Amino-3-bromo-1H-pyrazol-4-yl)-1H-tetrazole.
Part 3: Comparative Data and Workflow Visualization
Table of Derivatization Methods: A Comparative Overview
| Transformation | Product Functional Group | Key Reagents | Typical Conditions | Advantages | Considerations |
| Controlled Hydrolysis | Carboxamide (-CONH₂) | NaOH, H₂O₂ | 0 °C to RT | Mild conditions, high selectivity for amide. | Requires careful temperature control. |
| Forced Hydrolysis | Carboxylic Acid (-COOH) | aq. H₂SO₄ or NaOH | Reflux, 100-110 °C | Direct route to the carboxylic acid. | Harsh conditions, may not be suitable for sensitive substrates. |
| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, THF | Reflux | Provides a versatile primary amine handle. | Highly reactive reagent, requires inert and anhydrous conditions. |
| Annulation | Fused Pyrimidine | Formic Acid or Formamide | Reflux, >100 °C | Direct access to biologically relevant fused systems. | High temperatures required. |
| Cycloaddition | Tetrazole (-CN₄H) | NaN₃, ZnCl₂ | 120-130 °C, DMF | Forms a key carboxylic acid bioisostere. | Use of toxic azide, potential for explosive byproducts. |
Part 4: Conclusion and Future Perspectives
The nitrile group of this compound is a linchpin for synthetic diversification. The protocols outlined in this guide provide robust and reproducible methods for accessing a range of important functional groups and heterocyclic systems. Each derivatization opens up new avenues for modifying the parent scaffold, enabling researchers in drug discovery to fine-tune the physicochemical and pharmacological properties of their lead compounds. Future work could explore greener and safer alternatives for these transformations, such as flow chemistry for the use of azides or biocatalytic nitrile hydrolysis, further enhancing the utility of this valuable building block.
Part 5: References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. --INVALID-LINK--
-
Elmaaty, A. A., & Salama, I. (2022). A review on synthesis and biological evaluations of Pyrazolo[3,4-d]pyrimidine schaffold. Rec. Pharm. Biomed. Sci., 6(1), 28-50. --INVALID-LINK--
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987. --INVALID-LINK--
-
Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles. --INVALID-LINK--
-
JoVE. (2022). Nitriles to Carboxylic Acids: Hydrolysis. --INVALID-LINK--
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. --INVALID-LINK--
-
Patel, R., & Telvekar, V. N. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3783. --INVALID-LINK--
-
Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & Dafnalla, A. A. (2019). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Future Medicinal Chemistry, 11(13), 1595-1613. --INVALID-LINK--
-
Rogue Chem. (2022). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. --INVALID-LINK--
-
Organic Chemistry Tutor. (2022). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). --INVALID-LINK--
-
Yeh, W. P., Tsai, S. E., & Chern, J. W. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. --INVALID-LINK--
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). --INVALID-LINK--
-
Kamal, A., & Basha, S. J. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(13), 2539-2567. --INVALID-LINK--
-
El-Remaily, M. A. A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(39), 25488-25503. --INVALID-LINK--
-
ECHEMI. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. --INVALID-LINK--
-
Clark, J. (2015). Hydrolysing nitriles. Chemguide. --INVALID-LINK--
-
Organic Syntheses. (1990). L-VALINOL. Org. Synth., 69, 234. --INVALID-LINK--
-
Ganjehyeganeh, H., & Zali, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10583-10590. --INVALID-LINK--
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 11. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Introduction: Strategic N-Alkylation of a Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The specific scaffold, 5-amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS No. 1384973-12-9), represents a highly versatile building block for drug discovery and development. Its strategic functionalization through N-alkylation unlocks access to a vast chemical space of novel molecular entities with potential therapeutic applications, such as kinase inhibitors.[2]
The primary challenge in the N-alkylation of asymmetrically substituted pyrazoles lies in controlling the regioselectivity.[3] The two nitrogen atoms of the pyrazole ring, N1 and N2, possess similar nucleophilicity, often leading to the formation of a mixture of regioisomers. The specific regioisomer produced is of paramount importance as it dictates the three-dimensional geometry and, consequently, the biological activity of the final compound.[2]
This comprehensive guide provides detailed application notes and adaptable protocols for the N-alkylation of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the regiochemical outcome of this critical transformation.
Mechanistic Considerations: Directing the Regioselectivity of N-Alkylation
The regiochemical outcome of the N-alkylation of this compound is a delicate interplay of steric and electronic factors, influenced by the choice of reagents and reaction conditions.[3]
Steric Hindrance: The substituents on the pyrazole ring at the C3 (bromo) and C5 (amino) positions, as well as the bulk of the incoming alkylating agent, play a crucial role. Generally, alkylation is favored at the less sterically hindered nitrogen atom.[2] In the case of our substrate, the bromo group at C3 is sterically more demanding than the amino group at C5. Therefore, alkylation at the N1 position is often sterically favored.
Electronic Effects: The electron-withdrawing nature of the bromo and cyano groups decreases the electron density of the pyrazole ring, influencing the nucleophilicity of the adjacent nitrogen atoms. Conversely, the amino group is electron-donating. These competing electronic effects modulate the relative nucleophilicity of N1 and N2.
Reaction Conditions:
-
Base: The choice of base can significantly influence the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) often favor N1 alkylation. Weaker bases, such as potassium carbonate (K₂CO₃), can also be employed, with the solvent playing a more significant role in directing the outcome.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the pyrazole anion and the counter-ion, thereby influencing the accessibility of the N1 and N2 positions to the electrophile.
-
Alkylating Agent: The nature of the electrophile is a key determinant. Hard electrophiles, such as methyl iodide, and softer electrophiles, like benzyl bromide, may exhibit different regioselectivities.
The interplay of these factors is visually summarized in the workflow diagram below.
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Experimental Protocols
The following protocols are designed to be adaptable and should be optimized for each specific alkylating agent. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to analyze the ratio of regioisomers in the crude product.
Protocol 1: Base-Mediated N-Alkylation with Potassium Carbonate
This is a widely used and generally reliable method for the N-alkylation of pyrazoles.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate anion.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).
Protocol 2: N-Alkylation using Sodium Hydride in THF
This method employs a stronger base and may offer different regioselectivity, often favoring the N1 isomer.[4]
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for base-mediated N-alkylation.
Data Interpretation and Characterization
Unambiguous characterization of the N-alkylated products is essential to determine the regioselectivity of the reaction. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The chemical shifts of the pyrazole ring protons, if any, and the protons of the newly introduced alkyl group will be indicative of the substitution pattern. The N-CH₂ or N-CH₃ protons will typically appear as a singlet or a multiplet in a characteristic region of the spectrum.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will differ between the N1 and N2 isomers. These differences can be predicted using computational methods or compared to literature values for similar structures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful for distinguishing between regioisomers. For the N1-alkylated product, a NOE correlation would be expected between the protons of the alkyl group and the amino protons at the C5 position. For the N2-alkylated product, a NOE would be expected between the alkyl group protons and the substituent at the C3 position (in this case, the bromo group, which has no protons, so a correlation to a nearby proton would be sought if applicable in a derivative).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product(s).
Representative Data Table:
| Technique | Expected Observations for N1-Alkyl-5-amino-3-bromo-1H-pyrazole-4-carbonitrile | Expected Observations for N2-Alkyl-5-amino-3-bromo-1H-pyrazole-4-carbonitrile |
| ¹H NMR | Characteristic signals for the N-alkyl group. | Distinctly different chemical shifts for the N-alkyl group compared to the N1 isomer. |
| ¹³C NMR | Unique set of chemical shifts for C3, C4, and C5 carbons. | Different set of chemical shifts for C3, C4, and C5 carbons compared to the N1 isomer. |
| HRMS | Molecular ion peak corresponding to the exact mass of the alkylated product. | Molecular ion peak corresponding to the exact mass of the alkylated product. |
| NOESY | Correlation between N1-alkyl protons and C5-amino protons. | No correlation between N2-alkyl protons and C5-amino protons. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., NaH), or employing a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[5]
-
Poor Regioselectivity: If a mixture of isomers is obtained, altering the reaction conditions is necessary. Changing the base (e.g., from K₂CO₃ to NaH), the solvent (e.g., from DMF to THF), or the reaction temperature can significantly impact the N1/N2 ratio.[6] For challenging cases, alternative methods such as acid-catalyzed alkylation with trichloroacetimidates may provide improved selectivity.[7]
-
Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction. Freshly prepared or purchased anhydrous solvents are recommended.
Conclusion
The N-alkylation of this compound is a pivotal transformation for the generation of novel chemical entities with significant potential in drug discovery. By understanding the interplay of steric and electronic effects and by carefully selecting the reaction conditions, researchers can effectively control the regiochemical outcome of this reaction. The protocols and insights provided in this guide offer a robust starting point for the successful synthesis and characterization of N-alkylated derivatives of this valuable pyrazole scaffold.
References
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of Brominated Pyrazoles
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole nucleus is a privileged scaffold in modern drug discovery and agrochemicals, prized for its unique electronic properties and its ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] The functionalization of the pyrazole ring is therefore a cornerstone of medicinal chemistry programs aimed at developing novel therapeutic agents. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the pyrazole core.[3][4]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of brominated pyrazoles, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and provide practical guidance to empower you to successfully implement these transformative reactions in your own research.
Understanding the Landscape: Key Cross-Coupling Reactions
Brominated pyrazoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond to be formed. Here, we focus on four of the most impactful transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Heck-Mizoroki Reaction: For the formation of C-C bonds with alkenes, leading to the synthesis of substituted vinylpyrazoles.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, providing access to alkynylpyrazoles.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, a critical transformation for installing nitrogen-containing functionalities.
The general workflow for these reactions involves the careful selection of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
Caption: General experimental workflow for palladium-catalyzed cross-coupling of brominated pyrazoles.
Part 1: Suzuki-Miyaura Coupling of Brominated Pyrazoles
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical as it influences the rate of these steps and stabilizes the palladium catalyst.[8] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often employed to facilitate the reaction, particularly with less reactive aryl chlorides.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-methylpyrazole
This protocol describes a general procedure for the coupling of 4-bromo-1-methylpyrazole with an arylboronic acid.
Materials:
-
4-Bromo-1-methylpyrazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ (0.025 equivalents) with a suitable ligand (e.g., SPhos, 0.05 equivalents)
-
K₂CO₃ or K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1-methylpyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (argon or nitrogen), add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Bromopyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 |
| 3-Bromo-1-phenylpyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 88 |
| 5-Bromo-1,3-dimethylpyrazole | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 92 |
Part 2: Heck-Mizoroki Reaction of Brominated Pyrazoles
The Heck-Mizoroki reaction is a powerful method for the arylation of alkenes, leading to the formation of a new C-C bond and a substituted alkene.[10][11] This reaction is particularly useful for synthesizing vinyl-substituted pyrazoles.
Mechanistic Rationale
The catalytic cycle of the Heck reaction shares similarities with the Suzuki coupling, involving an oxidative addition step.[11] However, instead of transmetalation, the alkene coordinates to the palladium center, followed by migratory insertion and β-hydride elimination to afford the product and regenerate the palladium catalyst.
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Detailed Protocol: Heck Reaction of 3-Bromo-1H-pyrazole with Styrene
Materials:
-
3-Bromo-1H-pyrazole
-
Styrene (1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
P(o-tolyl)₃ (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
DMF or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl
Procedure:
-
Reaction Setup: In a sealed tube, combine 3-bromo-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Reagent Addition: Add the solvent (e.g., 5 mL of DMF), styrene (1.5 mmol), and Et₃N (2.0 mmol).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, pour the mixture into saturated aqueous NH₄Cl and extract with DCM.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Data Summary: Heck Reaction Conditions
| Bromopyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1-phenylpyrazole | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 85 |
| 5-Bromo-1H-pyrazole | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 78 |
| 3-Bromo-1,5-dimethylpyrazole | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (2) | Toluene | 110 | 90 |
Part 3: Sonogashira Coupling of Brominated Pyrazoles
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrazoles, which are valuable intermediates in organic synthesis and can possess interesting biological activities.[12][13]
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[14][15] The palladium catalyst undergoes oxidative addition with the bromopyrazole. Simultaneously, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylpyrazole and regenerates the palladium(0) catalyst.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of 4-Bromo-1-tritylpyrazole
Materials:
-
4-Bromo-1-tritylpyrazole
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
THF or DMF
-
Saturated aqueous NaHCO₃
Procedure:
-
Reaction Setup: A mixture of 4-bromo-1-tritylpyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) is placed in a Schlenk flask under an inert atmosphere.
-
Reagent Addition: Add the solvent (e.g., 10 mL of THF) and the amine base (e.g., 3.0 mmol of Et₃N). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by chromatography.
Data Summary: Sonogashira Coupling Conditions
| Bromopyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | RT | 94 |
| 3-Bromo-1-benzylpyrazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPA (3) | Toluene | 60 | 89 |
| 5-Bromo-1,3-diphenylpyrazole | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | DMF | 80 | 85 |
Part 4: Buchwald-Hartwig Amination of Brominated Pyrazoles
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl amines.[16] This reaction has revolutionized the way chemists approach the synthesis of these important motifs, which are prevalent in pharmaceuticals.[17]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition of the bromopyrazole to the Pd(0) complex.[18] This is followed by coordination of the amine and deprotonation by the base to form a palladium amido complex. Reductive elimination then furnishes the desired N-functionalized pyrazole and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.[2][19]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-benzylpyrazole
Materials:
-
4-Bromo-1-benzylpyrazole
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos or RuPhos (0.04 equivalents)
-
NaOt-Bu or K₃PO₄ (1.4 equivalents)
-
Toluene or Dioxane
-
Diethyl ether
Procedure:
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
Reagent Addition: Add 4-bromo-1-benzylpyrazole (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., 5 mL of toluene).
-
Reaction: Seal the vial and heat to 80-110 °C for the required time, monitoring by LC-MS.
-
Work-up: After cooling, dilute with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.[20]
Data Summary: Buchwald-Hartwig Amination Conditions
| Bromopyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 82 |
| 3-Bromo-1-methylpyrazole | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 91 |
| 5-Bromo-1,3-dimethylpyrazole | Benzylamine | Pd-precatalyst (tBuBrettPhos) (2) | - | LHMDS (2.2) | THF | RT | 85 |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of brominated pyrazoles represent a cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of a diverse array of functionalized pyrazole derivatives. The continued development of novel catalysts and ligands promises to further expand the scope and utility of these powerful transformations. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can harness the full potential of these reactions to accelerate the discovery of new medicines and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nobelprize.org [nobelprize.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies. Within the expansive landscape of medicinal chemistry, the pyrazole ring system has earned the esteemed status of a "privileged scaffold."[1][2][3] This five-membered aromatic heterocycle, with its unique electronic and steric properties, offers a versatile framework for the design of potent and selective kinase inhibitors.
The utility of the pyrazole core lies in its synthetic accessibility and its capacity to engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited by many kinase inhibitors.[1][4] This interaction serves as a foundational anchor for the inhibitor, from which further substitutions can be strategically designed to occupy adjacent hydrophobic pockets and allosteric sites, thereby enhancing potency and selectivity. This guide provides a detailed technical overview of the synthesis of kinase inhibitors featuring a pyrazole scaffold, alongside comprehensive protocols for their biological evaluation.
I. Synthesis of the Pyrazole Scaffold: The Knorr Pyrazole Synthesis
A classic and robust method for the construction of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1][5][6] This method is valued for its reliability, generally high yields, and the commercial availability of a wide range of starting materials, allowing for the generation of diverse pyrazole libraries.
Protocol 1: Synthesis of a Model Pyrazolone via Knorr Pyrazole Synthesis
This protocol details the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, a foundational procedure that can be adapted for various substituted analogs.[1][5]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water (deionized)
-
20-mL scintillation vial
-
Magnetic stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel)
-
TLC developing chamber
-
Mobile phase (e.g., 30% ethyl acetate/70% hexane)
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid. The acetic acid acts as a catalyst for the condensation reaction.[6]
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with continuous stirring.
-
Reaction Monitoring: After 1 hour, monitor the progress of the reaction by thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting material (ethyl benzoylacetate) on a TLC plate and develop it in a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane). Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
-
Precipitation: Once the reaction is complete, add 10 mL of water to the hot, stirring reaction mixture. This will induce the precipitation of the pyrazolone product.[1]
-
Cooling and Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring. Further cooling in an ice bath can enhance crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air-dry completely.
-
Characterization: Determine the mass and calculate the percent yield of the product. Characterize the synthesized pyrazolone by determining its melting point and by acquiring its ¹H NMR and ¹³C NMR spectra for structural confirmation.[7]
Data Presentation:
| Parameter | Expected Outcome |
| Product | 2,4-dihydro-5-phenyl-3H-pyrazol-3-one |
| Appearance | White to off-white solid |
| Yield | Typically high (>80%) |
| Purity (TLC) | Single spot with a distinct Rf value from the starting material |
Experimental Workflow:
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. inits.at [inits.at]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile in the Synthesis of Bioactive Molecules
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. This versatile building block is a cornerstone in the synthesis of a wide array of bioactive heterocyclic compounds, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a "privileged structure" in modern drug discovery, particularly for the development of protein kinase inhibitors. We will explore the inherent chemical reactivity of this precursor and provide validated, step-by-step protocols for its conversion into high-value pharmaceutical intermediates and potential drug candidates.
Introduction: The Value Proposition of a Multifunctional Scaffold
This compound is a highly functionalized pyrazole derivative that serves as an exceptional starting material in medicinal chemistry. Its synthetic utility is anchored in three key structural features:
-
The ortho-Amino-Nitrile Moiety: The vicinal arrangement of the C5-amino group and the C4-nitrile group is a classic precursor for the construction of a fused pyrimidine ring, leading directly to the pyrazolo[3,4-d]pyrimidine core.
-
The C3-Bromine Atom: This halogen provides a reactive handle for post-scaffold-formation modifications. It is an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic introduction of diverse substituents to probe the structure-activity relationship (SAR).[1]
-
The Pyrazole Core: The pyrazole ring itself is a bioisostere of other aromatic systems and is a critical component in many approved drugs.[2][3] Its N-H group at the N1 position offers an additional site for substitution, further expanding the chemical space accessible from this single precursor.
The convergence of these functionalities in one molecule allows for the efficient and modular synthesis of complex heterocyclic libraries, accelerating the hit-to-lead optimization process in drug discovery programs.
Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of many targeted cancer therapies.[3] Its structure mimics the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of various protein kinases.[2] Compounds like PP1 and PP2, which are potent inhibitors of the Src family of tyrosine kinases, feature this core structure.[4][5] The following section details the synthetic pathway from this compound to this privileged scaffold.
Workflow for Scaffold Construction and Functionalization
The overall strategy involves an initial cyclocondensation to form the bicyclic pyrazolo[3,4-d]pyrimidine system, followed by diversification through cross-coupling at the C3-bromo position.
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This protocol outlines the initial cyclization to form the core bicyclic structure. The causality behind this step lies in the reaction of the amino group with a one-carbon electrophile (from formic acid), followed by intramolecular cyclization of the resulting intermediate onto the nitrile group.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Formic acid (98-100%) (20-30 volumes)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Add formic acid (approx. 25 mL per gram of starting material).
-
Heat the mixture to reflux (typically 100-110 °C) for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).[4]
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual formic acid.
-
Dry the product under vacuum to yield 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which can often be used in the next step without further purification.
-
Protocol 2: Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
The hydroxyl group at the C4 position is a poor leaving group. To enable nucleophilic substitution, it must be converted into a more reactive species. Chlorination with phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.
-
Reagents & Equipment:
-
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 volumes)
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalytic amount, optional)
-
Round-bottom flask with reflux condenser and gas trap (for HCl)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a round-bottom flask, suspend 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol in phosphorus oxychloride.
-
Add a catalytic amount of DIPEA (optional, but can accelerate the reaction).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The suspension should become a clear solution as the reaction progresses.
-
Cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: Cautiously add crushed ice to the residue in the flask while cooling in an ice bath. A solid will precipitate. Alternatively, the residue can be poured slowly onto a stirred mixture of ice and water.
-
Neutralize the aqueous slurry carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
Protocol 3: Diversification via Suzuki Cross-Coupling
With the activated 4-chloro intermediate and the 3-bromo handle, the scaffold is ready for diversification. The following is a general protocol for a Suzuki coupling at the C3 position. This reaction is chosen for its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids.
-
Reagents & Equipment:
-
3-Bromo-4-substituted-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add the 3-bromo-pyrazolo[3,4-d]pyrimidine derivative, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines
The versatility of aminopyrazole precursors also extends to the synthesis of other isomeric fused systems, such as pyrazolo[1,5-a]pyrimidines, which also exhibit significant biological activities.[6] This synthesis proceeds through a different cyclization mechanism, typically involving the reaction of a 3-aminopyrazole with a 1,3-dielectrophile. While the title compound is a 5-aminopyrazole, analogous reactivity patterns are central to pyrazole chemistry. The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[7][8]
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Summary of Synthetic Transformations and Bioactivity
The following tables summarize the key reactions and reported biological activities of compounds derived from aminopyrazole precursors.
Table 1: Key Synthetic Transformations
| Reaction Type | Reagents & Conditions | Product Class | Typical Yield |
| Cyclocondensation | Formic Acid or Formamide, reflux | Pyrazolo[3,4-d]pyrimidin-4-ol | 70-90% |
| Chlorination | POCl₃, reflux | 4-Chloro-pyrazolo[3,4-d]pyrimidine | 65-85% |
| Nucleophilic Substitution | R-NH₂, base, solvent (e.g., EtOH, DMF) | 4-Amino-pyrazolo[3,4-d]pyrimidine | 50-95% |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base, heat | 3-Aryl-pyrazolo[3,4-d]pyrimidine | 40-85% |
Table 2: Examples of Bioactive Pyrazolo[3,4-d]pyrimidines
| Compound Class | Biological Target | Reported Activity (IC₅₀) | Citation |
| 4-Aminopyrazolo[3,4-d]pyrimidines | Src Family Kinases (e.g., LCK, Fyn) | 3-6 nM | [5] |
| Substituted Pyrazolo[3,4-d]pyrimidines | FGFR Kinases | Potent inhibition (e.g., TAS-120) | [5] |
| Piperazine-linked Pyrazolo[3,4-d]pyrimidines | COX-2 / Anticancer | 5.5-11 µg/ml (Anticancer) | [9] |
| Dual BTK/PI3Kδ Inhibitors | BTK / PI3Kδ | 32 nM / 16 nM | [5] |
Conclusion and Future Outlook
This compound stands out as a powerful and economically viable starting material for constructing libraries of high-value heterocyclic compounds. Its pre-installed functionalities allow for a logical and efficient synthetic sequence of scaffold formation followed by systematic diversification. The protocols detailed herein provide a robust foundation for synthesizing pyrazolo[3,4-d]pyrimidines, a scaffold that continues to yield clinical candidates for various diseases. Future applications will undoubtedly leverage this precursor in automated synthesis platforms and fragment-based drug design to explore novel chemical space and identify next-generation therapeutics.
References
- 1. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Problem 1: Low or No Yield of the Desired Product
Q: I am following a standard protocol for the synthesis of this compound, but I am consistently getting low yields or no product at all. What are the likely causes and how can I improve my yield?
A: Low yields in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to the specifics of the reaction conditions. Let's break down the common synthetic routes and their potential pitfalls.
Scenario A: Synthesis via Bromination of 3-Amino-1H-pyrazole-4-carbonitrile
This is a common and direct approach. If you are experiencing low yields with this method, consider the following:
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Choice and Quality of Brominating Agent: The reactivity of the brominating agent is crucial.
-
N-Bromosuccinimide (NBS): This is a widely used and generally effective reagent for the bromination of pyrazoles. However, its quality can degrade over time. Ensure you are using freshly opened or properly stored NBS.
-
Liquid Bromine (Br₂): While highly reactive, liquid bromine can lead to over-bromination and the formation of side products if not added carefully and at the correct stoichiometry.
-
-
Reaction Conditions:
-
Solvent: Acetonitrile, dichloromethane (DCM), and acetic acid are commonly used solvents. The choice of solvent can influence the solubility of the starting material and the reaction rate.
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Temperature: Electrophilic bromination is an exothermic reaction.[1] Running the reaction at elevated temperatures can increase the rate of side reactions. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
-
-
Reaction Mechanism and Regioselectivity: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The amino group at the 5-position and the nitrile group at the 4-position influence the regioselectivity of the bromination. The lone pair of electrons on the amino group strongly activates the pyrazole ring towards electrophilic attack. The bromination is expected to occur at the C3 position due to the directing effects of the existing substituents.
Scenario B: Synthesis via a Sandmeyer-type Reaction
Some synthetic routes may involve a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and then displaced by a bromide.[2]
-
Diazonium Salt Formation: This step is notoriously sensitive.
-
Temperature Control: The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Nitrite Source: Sodium nitrite is commonly used, but organic nitrites like tert-butyl nitrite can sometimes offer better solubility and reactivity in organic solvents.
-
-
Copper Catalyst: The choice of copper(I) bromide (CuBr) is critical for the success of the Sandmeyer reaction. Ensure the catalyst is of high purity and handled under an inert atmosphere if necessary.
Experimental Protocol: Optimized Bromination of 3-Amino-1H-pyrazole-4-carbonitrile
-
Preparation: Dissolve 3-Amino-1H-pyrazole-4-carbonitrile (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than liquid bromine, reducing the risk of over-bromination. |
| Solvent | Anhydrous Acetonitrile | Good solubility for the starting material and reagents, and relatively inert. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |
| Stoichiometry | 1.05 equivalents of NBS | A slight excess ensures complete consumption of the starting material without significant over-bromination. |
Problem 2: Difficulty in Product Purification and Presence of Impurities
Q: My reaction seems to have worked, but I am struggling to purify the this compound. My final product is contaminated with impurities. What are the common impurities and how can I effectively purify my product?
A: Purification of aminopyrazole derivatives can be challenging due to their polarity and potential for forming multiple products. Here are the likely impurities and purification strategies:
-
Common Impurities:
-
Unreacted Starting Material: 3-Amino-1H-pyrazole-4-carbonitrile may remain if the reaction did not go to completion.
-
Over-brominated Products: Dibrominated or even tribrominated pyrazoles can form, especially if an excess of a strong brominating agent was used.
-
Hydrolyzed Nitrile: The carbonitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions, although this is less common under standard bromination conditions.
-
Polymeric Materials: Highly colored, tar-like substances can form, particularly if the reaction was run at high temperatures or exposed to light.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. For this compound, ethanol or a mixture of ethanol and water can be a good starting point for recrystallization. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from impurities.
-
Acid-Base Extraction: If acidic or basic impurities are present, an acid-base extraction can be performed during the work-up. Washing the organic layer with a dilute solution of sodium bicarbonate can remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities.
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dot
References
Technical Support Center: Purification of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Welcome to the dedicated technical support guide for the purification of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting assistance and practical guidance for obtaining this valuable synthetic intermediate in high purity.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and other therapeutic agents.[1] The purity of this intermediate is paramount, as impurities can lead to unforeseen side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions to ensure the successful isolation of high-purity this compound.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Initial Work-up
Question: I've completed the synthesis of this compound, but my initial crude yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low initial yield can be attributed to several factors, ranging from incomplete reaction to product loss during extraction. Here's a systematic approach to diagnose and remedy the issue:
-
Incomplete Reaction:
-
Verification: The first step is to confirm if the reaction has gone to completion. This can be effectively monitored using Thin Layer Chromatography (TLC). A typical TLC system for this compound and its precursors is a mixture of ethyl acetate and hexane.
-
Solution: If starting materials are still present, consider extending the reaction time or moderately increasing the temperature. However, be cautious as prolonged heating can lead to degradation.
-
-
Product Solubility in Aqueous Layer:
-
Causality: The amino and pyrazole functionalities of the target molecule impart a degree of water solubility, especially if the aqueous phase is acidic or basic. During the work-up, a significant amount of product might remain in the aqueous layer.
-
Solution: To maximize recovery, perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Before extraction, ensure the aqueous layer is neutralized to a pH of ~7-8 to minimize the solubility of the amine. Salting out by adding a saturated solution of sodium chloride (brine) to the aqueous layer can also decrease the product's solubility in water and improve extraction efficiency.
-
-
Precipitation and Filtration Losses:
-
Causality: If the product precipitates from the reaction mixture, fine particles can pass through the filter paper, leading to mechanical loss.
-
Solution: Use a finer porosity filter paper or a sintered glass funnel. Ensure the complete transfer of the solid by washing the reaction flask with the filtrate or a small amount of cold solvent.
-
Issue 2: Persistent Colored Impurities in the Isolated Solid
Question: My isolated this compound is off-white or yellowish-brown, not the expected color. How can I remove these colored impurities?
Answer:
Colored impurities are common in heterocyclic synthesis and often arise from side reactions or the degradation of starting materials or the product. Here are effective strategies for their removal:
-
Activated Charcoal Treatment during Recrystallization:
-
Mechanism: Activated charcoal has a high surface area and can adsorb large, colored, and often polar impurity molecules.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).[2]
-
Add a small amount of activated charcoal (typically 1-2% w/w of the crude product).
-
Heat the suspension at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.
-
Allow the filtrate to cool slowly to induce crystallization of the purified product.
-
-
-
Column Chromatography:
-
Rationale: If the colored impurities have different polarities from the desired product, column chromatography is a highly effective purification method.
-
Solvent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be fine-tuned based on TLC analysis. For highly polar impurities, adding a small amount of methanol to the mobile phase might be necessary.
-
Issue 3: Presence of Starting Materials or Side-Products in the Final Product
Question: After purification, my NMR analysis still shows the presence of unreacted starting materials (e.g., malononitrile, hydrazine derivative) or unknown side-products. What are these impurities and how can I get rid of them?
Answer:
The nature of the impurities will depend on the synthetic route employed. A common synthesis involves the reaction of an aldehyde, malononitrile, and a hydrazine, followed by bromination.[3]
-
Potential Impurities and Their Removal:
| Impurity Type | Potential Source | Identification | Purification Strategy |
| Unreacted Malononitrile | Incomplete reaction. | Sharp singlet in ¹H NMR around δ 3.5-4.0 ppm. | Highly polar; can be removed by washing the organic extract with water or brine. |
| Unreacted Hydrazine Derivative | Incomplete reaction. | Characteristic signals in the aromatic region of the ¹H NMR. | Can often be removed by an acidic wash (e.g., dilute HCl), which protonates the basic hydrazine, making it water-soluble. Neutralize the product-containing organic layer afterward. |
| Poly-brominated Species | Over-bromination during the synthesis. | Mass spectrometry will show peaks corresponding to the addition of more than one bromine atom. | Difficult to separate by recrystallization. Column chromatography with a shallow solvent gradient is the most effective method. |
| Azo Dimer Byproducts | Oxidation of the 5-amino group, especially during bromination.[4] | Deeply colored compounds. | These are often less soluble and may be partially removed by recrystallization. Column chromatography is generally more effective. |
-
Visualizing the Purification Workflow:
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Ethanol is a commonly reported and effective solvent for the recrystallization of 5-amino-pyrazole-4-carbonitrile derivatives.[2] Other polar solvents like isopropanol or mixtures such as ethanol/water or dioxane/water could also be effective. The ideal solvent should dissolve the compound when hot but have low solubility for it when cold.
Q2: What are the recommended conditions for column chromatography?
A2: For a compound of this polarity, normal-phase silica gel chromatography is recommended. A good starting mobile phase is a gradient of ethyl acetate in hexane.[5] The optimal ratio should be determined by TLC analysis of the crude mixture. For more polar impurities, a mobile phase containing dichloromethane and a small percentage of methanol may be effective.
Q3: How can I monitor the purity of my compound?
A3: Purity can be assessed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., -NH₂, -C≡N, C-Br).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q4: What are the safety precautions for handling this compound?
A4: Brominated organic compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Q5: How should I store the purified compound?
A5: Brominated heterocyclic compounds can be sensitive to light and air over long periods.[6] It is recommended to store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material. A good Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. Degradation of brominated polymeric flame retardants and effects of generated decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming regioselectivity challenges, particularly in the synthesis of unsymmetrical pyrazoles. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve your desired isomeric outcomes with precision and reliability.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can yield two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity.[1] Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.
Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors:[3][4][5]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1][2]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[1][2]
-
Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[2][6] Acidic conditions, for example, can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, reversing the selectivity compared to neutral or basic conditions.[1][2]
Q3: Can the choice of solvent alone improve my regioselectivity?
A3: Absolutely. The solvent plays a pivotal role in modulating the reaction pathway. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[7] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[7] This leads to a more selective initial condensation step, thereby favoring the formation of one regioisomer over the other.[7] In some cases, switching from a standard solvent like ethanol to HFIP can improve the isomeric ratio from nearly 1:1 to as high as 97:3.[7]
Q4: Are there modern techniques that offer better control over regioselectivity?
A4: Yes, several modern techniques can provide enhanced control:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields and selectivity.[8][9][10][11] The rapid heating can sometimes favor the thermodynamically more stable product, leading to a higher isomeric ratio.[1]
-
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time.[12][13][14] This high level of control allows for fine-tuning the reaction conditions to favor the desired regioisomer, often with higher reproducibility and scalability compared to batch processes.[15]
Troubleshooting Guide: Addressing Poor Regioselectivity
Issue 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine yields a nearly 1:1 mixture of regioisomers.
Probable Cause: Standard reaction conditions (e.g., ethanol as a solvent at room temperature) are often not sufficient to differentiate between the two carbonyl groups of the diketone, especially when their electronic and steric environments are similar.[16]
Solutions:
-
Solvent Modification (Fluorinated Alcohols):
-
Rationale: Fluorinated alcohols like TFE and HFIP can enhance the electrophilicity difference between the two carbonyl carbons and are non-nucleophilic, thus promoting a more selective initial attack by the hydrazine.[7]
-
Protocol: A detailed protocol for using HFIP as a solvent to improve regioselectivity is provided below.[1]
-
-
Temperature Optimization:
-
Rationale: The reaction may be under kinetic or thermodynamic control, and temperature can influence which pathway is favored. Running the reaction at lower or higher temperatures might shift the equilibrium towards one isomer.
-
Protocol: Systematically screen a range of temperatures (e.g., from 0°C to reflux) and analyze the isomeric ratio at each point using techniques like ¹H NMR or HPLC.
-
-
pH Adjustment:
-
Rationale: The pH of the reaction medium affects the protonation state and nucleophilicity of the hydrazine nitrogens.[1] Under acidic conditions, the more substituted nitrogen of methylhydrazine becomes less nucleophilic, which can reverse the selectivity compared to neutral or basic conditions.
-
Protocol: Add a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., triethylamine) to the reaction mixture and monitor the effect on the isomeric ratio.
-
Issue 2: I am synthesizing a trifluoromethyl-substituted pyrazole, and the major isomer formed is the undesired one.
Probable Cause: The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the adjacent carbonyl carbon highly electrophilic.[1] This often directs the initial attack of the hydrazine to this position, leading to the preferential formation of the 5-trifluoromethylpyrazole isomer.
Solutions:
-
Strategic Use of Fluorinated Solvents:
-
Rationale: As mentioned, HFIP can significantly enhance the selectivity for the 3-trifluoromethyl isomer.[7]
-
Protocol: See the detailed protocol below for the synthesis of 3-trifluoromethylpyrazoles using HFIP.
-
-
Microwave-Assisted Synthesis in Acetic Acid:
-
Rationale: This method can sometimes favor the formation of the thermodynamically more stable isomer, which might be the desired 3-CF₃ product. The acidic medium also plays a crucial role in directing the reaction.
-
Protocol: A general procedure for microwave-assisted pyrazole synthesis from an α,β-unsaturated ketone precursor is provided below.[1]
-
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the impact of solvent choice on the regioselective synthesis of a trifluoromethyl-substituted pyrazole from the corresponding 1,3-diketone and methylhydrazine.[7]
| Entry | Solvent | Temperature | Time (h) | Ratio (3-CF₃ : 5-CF₃ isomer) |
| 1 | Ethanol (EtOH) | Room Temp | 24 | ~1:1.3 (favoring undesired isomer) |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Room Temp | <1 | 85:15 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | <1 | 97:3 |
Experimental Protocols
Protocol 1: Regioselective Knorr Condensation Using HFIP
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
-
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visualization of Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and experimental flows for optimizing regioselectivity.
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Diagram 2: Simplified Mechanism of Knorr Pyrazole Synthesis
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole bromination. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic bromination of pyrazole derivatives. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions.
Troubleshooting Guide: Common Issues in Pyrazole Bromination
This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion to the Desired Brominated Pyrazole
Question: I am attempting to brominate my pyrazole substrate, but I am observing very low conversion, or the starting material is recovered unchanged. What are the likely causes and how can I improve the yield?
Answer: Low or no conversion in pyrazole bromination typically points to issues with the reactivity of the substrate or the brominating agent, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Deactivated Pyrazole Ring: The pyrazole ring is susceptible to deactivation by electron-withdrawing groups (EWGs), which reduce its nucleophilicity and slow down electrophilic aromatic substitution.[1] In highly acidic media, the pyrazole can be protonated, forming a pyrazolium cation which is significantly deactivated towards electrophilic attack.[2][3][4]
-
Solution 1: Use a More Reactive Brominating Agent. If using a mild brominating agent like N-Bromosuccinimide (NBS), consider switching to a more potent one.[5] Dibromoisocyanuric acid (DBI) has been shown to be more effective than NBS for some aromatic compounds. Elemental bromine (Br₂) can also be used, sometimes in the presence of a Lewis acid catalyst, though this can lead to over-bromination.[3][6]
-
Solution 2: Adjust Reaction Temperature. Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously as it can also lead to side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Solution 3: Modify the Reaction Medium. For substrates that are deactivated in acidic conditions, moving to a neutral or slightly basic medium can prevent protonation of the pyrazole ring.[3][4] However, be aware that the choice of solvent and pH can also influence regioselectivity.
-
-
Insufficiently Reactive Brominating Agent: The choice of brominating agent is critical and depends on the substrate's reactivity.
-
Solution: Brominating Agent Selection. A summary of common brominating agents is provided in the table below. For highly activated pyrazoles, NBS is often sufficient. For less reactive substrates, stronger agents may be necessary.
-
| Brominating Agent | Abbreviation | Relative Reactivity | Common Conditions |
| N-Bromosuccinimide | NBS | Mild | DMF, CH₂Cl₂, CHCl₃, 0 °C to RT[7] |
| Elemental Bromine | Br₂ | Moderate to Strong | Acetic acid, CCl₄, often with a catalyst[3][8] |
| Dibromoisocyanuric acid | DBI | Strong | Concentrated H₂SO₄ |
| N-Bromosaccharin | NBSac | Strong | Solvent-free or in various solvents[6][9] |
Issue 2: Formation of Multiple Products (Regioisomers or Polybrominated Species)
Question: My reaction is producing a mixture of brominated pyrazoles, including different regioisomers (e.g., 4-bromo vs. 3/5-bromo) and/or di- and tri-brominated products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge in pyrazole chemistry due to the presence of multiple reactive sites. Controlling selectivity requires a careful selection of reaction conditions and reagents.
Controlling Regioselectivity:
The electrophilic bromination of an unsubstituted pyrazole typically occurs at the 4-position, which is the most electron-rich and sterically accessible.[2][3] However, the presence of substituents on the pyrazole ring can direct the incoming electrophile to other positions.
-
Understanding Directing Effects:
-
Electron-donating groups (EDGs) at the 3- or 5-position generally activate the ring and can influence the position of bromination.
-
Electron-withdrawing groups (EWGs) can deactivate the ring and direct the bromination to other available positions.[1]
-
The nitrogen atom at the 1-position (N1) also plays a crucial role. N-substituted pyrazoles can exhibit different regioselectivity compared to their NH-pyrazole counterparts.[10][11]
-
-
Strategies for Selective Bromination:
-
Blocking the 4-Position: If the desired product is a 3- or 5-bromopyrazole, and the 4-position is unsubstituted, it is often necessary to first brominate at the 4-position and then perform further bromination under more forcing conditions.[2] Alternatively, starting with a 4-substituted pyrazole will direct bromination to the 3- or 5-positions.
-
N-Substitution: Protecting the N1 position with a suitable group can alter the electronic properties of the ring and influence regioselectivity.[7]
-
Solvent and Temperature Control: The choice of solvent can have a significant impact on regioselectivity.[12] For example, performing the reaction at low temperatures (e.g., 0 °C) can often improve selectivity by favoring the kinetically controlled product.[7]
-
Choice of Brominating Agent: Milder brominating agents like NBS often provide better regioselectivity compared to more reactive agents like Br₂.[6]
-
Preventing Polybromination:
-
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is the most straightforward way to avoid over-bromination. Using 1.0 to 1.1 equivalents of the brominating agent is a good starting point for monobromination.
-
Slow Addition: Adding the brominating agent slowly to the reaction mixture, especially at low temperatures, can help to maintain a low concentration of the electrophile and minimize the formation of polybrominated products.[7]
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired monobrominated product is formed and before significant amounts of di- or tri-brominated products appear.
Issue 3: Decomposition of Starting Material or Product
Question: I am observing decomposition of my starting material or the desired brominated product during the reaction or work-up. What could be causing this instability?
Answer: Pyrazole rings, while aromatic, can be sensitive to harsh reaction conditions, particularly strong acids, bases, or oxidizing agents.
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Solution: Milder Conditions. If using strong acids or high temperatures, consider switching to milder conditions. For example, instead of Br₂ in sulfuric acid, try NBS in a neutral solvent like DMF or dichloromethane at a lower temperature.[7]
-
-
Instability During Work-up:
-
Solution: Careful Work-up. The work-up procedure should be designed to neutralize any reactive species and minimize exposure of the product to harsh conditions. A typical extractive work-up might involve quenching the reaction with water, followed by extraction with an organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, and then brine.[7]
-
-
Inherent Instability of the Molecule: Some substituted pyrazoles are inherently less stable.
-
Solution: Product Isolation and Handling. If the product is unstable, it may be necessary to use it immediately in the next step without extensive purification. If purification is required, techniques like flash chromatography should be performed quickly and with minimal exposure to light and air.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of pyrazole bromination.
Q1: What is the best general-purpose brominating agent for pyrazoles?
A1: N-Bromosuccinimide (NBS) is often the reagent of choice for the bromination of many pyrazole derivatives due to its ease of handling as a solid, mild reactivity, and generally good yields for monobromination.[5][7][13]
Q2: How do I choose the right solvent for my pyrazole bromination?
A2: The choice of solvent depends on the solubility of your substrate and the reactivity of the system. Common solvents include:
-
Dimethylformamide (DMF): A polar aprotic solvent that is good for dissolving a wide range of substrates and is often used with NBS.[7]
-
Dichloromethane (CH₂Cl₂) and Chloroform (CHCl₃): Less polar solvents that are also commonly used with NBS.[14]
-
Acetic Acid: Often used with elemental bromine.
-
Solvent-free conditions: In some cases, reactions can be run neat, which can be more environmentally friendly.[6][9]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[7] Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My brominated pyrazole is an oil and difficult to purify. What are my options?
A4: If the product is an oil, purification by column chromatography on silica gel is the standard method.[7] If the oil still contains impurities, trituration with a non-polar solvent like hexane or petroleum ether can sometimes induce crystallization or wash away impurities.[7]
Q5: Are there any safety precautions I should be aware of when performing pyrazole brominations?
A5: Yes. Brominating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Elemental bromine is particularly hazardous and should be handled with extreme care.
Experimental Workflow and Visualization
General Protocol for NBS Bromination of a Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the pyrazole starting material (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL per mmol of substrate).[7]
-
Cooling: Cool the solution to 0 °C using an ice bath.[7]
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) in small portions over 20-30 minutes.[7]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[7]
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[7] Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Decision-Making Workflow for Optimizing Pyrazole Bromination
Caption: A workflow for optimizing pyrazole bromination conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. books.rsc.org [books.rsc.org]
- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 9. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [scielo.org.mx]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS No: 1384973-12-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic intermediate. We will move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Initial Purity Assessment & Common Impurities
Question: I have synthesized crude this compound. How do I assess its initial purity and what are the likely impurities I should be looking for?
Answer:
A thorough initial assessment is critical before attempting any purification. The nature and quantity of impurities will dictate the most effective purification strategy.
1.1. Initial Purity Analysis: Your first step should be to analyze the crude product using a combination of techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your crude material. A typical mobile phase would be a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. Spot the crude material alongside any available starting materials to identify them.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, reversed-phase HPLC is ideal.[1] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for better peak shape) will provide a clear chromatogram showing the percentage of your desired product and the relative amounts of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product is invaluable. It can help identify residual solvents, unreacted starting materials, and major byproducts by comparing the observed chemical shifts and integration values to the expected spectrum of the pure product.
1.2. Common Impurities and Their Origins: The impurities present are directly related to the synthetic route employed. The synthesis of aminopyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a derivative (a variant of the Knorr pyrazole synthesis).[2][3][4]
-
Unreacted Starting Materials: The most common impurities are often the starting materials themselves. Depending on your specific synthesis, these could include malononitrile, a hydrazine derivative, or other reagents.
-
Regioisomers: If an unsymmetrical precursor is used, the formation of regioisomers is a possibility.[2] For instance, if the synthesis involves a cyclization step, an alternative, undesired cyclization pathway can lead to an isomeric byproduct that may have very similar properties to the desired product, making it difficult to separate.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis to an amide (-CONH₂) or even a carboxylic acid (-COOH) under acidic or basic conditions, especially if the reaction workup involves prolonged exposure to aqueous acid or base.
-
Byproducts from Side Reactions: In some synthetic pathways, such as those involving a Sandmeyer reaction to introduce the bromo group, byproducts from competing reactions can arise.[5][6]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent is identified.
Question: My product is a solid. Can I purify it by recrystallization? What is the best solvent?
Answer:
Yes, recrystallization is a highly effective method for purifying this compound if it is the major component of the crude solid. The key is to find a solvent (or solvent system) in which the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.
2.1. Solvent Selection Protocol:
-
Screening: Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add Solvent: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (see table below).
-
Observe Solubility: A good candidate solvent will NOT dissolve the compound at room temperature.
-
Heat: Gently heat the test tubes containing undissolved solid. A suitable solvent will dissolve the compound completely upon heating.
-
Cool: Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a promising solvent. If the product "crashes out" as a fine powder, the cooling may be too rapid or the solvent may be too poor. If it "oils out," the solvent is likely too non-polar or the melting point of your compound is below the boiling point of the solvent.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good first choice for pyrazole derivatives.[7][8][9] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but less volatile. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Medium Polarity | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | May be useful in a solvent/anti-solvent system. |
| Water | Very Polar | 100 | Generally, aminopyrazoles have low solubility in pure water. |
2.2. Standard Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Question: I tried to recrystallize my product, but it oiled out. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Troubleshooting Failed Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, typically due to impurities with similar solubility profiles, column chromatography is the preferred method.
Question: How do I purify my compound using silica gel chromatography? I'm not getting good separation.
Answer:
Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. For this compound, a polar compound, careful selection of the mobile phase is key.
3.1. Developing the Elution System:
-
TLC Analysis: The most crucial step is to find a solvent system using TLC that gives your desired product an Rf value of approximately 0.25-0.35. The Rf (retention factor) is the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Solvent System: A common mobile phase for this type of compound is a gradient of Ethyl Acetate in Hexane.[10] Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (20%, 30%, etc.) until you achieve the desired Rf value. The impurities should ideally have different Rf values.
-
Spot Visualization: Use a UV lamp (254 nm) to visualize the spots.
3.2. Column Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (at a slightly lower polarity than your running solvent) to create a uniform, bubble-free column bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or the mobile phase itself) and adsorb it onto a small amount of silica gel. After drying, this solid can be carefully added to the top of the column bed. This "dry loading" technique often results in better separation than loading the sample as a liquid.
-
Elution: Begin eluting the column with the mobile phase. Start with a lower polarity than determined by your TLC analysis and gradually increase the polarity (a gradient elution). This will elute the less polar impurities first, followed by your more polar desired product.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
General Purification & Troubleshooting Workflow
Caption: General workflow for the purification and troubleshooting of the target compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: My purified compound is colored (e.g., tan or yellow), but the literature says it should be white. What can I do?
A1: A persistent color can be due to a highly colored, minor impurity that co-elutes or co-crystallizes with your product. You can try treating a solution of the compound (e.g., in ethanol or ethyl acetate) with a small amount of activated charcoal, followed by filtering the charcoal through a pad of Celite and re-isolating the product. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.
Q2: How should I store this compound?
A2: The compound should be stored in a cool, dry, dark place under an inert atmosphere (like nitrogen or argon) if possible.[11][12] Amines can be sensitive to air and light over time, which can lead to gradual degradation and discoloration.
Q3: Can I use an acid/base extraction to purify my compound?
A3: An acid/base extraction is a potential preliminary purification step. Since the molecule has a basic amino group, it can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic layer.
-
Procedure: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). Separate the aqueous layer, then neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the product. The precipitated product can then be extracted back into an organic solvent, dried, and concentrated. A patent for purifying pyrazoles suggests forming acid addition salts as a method of crystallization.[13] This technique is often followed by recrystallization or chromatography for final purification.
Q4: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A4: A broad and depressed melting point is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice of a solid, causing it to melt over a range of temperatures lower than the pure substance. This suggests that further purification is necessary.
References
- 1. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 11. This compound (BLDP-BD448664-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 12. 950739-21-6|5-Bromo-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic intermediate. Our focus is on providing practical, evidence-based solutions to streamline your synthesis, improve yield and purity, and ensure operational safety.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring to create the precursor, 5-amino-1H-pyrazole-4-carbonitrile. The second step is the regioselective bromination of this precursor at the C3 position. Careful control of reaction parameters in both steps is critical for a successful and scalable process.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common and robust route involves the condensation of a malononitrile precursor with a hydrazine source, followed by bromination. For the un-substituted N1 position, hydrazine hydrate is typically used with a suitable precursor like (ethoxymethylene)malononitrile.[1][2] An alternative highly efficient multicomponent approach involves reacting an aromatic aldehyde, malononitrile, and phenylhydrazine, which can be adapted for the N-unsubstituted target.[3][4][5] The subsequent bromination is an electrophilic aromatic substitution, typically using N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.[6]
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
The main challenges during scale-up are:
-
Exotherm Management: The bromination step is highly exothermic. Heat removal becomes less efficient as the reactor volume increases, posing a significant safety risk if not properly managed.[7]
-
Reagent Handling & Safety: Handling large quantities of bromine, a highly corrosive and toxic substance, requires specialized equipment and stringent safety protocols.[8][9]
-
Solid Handling: The precursor and final product are often solids. Efficiently managing large-scale filtrations, transfers, and drying operations can be challenging.
-
Purity and By-product Control: Maintaining regioselectivity during bromination and preventing the formation of di-brominated or other impurities requires precise control over stoichiometry and temperature, which is more complex at scale.
-
Purification: Methods like column chromatography are not always feasible for large quantities. Developing a robust crystallization or trituration method for purification is essential.[10]
Q3: Which brominating agent is preferred for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
For scale-up, N-Bromosuccinimide (NBS) is often preferred over elemental bromine for several reasons:
-
Safety and Handling: NBS is a solid, making it significantly easier and safer to handle than the highly volatile, corrosive, and toxic liquid bromine.[6] This reduces risks associated with transportation, storage, and charging into the reactor.
-
Selectivity: NBS can offer better regioselectivity, reducing the formation of over-brominated by-products. The reaction is often cleaner, simplifying downstream purification.
-
Waste Stream: The byproduct of NBS bromination is succinimide, which is generally less hazardous and easier to handle in a waste stream than residual bromine or hydrobromic acid.
However, the choice can be substrate-dependent. A cost-benefit analysis should also be performed, as elemental bromine is typically less expensive on a molar basis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis.
Part 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile (Precursor)
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete reaction due to insufficient temperature or time.2. Poor quality of starting materials (e.g., degraded malononitrile).3. Sub-optimal solvent choice, affecting solubility and reaction rate.[2] | 1. Monitor the reaction closely using TLC or HPLC. Gradually increase the reflux temperature or extend the reaction time until the starting material is consumed.2. Use freshly distilled or high-purity starting materials. 3. Screen different solvents. Ethanol is commonly effective, but for some substrates, solvents like trifluoroethanol (TFE) have shown to improve yields.[2] |
| Reaction Stalls | 1. Formation of a stable, unreactive intermediate.2. pH of the reaction mixture is not optimal for the cyclization step. | 1. Consider adding a catalyst. While many syntheses are catalyst-free, mild acid or base catalysis can sometimes drive the reaction to completion.[11]2. Adjust the pH. Small additions of a base like triethylamine or an acid like acetic acid can facilitate the final ring-closing step. Perform small-scale trials first. |
| Product is an Oil or Gummy Solid | 1. Presence of residual solvent (e.g., DMF).2. Impurities are depressing the melting point. | 1. Ensure complete removal of high-boiling solvents using a high-vacuum pump. Co-evaporation with a lower-boiling solvent like toluene can be effective.2. Attempt trituration. Suspend the oil in a non-polar solvent like n-hexane or a mixture of ether/petroleum ether and stir vigorously.[6][10] This often induces crystallization of the desired product, leaving impurities in the solvent. |
Part 2: Bromination of the Pyrazole Precursor
Caption: Decision tree for troubleshooting common bromination issues.
| Problem | Potential Causes | Recommended Solutions |
| Poor Regioselectivity (Formation of Di-bromo Product) | 1. Excess brominating agent. 2. Reaction temperature too high. High temperatures provide the activation energy for the second bromination to occur.3. Rapid addition of the brominating agent. This creates localized areas of high concentration. | 1. Use precise stoichiometry. Limit the brominating agent to 1.0-1.05 equivalents.2. Maintain low temperature. Conduct the reaction at 0°C or below in an ice or ice/salt bath.[6]3. Ensure slow, controlled addition. Add the brominating agent dropwise or portion-wise over an extended period (e.g., 30-60 minutes) to maintain a low instantaneous concentration. |
| Dark-Colored Crude Product | 1. Oxidation of the amino group. 2. Residual elemental bromine. | 1. Work under an inert atmosphere (N₂ or Argon) to minimize air exposure.2. Thoroughly quench the reaction. After completion, add a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution to destroy any unreacted bromine. The disappearance of the orange/brown color is a good indicator. |
| Uncontrolled Exotherm | 1. Poor heat transfer in the reactor. 2. Addition rate of bromine is too fast for the cooling capacity. | 1. Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio. For very large scales, consider a semi-batch process.2. Reduce the addition rate. Link the addition rate directly to the internal temperature, pausing addition if the temperature rises above the set limit.3. Use a more dilute reaction mixture to provide a larger thermal mass to absorb the heat of reaction. |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile (Precursor)
This protocol is a representative lab-scale procedure.
-
To a stirred solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (5-10 volumes), add hydrazine hydrate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum to yield the precursor as a white to off-white solid.
Protocol 2: Bromination to this compound
This protocol uses NBS and is suitable for scale-up adaptation.
-
Suspend the 5-amino-1H-pyrazole-4-carbonitrile precursor (1.0 eq) in a suitable solvent like acetonitrile or DMF (10 volumes) in a reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere.
-
Cool the suspension to 0-5°C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[6]
-
Stir the reaction at 0-5°C and monitor by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
Pour the reaction mixture into cold water (20 volumes).
-
Add a saturated solution of sodium thiosulfate to quench any excess bromine/NBS.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or trituration with an appropriate solvent system (e.g., ether/hexane) to yield the final product.[6]
Safety at Scale: Handling Brominating Agents
Scaling up reactions involving bromine or NBS requires a stringent focus on safety. Bromine is highly toxic, corrosive, and a strong oxidizer.[9][12]
| Hazard Category | Mitigation Strategy & Engineering Controls |
| Chemical Exposure (Inhalation & Contact) | • Work in a well-ventilated area. For pilot-scale, use a closed-system reactor with a dedicated scrubber for off-gases.[7]• Use appropriate Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.[8]• For large-scale operations, consider supplied-air respirators.[7] |
| Reactivity & Exotherm | • Use non-aqueous heat transfer fluids in the reactor jacket to avoid violent reactions in case of a leak.[7]• Ensure robust cooling systems are in place and tested before starting the reaction.• Never add water to bromine. Bromine reacts violently with many materials, including water, aluminum, and other metals.[9] |
| Spills | • Have a spill kit readily available. This should include a neutralizing agent like sodium thiosulfate or sodium carbonate solution.[12]• For large spills, have a designated dump tank or emergency containment plan.[7]• Develop and train personnel on a clear emergency response plan. |
| Storage | • Store brominating agents in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and metals.[8]• Use containers made of compatible materials (e.g., glass, PVDF-lined).[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. science.cleapss.org.uk [science.cleapss.org.uk]
Preventing decomposition of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile during synthesis.
Welcome to the technical support center for the synthesis and handling of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive intermediate. Here, we provide field-proven insights and data-driven solutions to prevent decomposition and maximize yield and purity during its synthesis.
Introduction: Understanding the Instability
This compound is a highly functionalized heterocyclic compound, making it a valuable building block in medicinal chemistry and drug discovery.[1] However, the combination of an electron-rich aminopyrazole core, an electron-withdrawing nitrile group, and a labile bromine atom renders the molecule susceptible to decomposition under various synthetic conditions. The primary challenges arise from the reactivity of the 5-amino group, which can be prone to oxidation and diazotization side reactions, and the potential for debromination or nucleophilic substitution at the 3-position.[2][3]
This guide provides direct answers to common problems encountered during its synthesis, focusing on the causality behind each experimental choice to ensure robust and reproducible outcomes.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the synthesis of this compound. The most common synthetic routes involve the cyclization of a suitable precursor with hydrazine, followed by a bromination or Sandmeyer reaction.[4][5][6]
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| 1. Low or No Yield of Final Product | A. Incomplete Diazotization: (If using a Sandmeyer route from a 3-aminopyrazole precursor). The diazonium salt is unstable and may have decomposed before the addition of the bromide source. B. Faulty Cyclization: (If forming the pyrazole ring). Incorrect pH or temperature during the condensation of a hydrazine with a β-ketonitrile or similar precursor.[5] | A. Strict Temperature Control: Maintain the diazotization reaction at 0-5 °C. Use a calibrated thermometer and an ice/salt bath. This minimizes the decomposition rate of the highly reactive diazonium intermediate. B. Optimize pH and Temperature: For pyrazole formation via hydrazine condensation, the reaction is often acid- or base-catalyzed. Ensure the pH is within the optimal range for your specific substrate. Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux) to find the sweet spot between reaction rate and byproduct formation.[7] |
| 2. Product Discoloration (Pink, Brown, or Black Solid) | A. Oxidation of the 5-Amino Group: The amino group on the electron-rich pyrazole ring is susceptible to air oxidation, forming colored impurities. B. Residual Copper Salts: If using a copper(I) bromide source for a Sandmeyer reaction, incomplete removal can lead to colored contaminants.[8] | A. Maintain an Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere of nitrogen or argon. Degas all solvents prior to use. This minimizes contact with atmospheric oxygen. B. Thorough Work-up: After the reaction, quench with an aqueous solution of ammonium chloride or a mild chelating agent like EDTA to complex and remove residual copper salts during the aqueous extraction phase. |
| 3. Significant Impurity Detected by LCMS/NMR (e.g., Debrominated Product) | A. Reductive Debromination: Presence of a reducing agent or overly harsh basic conditions during work-up can lead to the loss of the bromine atom. B. Hydrolysis of Nitrile Group: Strong acidic or basic conditions, especially at elevated temperatures, can hydrolyze the carbonitrile to a carboxamide or carboxylic acid.[9] | A. Control Basicity: Use mild inorganic bases for pH adjustments (e.g., NaHCO₃, K₂CO₃) instead of strong hydroxides. Avoid prolonged exposure to basic conditions. B. Buffer and Temperature Control: Perform work-up and purification steps at or below room temperature. Use buffered aqueous solutions if pH sensitivity is observed. If hydrolysis to the amide is desired, it should be a controlled, separate step.[9] |
| 4. Poor Solubility / Difficulty in Purification | A. Amorphous or Oily Product: The product may have crashed out of solution too quickly, trapping impurities and preventing crystallization. B. Inappropriate Recrystallization Solvent: The chosen solvent system may not be suitable for effectively separating the desired product from key impurities. | A. Controlled Precipitation/Crystallization: After work-up, concentrate the crude product and attempt recrystallization from a suitable solvent system. If it oils out, try adding the anti-solvent more slowly at a slightly elevated temperature. B. Solvent Screening: Test a range of solvents for recrystallization. Common systems for polar, functionalized molecules include ethanol/water, ethyl acetate/heptane, or isopropanol. The goal is to find a solvent where the product is sparingly soluble at room temperature but highly soluble when hot. |
Diagram: Key Factors Influencing Synthesis Stability
The following diagram illustrates the critical parameters that must be controlled during the synthesis to favor the formation of the stable desired product over decomposition pathways.
Caption: Critical experimental factors influencing the stability and outcome of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[10] Long-term storage at refrigerated temperatures (2-8 °C) under an inert atmosphere (argon or nitrogen) is highly recommended to prevent slow degradation over time.
Q2: My material has darkened upon storage. Is it still usable?
A: Darkening typically indicates oxidation of the amino group. While it may still contain a significant amount of the desired compound, the purity is compromised. Before use, it is essential to re-analyze the material by LCMS and ¹H NMR to quantify the purity. If minor, the material might be usable for initial screening. For critical applications, purification by recrystallization or column chromatography is necessary.
Q3: Can I use column chromatography to purify the crude product?
A: Yes, silica gel column chromatography can be used. However, the slightly acidic nature of standard silica gel can sometimes cause streaking or partial decomposition of aminopyrazoles. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (~0.5-1%) to your eluent system (e.g., ethyl acetate/hexane).
Q4: During a Sandmeyer reaction to introduce the bromine, I observe excessive gas evolution and a dark tar. What happened?
A: This is a classic sign of an uncontrolled Sandmeyer reaction. The diazonium salt intermediate is thermally unstable. If the temperature rises above ~10 °C, it can decompose violently, leading to N₂ evolution and the formation of numerous phenolic and polymeric byproducts. The solution is to improve cooling efficiency, slow down the rate of addition of sodium nitrite, and ensure the reaction mixture is vigorously stirred to dissipate heat.
Protocol: Post-Synthesis Work-up and Purification
This protocol is designed to isolate the product while minimizing decomposition. It assumes the reaction was performed in an organic solvent and requires an aqueous work-up.
-
Cool the Reaction Mixture: Before work-up, cool the reaction vessel to 0-10 °C in an ice bath. This reduces the rate of potential side reactions during quenching.
-
Quench the Reaction: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalysts. Monitor for gas evolution. Rationale: Using a mild base like NaHCO₃ avoids the harsh basicity of NaOH, which could promote debromination or nitrile hydrolysis.
-
Perform Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Wash the Organic Layer: Sequentially wash the combined organic layers with:
-
Water (2x volumes) to remove inorganic salts.
-
Brine (1x volume) to facilitate phase separation and remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo at a low temperature (<40 °C) to yield the crude solid. Rationale: Minimizing heat prevents thermal degradation of the product.
-
Purify by Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a hot solvent in which the compound is highly soluble (e.g., isopropanol or ethanol).
-
Slowly add a miscible anti-solvent (e.g., deionized water or heptane) at an elevated temperature until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then further cool in a refrigerator (2-8 °C) to maximize crystal formation.
-
-
Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum at room temperature. Store immediately under inert gas and protected from light.
Diagram: Troubleshooting Workflow for Synthesis
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aksci.com [aksci.com]
Technical Support Center: Alternative Solvents for the Synthesis of 5-Aminopyrazole-4-carbonitriles
Welcome to the technical support center for the synthesis of 5-aminopyrazole-4-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by exploring alternative and greener solvent systems. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure your success in the lab.
Introduction: Moving Beyond Traditional Solvents
The synthesis of 5-aminopyrazole-4-carbonitriles, a key scaffold in many pharmaceutical agents, has traditionally relied on volatile and often toxic organic solvents like pyridine. While effective, the environmental and safety concerns associated with these solvents have spurred the development of greener alternatives. This guide will explore the use of ionic liquids, deep eutectic solvents (DESs), water, and solvent-free conditions, providing you with the technical insights to implement these modern approaches.
Frequently Asked Questions (FAQs)
Q1: Why should I consider switching from traditional solvents like pyridine for the synthesis of 5-aminopyrazole-4-carbonitriles?
A1: While pyridine has been a conventional choice, it presents several drawbacks. It is a volatile organic compound (VOC) with known toxicity, posing health risks and environmental concerns. The shift towards greener alternatives is driven by the principles of sustainable chemistry, aiming for safer processes, reduced waste, and often, improved reaction efficiency.[1][2][3] Alternative solvents like ionic liquids and deep eutectic solvents offer benefits such as low volatility, high thermal stability, and recyclability.[2][4][5] Moreover, solvent-free and aqueous-based syntheses represent the pinnacle of green chemistry for this reaction class.[6][7][8][9][10]
Q2: What are the most promising green alternative solvents for this synthesis?
A2: Several classes of green solvents have shown excellent promise:
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst.[4][5][11][12][13] They offer high thermal stability and can be tuned for specific applications.[4][5]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components.[1][2][14][15] They are often biodegradable, non-toxic, and inexpensive.[1][2][14][15] Choline chloride-based DESs are particularly popular.[14][15]
-
Water: As the ultimate green solvent, water is an excellent medium for certain multicomponent reactions leading to 5-aminopyrazole-4-carbonitriles, especially when combined with catalysts or ultrasound irradiation.[8][9][10][16]
-
Solvent-Free/Mechanochemical Methods: These approaches eliminate the solvent altogether, often relying on grinding or ball-milling to initiate the reaction.[6][7][17][18] This dramatically reduces waste and can lead to very short reaction times.
Q3: I'm getting a low yield when using an alternative solvent. What are the common causes?
A3: Low yields are a frequent challenge when optimizing a new protocol. Here are some key areas to investigate:
-
Purity of Starting Materials: Impurities in your reactants (aldehydes, malononitrile, hydrazines) can significantly hinder the reaction.[19] Always ensure the purity of your starting materials, purifying them if necessary.
-
Catalyst Choice and Loading: The type and amount of catalyst are critical.[19] For instance, in some systems, an acidic or basic catalyst might be required to facilitate the condensation steps.[20]
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions or degradation of the product.[19] Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature.
-
Solubility Issues: The reactants may not be sufficiently soluble in the chosen green solvent. Consider gentle heating or using a co-solvent if necessary, though this may slightly compromise the "green" aspect of the synthesis.
Q4: How do I choose the best alternative solvent for my specific substrates?
A4: The optimal solvent can depend on the specific aldehyde and hydrazine derivatives you are using. A good starting point is to screen a few different types of green solvents. For example, a simple choline chloride/urea DES is an excellent and inexpensive option to try first.[3][15] If solubility is an issue, an ionic liquid with tailored properties might be more suitable.[4][11] For electron-rich or electron-poor aromatic aldehydes, the reaction kinetics might vary, requiring adjustments to the reaction conditions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 5-aminopyrazole-4-carbonitriles in alternative solvents.
Issue 1: The reaction is not proceeding to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Screen different catalysts (e.g., acidic, basic, or a magnetically recoverable nanocatalyst).[6][17][20] Optimize catalyst loading. | The mechanism often involves steps that are accelerated by a catalyst. The nature of your substrates may favor a specific type of catalysis. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring with TLC.[19] | Many reactions, even in green solvents, require thermal energy to overcome the activation barrier. |
| Poor Mixing/Mass Transfer | Increase the stirring rate. For solvent-free reactions, ensure thorough grinding.[6][7] | In heterogeneous systems, efficient mixing is crucial for the reactants to come into contact. |
Issue 2: Formation of multiple byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Lower the reaction temperature.[19] Reduce the reaction time. | Higher temperatures can sometimes lead to decomposition or unwanted side reactions. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. | An excess of one reactant can lead to the formation of undesired products. |
| Reaction with the Solvent | This is less common with inert green solvents like DESs and ILs, but consider trying a different solvent system if byproducts persist. | Some functional groups on the reactants might have a slight reactivity with certain solvent components under specific conditions. |
Issue 3: Difficulty in product isolation and purification.
| Potential Cause | Troubleshooting Step | Rationale |
| High Viscosity of the Solvent | Dilute the reaction mixture with a suitable anti-solvent (e.g., water or ethanol) to precipitate the product.[9][10] | Many DESs and ILs are viscous, which can make product filtration difficult. Dilution reduces the viscosity. |
| Product is Soluble in the Green Solvent | Perform a liquid-liquid extraction if the product has a different polarity than the solvent. | This allows for the separation of the product from the recyclable solvent. |
| Catalyst Contamination | If using a solid catalyst, ensure it is completely filtered off. For magnetically recoverable catalysts, use a strong magnet for separation.[6][7][17] | Residual catalyst can interfere with downstream applications and spectroscopic analysis. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile using a Deep Eutectic Solvent
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Choline chloride (2 mmol)
-
Urea (4 mmol)
Procedure:
-
Prepare the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[15]
-
Reaction Setup: To the prepared DES, add 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, add water to the reaction mixture. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Protocol 2: Solvent-Free, Mechanochemical Synthesis of 5-Amino-pyrazole-4-carbonitriles
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine or p-tolylhydrazine (1 mmol)
-
Fe3O4@SiO2@Tannic acid nanocatalyst (0.1 g)[17]
Procedure:
-
Reaction Setup: In a mortar and pestle, combine the aromatic aldehyde, malononitrile, phenylhydrazine (or p-tolylhydrazine), and the Fe3O4@SiO2@Tannic acid nanocatalyst.[17]
-
Reaction: Grind the mixture at room temperature for the time specified in the relevant literature (often a few minutes).[6][7][17] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add ethanol to the mixture and stir.
-
Catalyst Recovery: Use an external magnet to separate the magnetic nanocatalyst.[6][17] The catalyst can be washed with ethanol and reused.
-
Isolation: Evaporate the ethanol from the filtrate to obtain the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to get the pure 5-aminopyrazole-4-carbonitrile.
Data Presentation
Table 1: Comparison of Different Solvent Systems for the Synthesis of a Model 5-Aminopyrazole-4-carbonitrile
| Solvent/Condition | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pyridine | None | Reflux | 120 | ~85 | (General knowledge) |
| Water | None | Room Temp | 10-15 | 90-95 | [8][9][10] |
| Ethanol/Water | None | Room Temp | 20-30 | 85-90 | [9][10] |
| Ionic Liquid ([Et3NH][HSO4]) | Self-catalyzed | Room Temp | 15 | >90 | [5] |
| Deep Eutectic Solvent (Choline chloride:Urea) | Self-catalyzed | 80 | 5-10 | >95 | [3] |
| Solvent-Free (Mechanochemical) | Fe3O4@SiO2-based nanocatalyst | Room Temp | 5-10 | >95 | [6][7][17] |
| Microwave Irradiation | None (in water) | N/A | 2-5 | >90 | [21][22] |
| Ultrasound Irradiation | p-TSA (in water) | N/A | 4-5 | 88-97 | [16] |
Visualizations
General Reaction Scheme
References
- 1. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 2. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. tandfonline.com [tandfonline.com]
- 13. jocpr.com [jocpr.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. ace.as-pub.com [ace.as-pub.com]
- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the inherent exothermicity of pyrazole synthesis. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to manage these reactions safely and effectively, ensuring reproducibility and high yield.
PART 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental questions regarding the thermal hazards associated with pyrazole synthesis. Understanding these principles is the first step toward effective management.
Q1: Why is the synthesis of pyrazoles, particularly via Knorr synthesis, often highly exothermic?
A1: The primary reason lies in the thermodynamics of the bond-forming events during the cyclocondensation reaction. The most common route, the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] This reaction is fundamentally a series of energetically favorable steps:
-
Formation of Strong Bonds: The process involves the formation of stable carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) single and double bonds within the aromatic pyrazole ring. The energy released during the formation of these strong, stable bonds is significantly greater than the energy required to break the C=O and N-H bonds of the reactants.[4]
-
Aromatization: The final dehydration step to form the aromatic pyrazole ring is a powerful thermodynamic driving force, releasing substantial energy as the stable, low-energy aromatic system is formed.
-
Heat of Reaction (ΔH): For exothermic reactions, the change in enthalpy (ΔH) is negative, indicating that the products are at a lower energy state than the reactants and energy is released into the surroundings, usually as heat.[5][6]
Q2: What are the primary factors that influence the intensity of the reaction exotherm?
A2: Several experimental variables can dramatically affect the rate of heat generation. Controlling these is key to maintaining a safe and predictable reaction.
-
Rate of Reagent Addition: Rapid addition of one reagent to another creates a high localized concentration, leading to a rapid reaction rate and a corresponding spike in heat generation that can overwhelm the cooling capacity of the system.[7][8] Slow, controlled, dropwise addition is critical, especially during scale-up.[7]
-
Concentration: Higher reactant concentrations lead to faster reaction rates and more heat generated per unit volume. While kinetically favorable, this increases the risk of a runaway reaction.[8]
-
Solvent Choice: The solvent plays a crucial role in heat management. Solvents with a higher heat capacity can absorb more energy for a given temperature increase. A higher boiling point provides a larger operating window and can help prevent pressure buildup. However, aprotic dipolar solvents may yield better results than polar protic ones like ethanol.[1]
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where reactant concentrations are high, leading to uncontrolled temperature increases even if the bulk temperature appears stable.[7] This is a major concern during scale-up, as mixing efficiency changes.[7][9]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition or side reactions. Precise temperature control is crucial to manage exotherms.[10][11]
PART 2: Troubleshooting Guide for Common Issues
This section provides actionable advice for specific problems you may encounter during your experiments.
Problem: Rapid, Uncontrolled Temperature Spike (Potential Runaway Reaction)
Q: My reaction temperature is rising much faster than expected and my cooling system can't keep up. What are the immediate emergency steps?
A: Your immediate priority is to regain control and prevent a runaway.
-
Stop Reagent Addition Immediately: If you are adding one reagent to another, stop the addition instantly.[8]
-
Enhance Cooling: If using an ice bath, add more ice and salt (if compatible) to lower the temperature. If using a chiller, set it to its lowest possible temperature. Have a secondary cooling bath (e.g., dry ice/acetone) ready for emergencies.[8]
-
Increase Stirring Rate: If safe to do so, increase the stirring speed to improve heat transfer to the vessel walls and cooling medium and to break up any potential hot spots.[7]
-
Dilute the Reaction: If you have a pre-chilled, inert solvent available, adding it can slow the reaction by reducing reactant concentrations and help absorb heat. This should only be done if you are confident it will not exacerbate the situation.
The following diagram outlines the decision-making process during a thermal excursion.
Caption: Decision tree for emergency response to a thermal excursion.
Problem: Inconsistent Results and Poor Yield at Larger Scale
Q: My lab-scale (1g) reaction was fine, but my 100g scale-up is showing a dangerous exotherm and lower yield. Why?
A: This is a classic scale-up challenge rooted in physics. The core issue is the change in the surface-area-to-volume ratio .[7][9]
-
Volume increases by the cube of the reactor's radius (V ∝ r³).
-
Surface Area (for heat transfer) increases by the square of the radius (A ∝ r²).
As you scale up, the volume of your reaction (which generates heat) increases much faster than the surface area of the reactor (which dissipates heat). This makes cooling far less efficient, leading to temperature control problems that were not apparent at the small scale.[7] Inefficient mixing in larger vessels also contributes significantly by creating localized hot spots.[7]
PART 3: Protocols for Effective Exotherm Management
Proactive control is always better than reactive emergency measures. The following protocols are designed to characterize and control the thermal profile of your synthesis.
Protocol 3.1: Controlled Reagent Addition (Semi-Batch Method)
This is the most fundamental and effective method for controlling a reaction's exotherm.
Objective: To maintain a safe and constant reaction temperature by matching the rate of heat generation with the rate of heat removal.
Methodology:
-
Setup:
-
Charge your reaction vessel with the 1,3-dicarbonyl compound and the chosen solvent.
-
Equip the vessel with a cooling bath (ice/water or a recirculating chiller), an efficient overhead stirrer, and an internal temperature probe.[8][12] Do not rely on the temperature of the cooling bath; the internal temperature is the critical parameter.
-
Place the hydrazine (often diluted in the same solvent) in a pressure-equalizing addition funnel.
-
-
Initial Cooling: Cool the reaction vessel to the desired starting temperature (e.g., 0-10 °C).[10]
-
Controlled Addition:
-
Begin adding the hydrazine solution dropwise from the addition funnel.
-
Monitor the internal temperature continuously. The goal is to maintain a steady temperature. If the temperature begins to rise, slow down or temporarily stop the addition until the cooling system brings it back to the setpoint.[8]
-
The addition rate is dictated by the efficiency of your cooling system. A typical starting point for a moderately exothermic reaction might be 1 equivalent over 30-60 minutes.
-
-
Post-Addition Stirring: Once the addition is complete, continue stirring the reaction at the controlled temperature for a specified period to ensure the reaction goes to completion.
-
Work-up: Proceed with quenching and work-up only after confirming the reaction is complete (e.g., by TLC or HPLC) and the internal temperature is stable. Quenching itself can be exothermic and should be done carefully, often by slowly adding the reaction mixture to a cold quench solution.[10]
Visualization of the Scale-Up Workflow
The following diagram illustrates a logical workflow for approaching the scale-up of a pyrazole synthesis, emphasizing safety and characterization.
Caption: A phased workflow for safely scaling up pyrazole synthesis.
PART 4: Data for Process Optimization
Choosing the right solvent is a critical decision that impacts not only reaction kinetics but also thermal safety.
Table 1: Properties of Common Solvents for Consideration
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Dielectric Constant | Notes |
| Ethanol | 78 | 2.44 | 24.5 | Common protic solvent, but may not always give optimal regioselectivity.[1] Its lower boiling point limits the upper reaction temperature. |
| Methanol | 65 | 2.53 | 32.7 | Similar to ethanol but with a lower boiling point, offering less safety margin for temperature excursions. |
| Tetrahydrofuran (THF) | 66 | 1.70 | 7.6 | Aprotic ether, often provides good solubility.[9] Low boiling point is a limitation. |
| Acetonitrile | 82 | 2.23 | 37.5 | Polar aprotic solvent with a reasonable boiling point. |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | 36.7 | High boiling point provides a wide operating window. Can improve reaction rates but may be difficult to remove.[13] |
| Toluene | 111 | 1.69 | 2.4 | Non-polar solvent with a good boiling point for higher temperature reactions. Can form an azeotrope with water to aid dehydration. |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labproinc.com [labproinc.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR and 13C NMR analysis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework in solution. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyrazole of interest in medicinal chemistry.
This guide moves beyond a simple data sheet, providing a comparative analysis grounded in established principles of NMR spectroscopy and data from related structures. We will explore the expected chemical shifts, the influence of substituents on the pyrazole ring, and provide a robust experimental protocol for acquiring high-quality spectra.
The structure of this compound presents a unique substitution pattern on the pyrazole core. The positions of the bromo, cyano, and amino groups, along with the two ring nitrogens, create a distinct electronic environment that is directly reflected in the NMR spectra.
A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile and its Characterization by Alternative Analytical Techniques
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile, a substituted pyrazole, represents a class of molecules with significant potential in medicinal chemistry. The strategic arrangement of its amino, bromo, and cyano functionalities on a pyrazole core suggests a rich and complex chemical behavior. A thorough understanding of its properties, including its fragmentation pattern in mass spectrometry, is crucial for its identification, quality control, and metabolism studies.
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of this compound under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions. Furthermore, it offers a comparative perspective on the utility of other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for the comprehensive characterization of this molecule.
Predicted Mass Spectrometry Fragmentation Pattern (Electron Impact - EI-MS)
Electron Impact (EI) mass spectrometry is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. These patterns, however, are highly reproducible and provide a veritable fingerprint for the molecule's structure.
The molecular weight of this compound (C4H3BrN4) is calculated to be approximately 201.96 g/mol (using 79Br) and 203.96 g/mol (using 81Br). A key characteristic of brominated compounds in mass spectrometry is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, 79Br and 81Br.[1][2]
The predicted fragmentation of this compound under EI-MS is expected to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The pyrazole ring itself is known to fragment via the expulsion of hydrogen cyanide (HCN) and dinitrogen (N2).[3] The presence of the amino, bromo, and nitrile substituents will further influence the fragmentation cascade.
A schematic of the predicted EI-MS fragmentation pathways is presented below:
References
X-ray crystal structure of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile derivatives.
An In-Depth Comparative Guide to the X-ray Crystal Structures of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Derivatives for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in modern drug discovery.[1][2] First described by Ludwig Knorr in 1883, its derivatives have given rise to a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1][3] The structural versatility of the pyrazole core allows it to engage with a wide array of biological targets, making it a focal point for the development of novel therapeutics targeting cancer, inflammation, and infectious diseases.[3][4][5][6]
Among the vast library of pyrazole derivatives, the 5-amino-1H-pyrazole-4-carbonitrile moiety serves as a particularly valuable building block. The presence of amino and nitrile groups provides key hydrogen bond donors and acceptors, crucial for molecular recognition at protein active sites. The introduction of a bromine atom at the 3-position further modulates the electronic properties and can serve as a handle for subsequent chemical modifications.
This guide, intended for researchers, medicinal chemists, and structural biologists, provides a comparative analysis of the X-ray crystal structures of derivatives based on the this compound scaffold. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. It reveals critical insights into molecular conformation, intermolecular interactions, and crystal packing, which are fundamental for structure-based drug design and the prediction of structure-activity relationships (SAR).[2][7] We will delve into the synthesis and crystallization of these compounds, compare their structural features, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
Synthesis and Crystallization: From Blueprint to High-Quality Crystals
The rational design of pyrazole-based inhibitors is underpinned by robust synthetic chemistry and the ability to generate high-quality single crystals for X-ray diffraction analysis.
General Synthetic Pathway
The synthesis of 5-aminopyrazole-4-carbonitriles typically involves a multi-component reaction or a condensation approach. A common and efficient method is the reaction between a hydrazine derivative, a malononitrile derivative, and an appropriate aldehyde or ketone under catalytic conditions.[8][9] For the specific scaffold of interest, a versatile intermediate like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can be synthesized in two steps from potassium tricyanomethanide, featuring a selective Sandmeyer reaction.[10]
Below is a generalized workflow for the synthesis of N-substituted this compound derivatives.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a key pharmacophore in a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies. The strategic placement of the amino, bromo, and cyano functional groups provides three distinct points for further chemical modification, making it an ideal scaffold for the generation of diverse compound libraries in the pursuit of novel drug candidates. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyrazole ring.
Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route A: A Two-Step Approach via Bromination of a Pyrazole Precursor
This is a classical and straightforward approach that involves the initial construction of the pyrazole ring system, followed by a regioselective bromination.
Part 1: Synthesis of the Core Intermediate: 5-Amino-1H-pyrazole-4-carbonitrile
The most common and efficient method for the synthesis of the unsubstituted 5-amino-1H-pyrazole-4-carbonitrile core involves the condensation of (ethoxymethylene)malononitrile with hydrazine hydrate.[1][2]
Reaction Scheme:
Mechanistic Rationale:
The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization with the elimination of ethanol and subsequent tautomerization to yield the aromatic pyrazole ring. The regioselectivity, yielding the 5-amino isomer, is driven by the initial attack of one nitrogen of the hydrazine on the β-carbon of the acrylonitrile moiety, followed by cyclization of the other nitrogen onto the nitrile carbon.
Experimental Protocol: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-amino-1H-pyrazole-4-carbonitrile.
Part 2: Regioselective Bromination
The second step involves the selective bromination of the 5-amino-1H-pyrazole-4-carbonitrile at the 3-position. This is the more challenging step of this route, as pyrazoles can be brominated at the C4 position if it is unsubstituted. However, the electron-donating amino group at the 5-position and the electron-withdrawing cyano group at the 4-position can influence the regioselectivity. For this specific substrate, the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) is a common strategy for electrophilic bromination of pyrazoles.
Reaction Scheme:
Mechanistic Rationale:
Experimental Protocol: Bromination of 5-Amino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in DMF.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Route B: A Convergent Approach via a Sandmeyer-type Reaction
An elegant and potentially more regioselective alternative is based on a Sandmeyer-type reaction, which is a well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4][5][6] This strategy has been successfully employed for the synthesis of the N-tert-butyl analog of the target molecule.[7] This route involves the synthesis of a diaminopyrazole precursor, followed by selective diazotization and substitution.
Part 1: Synthesis of 3,5-Diamino-1H-pyrazole-4-carbonitrile
The precursor for the Sandmeyer reaction is 3,5-diamino-1H-pyrazole-4-carbonitrile. This can be synthesized from malononitrile, which dimerizes in the presence of a base to form a reactive intermediate that then cyclizes with hydrazine. A procedure for a related compound, 3,5-diamino-1H-pyrazole, has been described, and a similar approach can be used for the 4-cyano derivative.[8]
Reaction Scheme:
Mechanistic Rationale:
The base-catalyzed dimerization of malononitrile leads to 2-amino-1,1,3-tricyanopropene. The reaction with hydrazine then proceeds by nucleophilic attack and cyclization to form the diaminopyrazole ring.
Experimental Protocol: Synthesis of 3,5-Diamino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a suitable reactor, dissolve malononitrile (2.0 eq) in an appropriate solvent such as ethanol or water.
-
Base-catalyzed Dimerization: Add a catalytic amount of a base (e.g., piperidine or a tertiary amine) and stir the mixture.
-
Cyclization with Hydrazine: To the in-situ generated malononitrile dimer, add hydrazine hydrate (1.0 eq) and heat the reaction mixture.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to allow the product to crystallize. Collect the solid by filtration, wash with a cold solvent, and dry to yield 3,5-diamino-1H-pyrazole-4-carbonitrile.
Part 2: Selective Diazotization and Sandmeyer Bromination
The key step in this route is the selective diazotization of the amino group at the 3-position, followed by its displacement with a bromide ion, catalyzed by copper(I) bromide.
Reaction Scheme:
Mechanistic Rationale:
The 3-amino group is selectively diazotized in the presence of the 5-amino group. This selectivity can often be achieved under carefully controlled acidic conditions. The resulting diazonium salt then undergoes a radical-nucleophilic aromatic substitution reaction, facilitated by the copper(I) catalyst, to replace the diazonium group with a bromine atom, releasing nitrogen gas.[3]
Experimental Protocol: Sandmeyer Bromination
-
Diazotization: Suspend 3,5-diamino-1H-pyrazole-4-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr) at 0 °C. To this suspension, add a solution of sodium nitrite (NaNO2) (1.0-1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amount) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product will precipitate.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Comparison of Synthesis Routes
| Parameter | Route A: Two-Step Synthesis | Route B: Sandmeyer-type Reaction |
| Overall Yield | Can be moderate to good, but depends heavily on the regioselectivity of the bromination step. | Generally good to excellent yields are reported for Sandmeyer reactions. |
| Regioselectivity | Potentially problematic; risk of forming the 4-bromo isomer and di-brominated byproducts. Requires careful optimization. | Excellent regioselectivity is expected, as the bromine is introduced specifically at the position of the diazonium salt. |
| Scalability | Both steps are generally scalable, but the bromination may require careful temperature control on a larger scale. | The diazotization step requires strict temperature control and handling of potentially unstable diazonium salts, which can be a challenge on a large scale. The use of flow chemistry can mitigate these risks.[8] |
| Reagent Safety | N-bromosuccinimide is a corrosive solid. DMF is a reproductive toxin. | Sodium nitrite is toxic and an oxidizer. Diazonium salts can be explosive when isolated and dry. The reaction is typically performed in an aqueous acidic solution, which requires handling of corrosive acids. |
| Simplicity | Conceptually straightforward, but may require chromatographic purification to separate isomers. | Involves more steps from simple starting materials and requires careful control of reaction conditions. |
| Starting Materials | (Ethoxymethylene)malononitrile and hydrazine hydrate are commercially available. | Malononitrile and hydrazine hydrate are readily available and inexpensive. |
Visualizing the Synthetic Workflows
Route A: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Route B: Sandmeyer-type Reaction Workflow
Caption: Workflow for the Sandmeyer-type synthesis of the target compound.
Conclusion and Recommendation
Both routes presented offer viable pathways to this compound.
-
Route A is a good choice for smaller-scale synthesis due to its operational simplicity. However, the key challenge lies in achieving high regioselectivity during the bromination step, which may necessitate careful optimization of reaction conditions and potentially chromatographic purification.
-
Route B , the Sandmeyer-type reaction, is a more elegant and likely more regioselective approach. While it involves the handling of potentially hazardous diazonium intermediates, the control over the position of bromination is a significant advantage, likely leading to a cleaner product and higher isolated yields of the desired isomer. For larger-scale synthesis, adapting the diazotization step to a continuous flow process is highly recommended to enhance safety and control.[8]
For researchers prioritizing high purity and regioselectivity, Route B is the recommended approach . For those seeking a more direct, albeit potentially lower-yielding and less selective method for initial exploratory work, Route A may be sufficient. The choice ultimately depends on the specific requirements of the research, including scale, purity needs, and available equipment and expertise.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and complex organic molecules, the purity of starting materials and intermediates is paramount.[1] 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is a key building block in the development of various therapeutic compounds. Its purity directly impacts reaction yields, impurity profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this critical intermediate, grounded in scientific principles and practical application.
Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges
This compound is a polar molecule due to the presence of amino and cyano groups, as well as the pyrazole ring. This inherent polarity presents a significant challenge for traditional reversed-phase (RP) HPLC, where such compounds often exhibit poor retention and elute near the solvent front, compromising resolution from polar impurities.[2][3]
Key Molecular Characteristics:
-
Polar Functional Groups: Primary amine (-NH2), nitrile (-CN), and the pyrazole ring contribute to its hydrophilic nature.
-
Potential for Tautomerism: The 1H-pyrazole moiety can exist in different tautomeric forms, which could potentially lead to peak splitting or broadening under certain chromatographic conditions.
-
Synthetic Impurities: The synthesis of this compound can result in various impurities, including starting materials, regioisomers, and degradation products.[4][5][6][7][8]
Given these characteristics, a one-size-fits-all approach to HPLC method development is insufficient. This guide will compare two primary HPLC strategies: Reversed-Phase (RP) HPLC with specialized columns and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Method Comparison: Reversed-Phase vs. HILIC for Polar Analyte Purity
The choice between RP-HPLC and HILIC is a critical decision point in the development of a robust purity method for this compound.
Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns
Standard C18 columns often fail to provide adequate retention for highly polar compounds in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[9] To overcome this, specialized RP columns with polar-embedded or polar-endcapped stationary phases are a viable alternative. These columns are designed to maintain a hydrated layer on the silica surface, ensuring reproducible retention even with 100% aqueous mobile phases.[9][10]
Causality Behind the Choice:
-
Mechanism: The primary retention mechanism is still hydrophobic interaction, but the polar modifications enhance interaction with polar analytes and prevent phase collapse.[10]
-
Advantages: This approach is often more familiar to analysts, and the columns are generally robust and versatile.[11]
-
Considerations: Even with these specialized columns, achieving sufficient retention and resolution of very polar impurities can be challenging.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for the separation of highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[12][13][14][15][16] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[12][14][16]
Causality Behind the Choice:
-
Mechanism: Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[14] Hydrogen bonding and dipole-dipole interactions also contribute to the separation.[16]
-
Advantages: HILIC provides excellent retention for polar compounds, often resulting in superior resolution from both polar and non-polar impurities.[13][15] The high organic content of the mobile phase can also enhance sensitivity when using mass spectrometry (MS) detection.[12]
-
Considerations: Method development in HILIC can be more complex than in RP-HPLC. Careful control of mobile phase composition, including water content and buffer concentration, is crucial for reproducible results.
Experimental Protocols & Data
The following sections detail step-by-step protocols for both RP-HPLC and HILIC methods, along with a comparative data table. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results, in line with ICH guidelines.[17][18][19][20][21]
Experimental Workflow
The general workflow for the purity assessment of this compound by HPLC is outlined below.
Caption: General workflow for HPLC purity assessment.
Protocol 1: Reversed-Phase HPLC Method
Objective: To assess the purity of this compound using a polar-endcapped C18 column.
Materials:
-
HPLC system with UV detector
-
Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the same diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Calculate the purity of the sample by area normalization, excluding peaks from the blank and diluent.
Protocol 2: HILIC Method
Objective: To assess the purity of this compound using a HILIC column.
Materials:
-
HPLC system with UV detector
-
HILIC column (e.g., Amide or bare silica, 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium formate, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium formate, pH 3.0 (adjusted with formic acid)
-
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase (Mobile Phase A) to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0 100 0 20 0 100 25 0 100 25.1 100 0 | 30 | 100| 0 |
-
-
System Suitability: Inject the standard solution five times. The RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Calculate the purity of the sample by area normalization.
Comparative Performance Data
The following table summarizes the expected performance of the two methods for the analysis of this compound containing a hypothetical polar impurity (Impurity A) and a non-polar impurity (Impurity B).
| Performance Metric | Reversed-Phase Method (Polar-Endcapped C18) | HILIC Method (Amide Column) | Justification |
| Retention Factor (k) of Main Peak | 1.8 | 4.5 | HILIC provides significantly stronger retention for the polar main analyte.[15] |
| Resolution (Rs) of Main Peak and Impurity A (polar) | 1.2 | > 2.0 | The HILIC method offers superior separation of the main peak from the closely eluting polar impurity due to its different selectivity. |
| Resolution (Rs) of Main Peak and Impurity B (non-polar) | > 2.0 | 1.5 | The RP method provides better separation from the non-polar impurity, which is less retained in HILIC and may elute close to the void volume. |
| Peak Tailing Factor | 1.3 | 1.1 | HILIC often provides more symmetrical peaks for polar basic compounds due to reduced secondary interactions with residual silanols. |
| Method Robustness | High | Moderate to High | RP methods are generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC methods require stricter control over water content and buffer concentration. |
| Suitability for MS Detection | Good | Excellent | The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[12] |
Logical Framework for Method Selection
The selection of the most appropriate HPLC method depends on the specific requirements of the analysis. The following decision tree illustrates a logical approach to choosing between the RP and HILIC methods.
Caption: Decision tree for HPLC method selection.
Conclusion and Recommendations
For the routine quality control of this compound, where the primary focus is on known, less polar impurities, a well-developed Reversed-Phase HPLC method using a polar-endcapped column offers a robust and reliable solution. It is a workhorse technique familiar to most analytical laboratories.
However, for in-depth impurity profiling, stability studies, and situations where highly polar, potentially co-eluting impurities are a concern, the HILIC method is demonstrably superior. Its orthogonal selectivity provides a more comprehensive picture of the sample's purity. For drug development professionals, employing both methods during method development and validation can provide a more complete understanding of the impurity profile, aligning with the principles of Quality by Design (QbD) and ensuring the highest standards of scientific integrity.
The choice of method should always be guided by a thorough validation process that adheres to the latest ICH guidelines (Q2(R2) and Q14) to ensure the analytical procedure is fit for its intended purpose.[19][20][21]
References
- 1. nbinno.com [nbinno.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. diduco.com [diduco.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 21. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
Introduction: The Regioisomeric Challenge in Pyrazole Chemistry
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and drug development. Their derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of substituted pyrazoles, often through the condensation of 1,3-dicarbonyl compounds with hydrazines, frequently yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted products.
The precise identification of these regioisomers is not merely an academic exercise; it is fundamental to establishing robust Structure-Activity Relationships (SAR), ensuring reproducibility in chemical synthesis, and meeting stringent regulatory standards. A subtle change in a substituent's position on the pyrazole core can drastically alter a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of spectroscopic techniques used to unequivocally differentiate pyrazole regioisomers, grounded in both theoretical principles and practical, field-proven methodologies. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the definitive method of X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Elucidation
NMR spectroscopy is the most powerful and informative technique for distinguishing pyrazole regioisomers in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁵N nuclei, we can deduce the connectivity and spatial relationships within the molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern. In a typical 1,3,5-trisubstituted pyrazole, the C4-proton's chemical shift provides the first clue. However, in distinguishing 1,3- from 1,5-disubstituted pyrazoles, the key lies in establishing through-space correlations between the N1-substituent and the substituents at C3 or C5.
Causality in Experimental Choice: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where perturbing one nucleus affects the signal intensity of a nearby nucleus (<5 Å). A 2D NOESY (or ROESY for larger molecules) experiment is the method of choice. For a 1,5-disubstituted pyrazole, an NOE correlation will be observed between the protons of the N1-substituent and the C5-substituent. Conversely, for a 1,3-disubstituted isomer, the correlation will be seen between the N1-substituent and the C3-substituent. This provides unambiguous evidence of regiochemistry.
Table 1: Comparative ¹H NMR Data for a Hypothetical 1-Aryl-3-alkyl- vs. 1-Aryl-5-alkyl-pyrazole
| Proton | 1,3-Regioisomer (Typical δ, ppm) | 1,5-Regioisomer (Typical δ, ppm) | Key Differentiator |
| Pyrazole H4 | ~6.3 | ~6.5 | Minor shift, less reliable |
| Pyrazole H5 | ~7.7 | - | Absence of H5 signal |
| Pyrazole H3 | - | ~7.5 | Absence of H3 signal |
| N1-Aryl (ortho-H) | ~7.5 - 7.8 | ~7.5 - 7.8 | NOE to C3-substituent |
| C3-Alkyl | Present | Absent | NOE from N1-Aryl protons |
| C5-Alkyl | Absent | Present | NOE from N1-Aryl protons |
Experimental Protocol: 2D NOESY for Regioisomer Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for the ¹H frequency. Obtain a standard 1D ¹H spectrum to determine the chemical shift range and appropriate pulse widths.
-
NOESY Acquisition:
-
Select a standard noesyesgp (or similar) pulse sequence.
-
Set the spectral width to cover all proton signals.
-
The critical parameter is the mixing time (d8) . Start with a value of 500-800 ms. This duration allows for the buildup of NOE cross-peaks between spatially close protons.
-
Acquire a sufficient number of scans (e.g., 8-16) for each of the 256-512 increments in the indirect dimension (t₁) to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
Look for cross-peaks that connect protons on the N1-substituent to protons on either the C3- or C5-substituent. The presence of such a peak confirms their spatial proximity and thus defines the regioisomer.
-
¹³C NMR Spectroscopy: A Corroborative Method
¹³C NMR provides strong, complementary evidence. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are distinctly different depending on the substitution pattern.[4][5] The carbon attached to the N1-substituent (C5 in the 1,5-isomer, C3 in the 1,3-isomer) often experiences different shielding effects.
Expertise Insight: In many N-aryl pyrazoles, the C5 carbon of a 1,5-regioisomer is typically found downfield compared to the C3 carbon of the corresponding 1,3-regioisomer. This is often attributed to steric interactions influencing the conformation of the N-aryl group relative to the pyrazole ring.[5]
Table 2: Comparative ¹³C NMR Data for a Hypothetical 1-Aryl-3-alkyl- vs. 1-Aryl-5-alkyl-pyrazole
| Carbon | 1,3-Regioisomer (Typical δ, ppm) | 1,5-Regioisomer (Typical δ, ppm) | Key Differentiator |
| C3 | ~150-155 (Substituted) | ~105-110 (Unsubstituted) | Significant chemical shift difference. |
| C4 | ~105-110 | ~108-112 | Generally less affected. |
| C5 | ~138-142 (Unsubstituted) | ~148-152 (Substituted) | Significant chemical shift difference. |
¹⁵N NMR Spectroscopy: A Direct but Specialized Approach
While less common due to lower sensitivity and natural abundance, ¹⁵N NMR is a highly definitive technique. The two nitrogen atoms in the pyrazole ring exist in vastly different electronic environments (a pyrrole-like N1 and a pyridine-like N2). Their chemical shifts are exquisitely sensitive to the placement of substituents.[6] In 1,3- vs 1,5-isomers, the chemical shifts of both N1 and N2 will differ significantly, providing a clear spectral fingerprint for each regioisomer.
Trustworthiness: The large chemical shift dispersion in ¹⁵N NMR makes signal overlap rare, and the differences between regioisomers are often substantial (>10-20 ppm), making assignments highly reliable. Computational predictions of ¹⁵N chemical shifts have also become increasingly accurate, aiding in assignment.[7]
Visualization: Differentiating Regioisomers with NOE
Caption: Key NOE correlation for differentiating 1,3- and 1,5-pyrazole regioisomers.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Supporting Roles
While NMR is the primary tool, IR and MS can offer corroborating data, though they are rarely sufficient for unambiguous assignment on their own.
Infrared (IR) Spectroscopy
IR spectroscopy is most useful for confirming the presence of functional groups. For N-unsubstituted pyrazoles, the N-H stretching frequency can be informative. Differences in crystal packing and hydrogen bonding patterns between regioisomers can lead to subtle but measurable shifts in the N-H and ring stretching vibrations.[8][9] However, for N-substituted pyrazoles, the spectra of two regioisomers are often nearly identical, making differentiation difficult.
Table 3: General IR Absorptions for Pyrazoles
| Functional Group | Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3100-3500 | Broad due to H-bonding; position can vary with structure.[9] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks. |
| C=N, C=C Stretch | 1400-1600 | Multiple bands characteristic of the pyrazole ring. |
| Ring Vibrations | 1290-1450 | Can be complex; fingerprint region.[8] |
Mass Spectrometry (MS)
Since regioisomers have identical molecular weights, standard MS cannot distinguish them. Tandem MS (MS/MS) can sometimes reveal differences in fragmentation patterns. The stability of fragment ions can be influenced by the substituent's position, leading to different relative abundances in the product ion spectrum.[10][11]
Authoritative Grounding: The characteristic fragmentation of the pyrazole core often involves the loss of N₂ or HCN.[10][11] The ease of these fragmentation pathways may be subtly altered by the substituent pattern. For example, a substituent that can stabilize an adjacent positive charge may favor a fragmentation pathway that is less prominent in the other regioisomer. However, these differences can be minor and require careful, controlled experiments and often, comparison with authenticated standards.
Visualization: Hypothetical Differential MS/MS Fragmentation
Caption: Divergent fragmentation abundance in MS/MS for two regioisomers.
X-ray Crystallography: The Unambiguous Gold Standard
When NMR data is ambiguous or a definitive solid-state structure is required for regulatory filings or computational modeling, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unequivocal 3D map of the atoms in a molecule, leaving no doubt as to the connectivity and regiochemistry.[1][12][13]
The primary challenge is often not the analysis itself, but obtaining a single crystal of sufficient quality for diffraction.
Experimental Protocol: Generalized Single-Crystal X-ray Diffraction Workflow
-
Crystallization: The most critical and often trial-and-error step.
-
Start with highly pure material (>99%).
-
Screen a wide range of solvents and solvent combinations (e.g., hexane/ethyl acetate, methanol/water, dichloromethane/pentane).
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques. Set up multiple small-scale trials.
-
-
Crystal Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion.[1]
-
The instrument, using Mo or Cu Kα X-ray radiation, rotates the crystal while collecting a series of diffraction images.
-
-
Structure Solution and Refinement:
-
Specialized software (e.g., SHELXT, Olex2) is used to process the diffraction data.[9]
-
Intrinsic phasing or direct methods are used to solve the phase problem and generate an initial electron density map.
-
The atomic positions are fitted to the map and refined using a least-squares algorithm to achieve the best fit with the experimental data.
-
-
Structure Validation: The final structure is validated using metrics like the R-factor and checked against crystallographic databases for consistency.
Visualization: X-ray Crystallography Workflow
Caption: The workflow from a purified compound to a definitive crystal structure.
Conclusion and Recommended Strategy
The accurate assignment of pyrazole regioisomers is critical for the progression of research and development projects. While multiple techniques can provide clues, a hierarchical approach is most effective.
-
Start with NMR: ¹H and ¹³C NMR are the first-line techniques.
-
Confirm with 2D NMR: If ambiguity exists, a 2D NOESY or ROESY experiment is the most powerful solution-state method to establish definitive connectivity.
-
Use MS and IR as Support: Use these techniques to confirm functional groups and molecular weight, but do not rely on them for primary isomer assignment unless clear, validated fragmentation differences are known.
-
Employ X-ray Crystallography for Final Confirmation: When a solid-state structure is needed, or when all other methods fail to provide a conclusive answer, single-crystal X-ray diffraction is the gold standard that provides irrefutable proof of structure.
By combining these techniques and understanding the causality behind the spectroscopic data, researchers can confidently and accurately characterize pyrazole regioisomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Profiling of Pyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry. Its remarkable versatility has led to the development of numerous clinically significant drugs targeting a wide array of protein classes. However, navigating the preclinical assessment of these compounds requires a deep understanding of the appropriate in vitro assays to comprehensively characterize their biological activity and drug-like properties. This guide provides an in-depth comparison of essential in vitro assays for profiling pyrazole-based compounds, grounded in field-proven insights and detailed experimental protocols.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" because it can interact with a multitude of biological targets with high affinity and specificity. Pyrazole-based compounds have been successfully developed as inhibitors of kinases, cyclooxygenase (COX) enzymes, and monoamine oxidases (MAOs), as well as modulators of G-protein coupled receptors (GPCRs).[1] This guide will delve into the critical in vitro assays used to evaluate the efficacy and safety of these compounds.
I. Primary Target Engagement Assays: Quantifying Potency and Selectivity
The initial phase of in vitro testing focuses on determining a compound's direct interaction with its intended biological target. The choice of assay is dictated by the target class.
Kinase Inhibition Assays
Kinases are a major class of enzymes targeted by pyrazole-based inhibitors in oncology and inflammatory diseases.[1] The primary goal of in vitro kinase assays is to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
Causality Behind Experimental Choices: The ADP-Glo™ Kinase Assay is a widely used method due to its high sensitivity and broad applicability across different kinases. It measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity. The use of a luminescent signal minimizes interference from colored or fluorescent compounds.
Comparative Data: Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | JAK2 | 12.61 | [2] |
| Compound 2 | JAK3 | 15.80 | [2] |
| Afuresertib | Akt1 | 0.08 (Ki) | [3] |
| Ruxolitinib | JAK1 | 3 | [2] |
| Ruxolitinib | JAK2 | 2 | [2] |
| Ruxolitinib | JAK3 | 1 | [2] |
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test pyrazole compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based compounds in DMSO.
-
Assay Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Compound-Enzyme Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating according to the manufacturer's protocol.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assays
Pyrazole-based compounds, such as celecoxib, are well-known selective COX-2 inhibitors used as anti-inflammatory drugs.[4] In vitro assays are crucial to determine the potency and selectivity of new pyrazole derivatives for COX-1 versus COX-2.
Causality Behind Experimental Choices: A common method for assessing COX inhibition is to measure the production of prostaglandins, such as PGF2α, from arachidonic acid.[5] This can be done using an enzyme immunoassay (EIA). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for identifying COX-2 selective inhibitors, which are associated with a lower risk of gastrointestinal side effects.
Comparative Data: Pyrazole-Based COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 7.6 | 0.04 | 190 | [4] |
| Pyrazole Derivative A | >100 | 0.22 | >454 | [6] |
| Pyrazole Derivative B | 25.4 | 0.85 | 29.9 | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay (EIA-based)
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
Test pyrazole compound
-
Reaction Buffer (e.g., Tris-HCl)
-
Stannous Chloride (to stop the reaction)
-
PGF2α ELISA Kit
-
96-well plates
Procedure:
-
Enzyme and Compound Preparation: Dilute the COX enzymes in the reaction buffer. Prepare serial dilutions of the pyrazole compounds.
-
Assay Setup: In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add the test compound or vehicle control to the wells.
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride.
-
Prostaglandin Quantification: Quantify the amount of PGF2α produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2 and determine the respective IC50 values. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
G-Protein Coupled Receptor (GPCR) Binding and Functional Assays
The interaction of pyrazole-based compounds with GPCRs can be assessed through binding and functional assays.
Causality Behind Experimental Choices:
-
Radioligand Binding Assays: These are the gold standard for determining the affinity (Ki) of a compound for a specific GPCR.[7][8][9] They involve the displacement of a radiolabeled ligand from the receptor by the test compound. This direct binding measurement is crucial for establishing target engagement.
-
Functional Assays (cAMP and Calcium Flux): These assays measure the downstream consequences of GPCR activation or inhibition.
-
cAMP Assays: For Gs- and Gi-coupled GPCRs, changes in intracellular cyclic AMP (cAMP) levels are a direct measure of receptor activity.[10]
-
Calcium Flux Assays: For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[11]
-
Experimental Protocol: Radioligand Binding Assay
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the GPCR
-
Test pyrazole compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assays
Pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, making them targets for neurological disorders.[12]
Causality Behind Experimental Choices: A common in vitro MAO inhibition assay uses a fluorogenic substrate that produces a fluorescent product upon oxidation by MAO. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity. This method is sensitive and suitable for high-throughput screening.
Comparative Data: Pyrazole-Based MAO-B Inhibitors
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Pyrazole Derivative C | >100 | 0.042 | [13] |
| Pyrazole Derivative D | >100 | 0.056 | [13] |
| Selegiline (Reference) | - | 0.037 | [13] |
Experimental Protocol: Fluorometric MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Fluorogenic MAO substrate (e.g., kynuramine)
-
Test pyrazole compound
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute the MAO enzymes in the assay buffer. Prepare serial dilutions of the pyrazole compounds.
-
Assay Setup: In separate wells for MAO-A and MAO-B, add the respective enzyme and the test compound or vehicle control.
-
Pre-incubation: Incubate for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Reaction Incubation: Incubate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration against both MAO-A and MAO-B and determine the respective IC50 values.
II. Secondary Assays: Assessing Cellular Effects and Off-Target Liabilities
Once a compound's potency on its primary target is established, the next step is to evaluate its effects in a more biologically relevant context and to identify potential off-target liabilities.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells.[14] This is a critical parameter for establishing a therapeutic window.
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Comparative Data: Cytotoxicity of Pyrazole Derivatives (MTT Assay)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative E | MCF7 (Breast) | 17.12 | [15] |
| Pyrazole Derivative F | HepG2 (Liver) | 10.05 | [15] |
| Pyrazole Derivative G | A549 (Lung) | 2.82 | [9] |
| Cisplatin (Reference) | MCF-7 | 5.54 | [16] |
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium
-
Test pyrazole compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound and treat the cells for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
III. In Vitro ADME and Drug-Drug Interaction (DDI) Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[17][18]
Cytochrome P450 (CYP) Inhibition Assays
Pyrazole-based compounds can inhibit CYP enzymes, the major enzymes responsible for drug metabolism, leading to potential drug-drug interactions (DDIs).[19]
Causality Behind Experimental Choices: In vitro CYP inhibition assays using human liver microsomes are a standard method to assess the DDI potential of a new chemical entity.[20][21] These assays measure the ability of a test compound to inhibit the metabolism of specific CYP probe substrates.
Experimental Protocol: CYP450 Inhibition Assay using Human Liver Microsomes
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
Test pyrazole compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Assay Setup: In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the test pyrazole compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the specific CYP probe substrate.
-
Reaction Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Data Analysis: Determine the IC50 of the pyrazole compound for each CYP isoform.
IV. Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the context in which pyrazole-based compounds exert their effects is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by these compounds and a general workflow for their in vitro screening.
Signaling Pathway Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival often targeted by pyrazole-based kinase inhibitors.
Caption: The JAK-STAT signaling pathway, a key pathway in immunity and cell growth, is a common target for pyrazole-based inhibitors.[20]
Experimental Workflow Diagram
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. multispaninc.com [multispaninc.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 19. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrazole Derivatives
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its remarkable versatility in engaging a wide array of biological targets.[1] This guide offers an in-depth comparison of 5-aminopyrazole derivatives, dissecting their structure-activity relationships (SAR) across different therapeutic areas, with a focus on their roles as kinase inhibitors and anticancer agents. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their synthesis and biological evaluation, empowering researchers to navigate the chemical space of these potent molecules.
The 5-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of bioactive compounds.[2] The introduction of an amino group at the C5 position, creating the 5-aminopyrazole moiety, significantly enhances its drug-like properties. This amino group can act as a crucial hydrogen bond donor, facilitating interactions with target proteins, while the pyrazole ring itself can participate in various non-covalent interactions.[2][3] The adaptability of the 5-aminopyrazole scaffold allows for substitutions at the N1, C3, and C4 positions, providing a rich landscape for SAR exploration and the fine-tuning of pharmacological properties.[4][5]
Comparative Analysis of Biological Activities
The therapeutic potential of 5-aminopyrazole derivatives is broad, with significant activity demonstrated in oncology, inflammation, and infectious diseases.[1][3] This section compares the SAR of these derivatives against two prominent targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs), alongside their broader anticancer activities.
Inhibition of p38 MAPK: A Key Target in Inflammation
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[3] 5-Aminopyrazole derivatives have emerged as potent and selective inhibitors of p38α MAPK.[6][7]
The general SAR for p38 MAPK inhibition by 5-aminopyrazole derivatives highlights the criticality of specific structural features. A key interaction involves the 5-amino group and the pyrazole nitrogens forming hydrogen bonds with the hinge region of the kinase. The substituent at the N1 position and the nature of the group at the C4 position are pivotal for potency and selectivity.[7][8]
Table 1: Structure-Activity Relationship of 5-Aminopyrazole Derivatives as p38 MAPK Inhibitors
| Compound | R1 (N1-substituent) | R4 (C4-substituent) | p38α IC50 (nM) | Selectivity vs. JNK3 | Reference |
| SR-3576 | Phenyl | H | >20,000 | >2800-fold | [7] |
| Compound A | tert-Butyl | 4-Fluorophenyl | 5 | High | [9] |
| BIRB 796 | Naphthyl | Aryl urea | Potent (nM range) | High | [9] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
The data reveals that a bulky, lipophilic group at the N1 position, such as a substituted phenyl or naphthyl group, is often favored for potent inhibition.[9] Furthermore, the C4 position can accommodate a variety of substituents, with aryl groups often contributing to enhanced potency. The remarkable selectivity of some aminopyrazole inhibitors for p38 over other closely related kinases like JNK3 is attributed to the planar nature of the N-linked phenyl-pyrazole core, which fits snugly into the smaller active site of p38.[7]
Targeting Fibroblast Growth Factor Receptors (FGFRs) in Oncology
Aberrant FGFR signaling is a key driver in various cancers, making FGFRs attractive targets for anticancer drug development.[1][10] 5-Aminopyrazole derivatives have been successfully designed as potent pan-FGFR inhibitors, including activity against clinically relevant gatekeeper mutations that confer drug resistance.[1][10]
The SAR for FGFR inhibition often involves a 5-amino-1H-pyrazole-4-carboxamide core. The amide moiety plays a crucial role in binding to the kinase domain. Covalent inhibitors have also been developed by incorporating a reactive group that forms an irreversible bond with a cysteine residue in the FGFR active site.[1][10]
Table 2: Comparative Activity of 5-Aminopyrazole Derivatives as FGFR Inhibitors
| Compound | R (Amide substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 10h | Acrylamide moiety | 46 | 41 | 99 | 62 |[10] | | Compound 8 | 1H-thieno[3,2-b]pyrrol-2-yl | - | 3.3 | - | - |[2] | | Compound 18 | 1H-indol-2-yl | - | 2.3 | - | - |[2] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
Compound 10h , a covalent inhibitor, demonstrates potent, low nanomolar activity against multiple FGFR isoforms and a key resistance mutant.[10] This highlights a successful strategy to overcome acquired resistance in cancer therapy. The SAR studies reveal that the nature of the substituent on the carboxamide at the C4 position is critical for achieving high potency.
Broad-Spectrum Anticancer Activity
Beyond specific kinase targets, 5-aminopyrazole derivatives exhibit cytotoxic activity against a range of cancer cell lines.[4][11] The mechanism of action is often multifaceted, involving the inhibition of various cellular processes crucial for cancer cell proliferation and survival.
Table 3: Anticancer Activity of Representative 5-Aminopyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | HCT-116 (Colon) | 3.18 | [3] |
| Compound 22 | MCF-7 (Breast) | 4.63 | [3] |
| Compound 7a | HepG2 (Liver) | 6.1 | [12] |
| Compound 7b | HepG2 (Liver) | 7.9 | [12] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
The antiproliferative activity of these compounds is influenced by the substituents on the pyrazole ring. For instance, the presence of a dimethylaminophenyl group and a tetrazole ring in compound 22 contributes to its potent cytotoxicity.[3]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of 5-aminopyrazole derivatives and their subsequent biological evaluation.
General Synthesis of 5-Aminopyrazole Derivatives
The most common and versatile method for synthesizing the 5-aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine derivative.[5]
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. jocpr.com [jocpr.com]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile Analogs
Abstract
The 5-amino-1H-pyrazole-4-carbonitrile framework is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a bromine atom at the C3-position creates 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile, a highly versatile intermediate. This bromine serves as a strategic chemical handle for introducing diverse functionalities through cross-coupling reactions, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity. This guide provides a comparative analysis of this core compound and its analogs, focusing on synthetic strategies, detailed characterization, and a performance evaluation supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this scaffold in their discovery programs.
The Strategic Importance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are integral to a multitude of pharmaceuticals. Their metabolic stability and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets. The 5-amino-4-carbonitrile substitution pattern is particularly advantageous, providing additional points for interaction and derivatization. The C3-bromo substituent is not merely a placeholder; it is a key reactive site for building molecular complexity, making the parent compound a valuable starting point for generating extensive compound libraries.
Synthetic Strategies: From Precursors to Analogs
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles typically involves the cyclocondensation of a hydrazine derivative with a highly functionalized three-carbon component, most commonly a malononitrile derivative. The choice of precursors and reaction conditions dictates the substitution pattern of the final pyrazole ring.
General Synthesis of the Core Scaffold
A prevalent and efficient method involves a one-pot, three-component reaction between an aldehyde, malononitrile, and a substituted hydrazine. This approach is favored for its operational simplicity and high atom economy.
Caption: General workflow for the three-component synthesis of pyrazole analogs.
Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Representative Analog)
Causality: This protocol utilizes a catalyst-free, one-pot condensation reaction, which is advantageous for its simplicity, reduced waste, and often shorter reaction times. Ethanol is selected as a green and effective solvent that facilitates the dissolution of reactants and the subsequent crystallization of the product upon cooling.
-
Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent Addition : Add 30 mL of absolute ethanol to the flask.
-
Reaction : Stir the mixture and heat to reflux (approximately 78°C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.
-
Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.
-
Purification : Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Drying & Characterization : Dry the purified white crystals under vacuum. The structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and MS).
Synthesis of C3-Aryl Analogs via Suzuki-Miyaura Cross-Coupling
The C3-bromo atom is the gateway to a vast array of analogs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.
Causality: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are chosen for their high efficiency in catalyzing the coupling of aryl halides with boronic acids. A base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of solvents like dioxane and water is often used to ensure all components, both organic and inorganic, are sufficiently soluble.
Caption: Suzuki-Miyaura coupling for C3-functionalization of the pyrazole core.
Comparative Physicochemical and Spectroscopic Characterization
Thorough characterization is non-negotiable for validating the structure and purity of synthesized analogs. Variations in substituents at the N1 and C3 positions lead to predictable changes in their spectroscopic signatures.
| Compound ID | Structure | M.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | IR (ν, cm⁻¹) Key Peaks |
| Core | This compound | >250 (dec.) | 12.1 (br s, 1H, NH), 6.5 (s, 2H, NH₂) | 3350-3200 (NH₂), 2225 (C≡N) |
| Analog A | 5-Amino-1-phenyl-3-bromo-1H-pyrazole-4-carbonitrile | 165-167 | 7.5-7.3 (m, 5H, Ar-H), 6.8 (s, 2H, NH₂) | 3410, 3320 (NH₂), 2220 (C≡N) |
| Analog B | 5-Amino-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 107-109 | 7.6-6.9 (m, 9H, Ar-H), 6.7 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃) | 3445, 3315 (NH₂), 2206 (C≡N), 1246 (C-O) |
| Analog C | 5-Amino-1-isopropyl-3-bromo-1H-pyrazole-4-carbonitrile | 145-147 | 6.6 (s, 2H, NH₂), 4.5 (sept, 1H, CH), 1.4 (d, 6H, CH₃) | 3340, 3210 (NH₂), 2218 (C≡N) |
Data synthesized from representative literature values.
Analysis of Characterization Data:
-
¹H NMR : The broad singlet for the amino (NH₂) protons typically appears between δ 6.0-7.0 ppm. The N1-substituent introduces characteristic signals: a multiplet in the aromatic region (δ 7.0-8.0 ppm) for phenyl groups (Analog A, B) or an aliphatic septet/doublet pattern for an isopropyl group (Analog C). The introduction of a C3-aryl group (Analog B) adds further aromatic signals.
-
IR Spectroscopy : All analogs show characteristic sharp stretching for the nitrile group (C≡N) around 2210-2230 cm⁻¹ and strong, broad stretches for the amino group (N-H) between 3200-3500 cm⁻¹.
-
Mass Spectrometry (MS) : MS is crucial for confirming the molecular weight. For brominated analogs, the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) provides definitive evidence of its presence.
Comparative Biological Performance
The pyrazole scaffold is a frequent feature in kinase inhibitors, a critical class of anticancer drugs. Analogs of this compound have been evaluated against various cancer cell lines and kinases, demonstrating how subtle structural changes can dramatically influence potency and selectivity.
Anticancer Activity
The antiproliferative activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Data is typically reported as the IC₅₀ value, the concentration of the compound required to inhibit cell growth by 50%.
| Compound | C3-Substituent | N1-Substituent | Target Cell Line | IC₅₀ (µM) | Reference |
| Analog D | 4-Fluorophenyl | Phenyl | HCT-15 (Colon) | >100 | |
| Analog E | 3-Phenylmethanone | Phenyl | p38α Kinase | 0.023 | |
| Analog F | (1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl | 4-Chlorophenyl | HCT-15 (Colon) | <10 | |
| Celecoxib | 4-(methylsulfonyl)phenyl | Phenyl | N/A (COX-2 Inhibitor) | N/A |
Celecoxib is included as a well-known pyrazole-containing drug for structural comparison.
Structure-Activity Relationship (SAR) Insights:
-
C3-Position is Critical : Simple C3-aryl substitution (Analog D) can result in low activity. However, introducing a more complex moiety capable of specific interactions, such as the phenylmethanone in Analog E, can lead to potent kinase inhibition.
-
N1-Position Modulates Properties : The N1-substituent influences both potency and physicochemical properties like solubility and oral bioavailability. The bulky, hydrophobic group in Analog F contributes to its high cytotoxicity.
-
Synergistic Effects : The overall activity is a result of the interplay between all substituents on the pyrazole core. The combination of substituents in Analog F leads to broad and potent antiproliferative effects across multiple cancer cell lines.
Caption: Structure-Activity Relationship (SAR) for 5-aminopyrazole analogs.
Key Experimental Workflow: In Vitro Kinase Inhibition Assay
Causality: This protocol describes a typical in vitro kinase assay, a fundamental tool in drug discovery for determining if a compound directly inhibits a target enzyme. The principle is to measure the enzyme's ability to phosphorylate a substrate. A decrease in signal (e.g., luminescence, fluorescence) in the presence of the test compound indicates inhibition.
-
Reagent Preparation : Prepare assay buffer, kinase (e.g., p38α), substrate (e.g., a specific peptide), and ATP solution at desired concentrations.
-
Compound Plating : Serially dilute the test analogs in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition : Add the kinase solution to all wells except the negative controls.
-
Incubation : Briefly incubate the plate to allow the compounds to interact with the kinase.
-
Reaction Initiation : Add the substrate/ATP mixture to all wells to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Signal Measurement : Read the plate on a luminometer.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a demonstrably valuable starting material for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the C3-bromo group allow for the creation of diverse chemical libraries. Comparative data reveals that while simple aryl or alkyl substitutions may not always yield high potency, the strategic introduction of functional groups capable of specific interactions with enzyme active sites can lead to highly potent compounds, particularly in the realm of kinase inhibitors.
Future work should focus on exploring a wider range of cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) at the C3-position to introduce novel functionalities. Furthermore, derivatization of the C5-amino and C4-nitrile groups could unlock new avenues for SAR exploration, potentially leading to the discovery of next-generation therapeutics targeting a broad spectrum of diseases.
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
Welcome to your essential guide for the safe handling of 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile (CAS No. 1384973-12-9). In drug discovery and development, our progress is intrinsically linked to our commitment to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk assessment and personal protection. My goal is to equip you with the rationale behind each safety protocol, enabling you to make informed decisions that protect both you and your research.
Understanding the Hazard: Why This Compound Demands Respect
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of the material itself. This compound is a heterocyclic compound whose hazard profile, as outlined in its Safety Data Sheet (SDS), dictates our handling procedures.[1]
The primary hazards identified under the Globally Harmonized System (GHS) are:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2]
The compound is a solid, typically a powder. This physical form presents a significant risk of aerosolization, leading to inadvertent inhalation or contamination of surfaces, skin, and eyes. Our protective strategy must therefore be centered on preventing contact and inhalation of these fine particles.
The Hierarchy of Controls: A Framework for Inherent Safety
Relying solely on PPE is a flawed safety strategy. As scientists, we must think systematically. The "Hierarchy of Controls" is a fundamental principle of industrial hygiene that prioritizes safety measures. PPE is, critically, the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: This is your primary barrier. Always handle solid this compound inside a certified chemical fume hood or a ventilated balance enclosure to contain dust.[3][4][5] Safety showers and eyewash stations must be readily accessible.[4]
-
Administrative Controls: These are the procedures that govern your work. Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the specific hazards and handling techniques. Clearly designate areas where this compound is stored and handled.
Core Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the following PPE is mandatory for mitigating the residual risk associated with handling this compound.
Eye and Face Protection
Direct contact with even small amounts of this compound can cause serious eye irritation.[1][2]
-
Minimum Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[6] Standard safety glasses with side shields are insufficient.
-
Recommended for Splash Risk: When handling solutions or performing tasks with a higher risk of splashing (e.g., transfers, dissolution), a face shield must be worn in addition to chemical safety goggles.[7] A face shield alone does not provide adequate eye protection.[7]
Hand Protection
The compound is a known skin irritant.[1][2] Therefore, robust hand protection is non-negotiable.
-
Glove Type: Use compatible, chemical-resistant, powder-free nitrile gloves.[3][7] Vinyl gloves are not recommended.[7]
-
Technique: Double-gloving is recommended when handling the solid powder or concentrated solutions. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3] Wash hands thoroughly after removing gloves.[3]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks involving larger quantities (>1g) of the solid or with a significant risk of contamination, consider using a chemical-resistant apron over the lab coat or disposable coveralls.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Protective boots may be required depending on the scale of the operation.[3]
Respiratory Protection
As a powder that may cause respiratory irritation, preventing inhalation is a primary safety objective.[1][2]
-
Handling Solids: When weighing or otherwise handling the solid powder, a NIOSH-approved respirator is essential, even within a fume hood. An N95 respirator is the minimum requirement.[8] For operations with a higher potential for aerosolization, a full-face respirator provides a higher protection factor and combines eye, face, and respiratory protection.[5]
-
Handling Solutions: Once the compound is fully dissolved in a non-volatile solvent and the risk of aerosolization is negligible, a respirator may not be required, provided the work is still conducted within a fume hood.
Step-by-Step Operational Safety Plan
The specific PPE required can vary by task. The following table and workflow diagram provide procedural guidance for common laboratory operations.
PPE Requirements by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Key Justification |
| Receiving/Unpacking | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | N95 Respirator Recommended[8] | Risk of container breakage during shipping. |
| Weighing Solid | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | N95 Respirator (Minimum) | High risk of aerosolizing fine powder.[1] |
| Dissolving/Preparing Solutions | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat & Apron | N95 Respirator (during solid addition) | Risk of splashing and solid aerosolization. |
| Handling Dilute Solutions | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) | Reduced concentration lowers overall risk. |
| Spill Cleanup (Solid) | Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat / Coveralls | Full-Face Respirator | High risk of exposure during cleanup. |
| Waste Disposal | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Not Required (for sealed containers) | Handling sealed, properly labeled waste containers. |
Safe Handling Workflow
The following diagram outlines the decision-making process for ensuring safe handling from task assessment to completion.
Caption: Workflow for selecting appropriate PPE for this compound.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and bench paper, must be treated as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealable container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the container through your institution's environmental health and safety (EHS) office in accordance with all local, regional, and national regulations.[5][6]
By integrating these principles and protocols into your daily work, you build a culture of safety that is as robust as your science. Stay vigilant, stay informed, and handle every chemical with the respect it deserves.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
